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VJ115

Cat. No.: B1683066
M. Wt: 344.4 g/mol
InChI Key: QSSJQRUIQVSAQK-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VJ115, with the CAS number 929256-79-1, is a novel chemical entity identified as (Z)-(+/−)-2-(1-benzylindol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-ol . Its molecular formula is C23H24N2O and it has a molecular weight of 344.45 g/mol . This compound is a potent, small-molecule inhibitor of the enzyme ENOX1, a NADH oxidase, with a reported half-maximal inhibitory concentration (IC50) of 10 µM . Genetic and pharmacological inhibition of ENOX1 by this compound has been demonstrated to suppress endothelial cell tubule formation and tumor-mediated neo-angiogenesis, making it a valuable tool for studying cancer and vasculature . The inhibition of ENOX1 by this compound impacts the expression of key proteins involved in cytoskeletal reorganization, such as stathmin and lamin A/C, which provides a mechanistic link between ENOX1 activity, cellular NADH concentrations, and angiogenesis . Furthermore, research indicates that this compound can radiosensitize tumor vasculature, enhancing the effects of radiation therapy . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24N2O B1683066 VJ115

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

(2Z)-2-[(1-benzylindol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C23H24N2O/c26-23-18-10-12-24(13-11-18)22(23)14-19-16-25(15-17-6-2-1-3-7-17)21-9-5-4-8-20(19)21/h1-9,14,16,18,23,26H,10-13,15H2/b22-14-

InChI Key

QSSJQRUIQVSAQK-HMAPJEAMSA-N

SMILES

C1CN2CCC1C(C2=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)O

Isomeric SMILES

C1CN\2CCC1C(/C2=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)O

Canonical SMILES

C1CN2CCC1C(C2=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VJ115, VJ 115, VJ-115

Origin of Product

United States

Foundational & Exploratory

VJ115: A Technical Deep Dive into its Anti-Angiogenic Mechanism in Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of VJ115, a novel anti-angiogenic compound, within endothelial cells. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of oncology, angiogenesis, and vascular biology. Herein, we detail the core signaling pathways affected by this compound, present quantitative data from key experiments, and provide comprehensive experimental protocols to facilitate further research and validation.

Core Mechanism of Action

This compound exerts its anti-angiogenic effects primarily through the inhibition of Ecto-NOX disulfide-thiol exchanger 1 (ENOX1), a cell surface NADH oxidase.[1] This inhibition leads to a cascade of intracellular events culminating in the disruption of endothelial cell morphogenesis and tubule formation, key processes in the formation of new blood vessels.

The central mechanism can be summarized in the following key steps:

  • Inhibition of ENOX1: this compound directly targets and inhibits the NADH oxidase activity of ENOX1.[1]

  • Increased Intracellular NADH: The inhibition of ENOX1, an NADH oxidase, results in a measurable increase in intracellular concentrations of reduced nicotinamide adenine dinucleotide (NADH).[1]

  • Alteration of Cytoskeletal Proteins: The elevated NADH levels are associated with a significant downregulation in the expression of key proteins involved in cytoskeletal dynamics and cellular architecture, namely stathmin and lamin A/C.[1]

  • Inhibition of Endothelial Cell Tubule Formation: The disruption of the cytoskeleton, through the suppression of stathmin and lamin A/C, impairs the ability of endothelial cells to form the intricate tubular networks characteristic of angiogenesis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on human umbilical vein endothelial cells (HUVECs).

ParameterValueCell LineReference
This compound Concentration50 µMHUVEC[1]
Effect Fold Change p-value Reference
NADH Fluorescence~1.5 fold increase< 0.05[1]
Stathmin mRNA Expression~0.5 fold decrease< 0.05[1]
Lamin A/C mRNA Expression~0.6 fold decrease< 0.05[1]
Stathmin Protein ExpressionSuppressedN/A[1]
Lamin A/C Protein ExpressionSuppressedN/A[1]

Table 1: Quantitative Effects of this compound on HUVECs.

Signaling Pathway

The proposed signaling pathway for this compound's mechanism of action is depicted below.

VJ115_Mechanism This compound This compound ENOX1 ENOX1 (NADH Oxidase) This compound->ENOX1 inhibits NADH Increased Cellular NADH ENOX1->NADH leads to Cytoskeletal_Proteins Downregulation of Stathmin & Lamin A/C NADH->Cytoskeletal_Proteins results in Angiogenesis Inhibition of Endothelial Cell Tubule Formation Cytoskeletal_Proteins->Angiogenesis causes

Caption: this compound signaling pathway in endothelial cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

HUVEC Culture and this compound Treatment
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Culture Medium: Endothelial Growth Medium-2 (EGM-2) supplemented with growth factors.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: this compound was dissolved in DMSO to create a stock solution. For experiments, cells were treated with a final concentration of 50 µM this compound in culture medium for the indicated times. Control cells were treated with an equivalent volume of DMSO.

Proteomics Analysis (2D-DIGE)

This protocol outlines the two-dimensional difference gel electrophoresis (2D-DIGE) approach used to identify protein expression changes following this compound treatment.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_dige 2D-DIGE cluster_analysis Analysis HUVEC_Culture HUVEC Culture VJ115_Treatment This compound (50 µM) or DMSO Treatment HUVEC_Culture->VJ115_Treatment Protein_Extraction Protein Extraction VJ115_Treatment->Protein_Extraction CyDye_Labeling Labeling with CyDyes (Cy2, Cy3, Cy5) Protein_Extraction->CyDye_Labeling IEF Isoelectric Focusing (First Dimension) CyDye_Labeling->IEF SDS_PAGE SDS-PAGE (Second Dimension) IEF->SDS_PAGE Gel_Scanning Fluorescent Gel Scanning SDS_PAGE->Gel_Scanning Image_Analysis Image Analysis Software Gel_Scanning->Image_Analysis Spot_Picking Differentially Expressed Spot Picking Image_Analysis->Spot_Picking Mass_Spec Mass Spectrometry (Protein Identification) Spot_Picking->Mass_Spec

Caption: Experimental workflow for proteomics analysis.

  • Protein Labeling: Proteins from control and this compound-treated cells were minimally labeled with Cy3 and Cy5 fluorescent dyes, respectively. A pooled internal standard, containing equal amounts of all samples, was labeled with Cy2.

  • First Dimension (Isoelectric Focusing): Labeled proteins were separated based on their isoelectric point (pI) on an IPG strip.

  • Second Dimension (SDS-PAGE): Proteins were then separated by molecular weight on a large-format polyacrylamide gel.

  • Image Acquisition and Analysis: Gels were scanned using a fluorescence scanner to detect the CyDye signals. Image analysis software was used to quantify protein spot abundance and identify statistically significant changes between the control and treated samples.

  • Protein Identification: Protein spots of interest were excised from the gel, digested with trypsin, and identified by mass spectrometry.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: Total RNA was extracted from HUVECs using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme.

  • qRT-PCR: Real-time PCR was performed using gene-specific primers for ENOX1, STMN1 (stathmin), LMNA (lamin A/C), and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of the target genes was calculated using the comparative Ct (ΔΔCt) method.

Western Blotting
  • Protein Extraction and Quantification: Whole-cell lysates were prepared from HUVECs, and protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against ENOX1, stathmin, lamin A/C, and a loading control (e.g., β-actin).

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Tube_Formation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation Matrigel_Coating Coat 96-well plate with Matrigel Cell_Seeding Seed HUVECs onto Matrigel Matrigel_Coating->Cell_Seeding HUVEC_Suspension Prepare HUVEC suspension in EGM-2 HUVEC_Suspension->Cell_Seeding Treatment Add this compound (50 µM) or DMSO Cell_Seeding->Treatment Incubation Incubate at 37°C, 5% CO2 for 6-18 hours Treatment->Incubation Imaging Image tube formation using a microscope Incubation->Imaging Quantification Quantify tube length, branch points, and loops Imaging->Quantification

Caption: Workflow for the endothelial cell tube formation assay.

  • Plate Coating: A 96-well plate was coated with Matrigel and allowed to solidify at 37°C.

  • Cell Seeding: HUVECs were seeded onto the Matrigel-coated wells in EGM-2 medium.

  • Treatment: Cells were treated with 50 µM this compound or DMSO.

  • Incubation: The plate was incubated for 6-18 hours to allow for tube formation.

  • Imaging and Quantification: The formation of capillary-like structures was observed and photographed using an inverted microscope. The extent of tube formation was quantified by measuring parameters such as total tube length, number of branch points, and number of enclosed loops.

Conclusion

This compound represents a promising anti-angiogenic agent with a distinct mechanism of action centered on the inhibition of ENOX1 in endothelial cells. The subsequent increase in cellular NADH and downregulation of key cytoskeletal proteins, stathmin and lamin A/C, effectively disrupts the process of tube formation. The detailed data and protocols provided in this guide offer a comprehensive resource for the scientific community to further explore the therapeutic potential of this compound and its downstream signaling pathways.

References

VJ115: A Comprehensive Technical Guide to its Molecular Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the molecular target and mechanism of action of VJ115, a novel small molecule inhibitor with significant potential in anti-angiogenic and cancer therapies. This document synthesizes the current understanding of this compound, presenting key experimental findings, quantitative data, and the underlying signaling pathways.

Executive Summary

This compound is a potent and selective inhibitor of Ecto-NOX Disulfide-Thiol Exchanger 1 (ENOX1) , a cell surface NADH oxidase.[1][2][3][4] By targeting ENOX1, this compound disrupts cellular redox balance, leading to an increase in the intracellular NADH/NAD+ ratio. This primary effect triggers a cascade of downstream events, ultimately inhibiting angiogenesis and sensitizing tumor vasculature to radiation.[2][5][6] The inhibitory action of this compound on ENOX1 has been shown to impact the expression of proteins crucial for cytoskeletal reorganization, providing a mechanistic link between cellular energy status and the physical processes of blood vessel formation.[1][2]

Molecular Target: ENOX1

The primary molecular target of this compound is the enzyme ENOX1.[1][4] ENOX1 is a member of the ecto-NOX family of proteins, characterized by their location on the outer leaflet of the plasma membrane and their ability to oxidize NADH. The enzyme plays a critical role in regulating the cellular redox state and is implicated in various cellular processes, including cell growth, proliferation, and angiogenesis.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the NADH oxidase activity of ENOX1. This inhibition leads to an accumulation of intracellular NADH, altering the cellular redox environment.[2][6] The consequences of this primary action are multifaceted and include:

  • Inhibition of Angiogenesis: this compound has been demonstrated to inhibit endothelial cell tubule formation, a critical step in the formation of new blood vessels.[1][2][6] This anti-angiogenic effect is a direct consequence of ENOX1 inhibition.

  • Cytoskeletal Reorganization: Proteomic studies have revealed that this compound treatment alters the expression of key proteins involved in cytoskeletal dynamics, such as stathmin and lamin A/C.[1][2] This suggests that ENOX1 activity is linked to the structural integrity and motility of endothelial cells.

  • Radiosensitization of Tumor Vasculature: this compound has been shown to enhance the efficacy of radiation therapy by sensitizing the tumor microvasculature.[2][5][6] This effect is associated with increased apoptosis in irradiated endothelial cells.

Quantitative Data

The following table summarizes the key quantitative data associated with the activity of this compound.

ParameterValueCell Line/SystemReference
IC50 (ENOX1 Inhibition) 10 µMin vitro enzyme assay[2][3][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for assessing its anti-angiogenic effects.

VJ115_Signaling_Pathway This compound This compound ENOX1 ENOX1 This compound->ENOX1 inhibits NADH Intracellular NADH ENOX1->NADH oxidizes Cytoskeleton Cytoskeletal Reorganization (Stathmin, Lamin A/C) NADH->Cytoskeleton modulates Angiogenesis Angiogenesis Cytoskeleton->Angiogenesis enables

Caption: this compound inhibits ENOX1, leading to increased intracellular NADH and altered cytoskeletal protein expression, ultimately inhibiting angiogenesis.

Experimental_Workflow cluster_invitro In Vitro Studies HUVEC Human Umbilical Vein Endothelial Cells (HUVECs) Treatment Treat with this compound or Vehicle Control HUVEC->Treatment Tube_Formation Tube Formation Assay (Matrigel) Treatment->Tube_Formation Analysis Quantify Tube Length and Branch Points Tube_Formation->Analysis

Caption: A typical workflow to assess the anti-angiogenic effects of this compound using an in vitro tube formation assay.

Key Experimental Protocols

While specific, detailed protocols are found within the supplementary materials of the primary research articles, this section outlines the general methodologies used to characterize this compound.

ENOX1 Inhibition Assay

The inhibitory activity of this compound on ENOX1 is typically determined using a cell-free enzymatic assay. This involves incubating purified or recombinant ENOX1 with its substrate, NADH, in the presence of varying concentrations of this compound. The rate of NADH oxidation is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm. The IC50 value is then calculated from the dose-response curve.

Cell-Based Assays
  • Endothelial Cell Tube Formation Assay: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto a basement membrane matrix, such as Matrigel. The cells are then treated with this compound or a vehicle control. After a suitable incubation period, the formation of capillary-like structures (tubes) is visualized by microscopy and quantified by measuring parameters like total tube length and the number of branch points.

  • Western Blotting: To assess the impact of this compound on protein expression, cells are treated with the compound, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins of interest, such as stathmin, lamin A/C, and markers of apoptosis (e.g., cleaved caspase-3).

  • Quantitative Real-Time PCR (qRT-PCR): To determine if changes in protein expression are due to transcriptional regulation, RNA is extracted from this compound-treated cells and reverse-transcribed into cDNA. qRT-PCR is then performed using primers specific for the genes of interest to quantify their mRNA levels.

In Vivo Studies
  • Tumor Xenograft Models: To evaluate the in vivo efficacy of this compound, human tumor cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with this compound, radiation, or a combination of both. Tumor growth is monitored over time, and at the end of the study, tumors are excised for histological and immunohistochemical analysis of microvessel density and apoptosis.

Conclusion

This compound represents a promising therapeutic agent with a well-defined molecular target, ENOX1. Its mechanism of action, involving the disruption of cellular redox homeostasis and subsequent inhibition of angiogenesis, provides a strong rationale for its continued development as an anti-cancer and anti-angiogenic therapy. The ability of this compound to radiosensitize tumor vasculature further enhances its therapeutic potential. Future research should focus on optimizing its pharmacological properties and exploring its efficacy in a broader range of cancer models.

References

VJ115: A Technical Guide to its Effects on NADH Levels and Cellular Processes in Cancer-Associated Vasculature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VJ115 is a novel small molecule inhibitor of the ecto-nicotinamide adenine dinucleotide (NADH) oxidase 1 (ENOX1), a key enzyme in the regulation of cellular NADH levels. By inhibiting ENOX1, this compound leads to an increase in intracellular NADH, impacting critical cellular processes implicated in cancer progression, particularly angiogenesis. This technical guide provides a comprehensive overview of the known effects of this compound, focusing on its impact on NADH levels and the subsequent downstream signaling pathways. The information presented herein is primarily derived from studies on human umbilical vein endothelial cells (HUVECs), a crucial model for investigating tumor angiogenesis. While direct quantitative data on cancer cells is limited in the current literature, the findings in endothelial cells offer significant insights into the potential anti-cancer mechanisms of this compound.

Core Mechanism of Action: ENOX1 Inhibition and NADH Elevation

This compound functions as a potent inhibitor of ENOX1, an enzyme located on the cell surface that oxidizes NADH to NAD+. This inhibition directly results in the accumulation of intracellular NADH.

Quantitative Effects on NADH Levels

Experimental data has demonstrated a significant increase in intracellular NADH levels following treatment with this compound. A key study on HUVECs provides the following quantitative insight:

Cell LineCompoundConcentrationTreatment TimeChange in NADH LevelsReference
HUVECThis compound50 µM6 hours1.63-fold increase in NADH fluorescence[1]

Note: Further dose-response and time-course studies in various cancer cell lines are needed to fully elucidate the dynamics of this compound-induced NADH modulation.

Downstream Cellular Effects of this compound

The elevation of intracellular NADH by this compound triggers a cascade of downstream effects, primarily impacting cytoskeletal organization and angiogenesis.

Impact on the Proteome and Cytoskeletal Reorganization

Proteomic analysis of HUVECs treated with this compound revealed differential expression of 20 proteins. Notably, several upregulated proteins are involved in protein processing within the endoplasmic reticulum. Of particular significance is the this compound-induced suppression of key cytoskeletal proteins:

  • Stathmin: A protein involved in regulating microtubule dynamics.

  • Lamin A/C: Intermediate filament proteins that maintain the structural integrity of the nucleus and are involved in chromatin organization and gene regulation.

The suppression of stathmin and lamin A/C expression has been validated by RT-PCR and immunoblotting following this compound treatment, a finding that is consistent with the effects of ENOX1 knockdown via RNA interference[1]. This disruption of cytoskeletal components is hypothesized to contribute to the anti-angiogenic effects of this compound.

Inhibition of Angiogenesis

By altering cytoskeletal dynamics and other cellular processes, this compound effectively inhibits angiogenesis. This has been demonstrated through the impairment of endothelial cell tubule formation and the suppression of tumor-mediated neo-angiogenesis[1].

Radiosensitization of Tumor Vasculature

An important therapeutic implication of this compound is its ability to radiosensitize tumor vasculature. This effect is linked to an enhancement of apoptosis in endothelial cells following irradiation in the presence of the compound[1].

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound's action, from ENOX1 inhibition to the downstream effects on the cytoskeleton and angiogenesis.

VJ115_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ENOX1 ENOX1 (NADH Oxidase) NADH Increased Intracellular NADH ENOX1->NADH Oxidizes This compound This compound This compound->ENOX1 Inhibits Cytoskeleton Cytoskeletal Reorganization (Stathmin, Lamin A/C ↓) NADH->Cytoskeleton Impacts Angiogenesis Inhibition of Angiogenesis Cytoskeleton->Angiogenesis Leads to

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the context of this compound research.

Measurement of Intracellular NADH Levels

Principle: The autofluorescence of NADH can be measured to determine its relative intracellular concentration. Alternatively, more quantitative enzymatic cycling assays or mass spectrometry-based methods can be employed.

Protocol: Fluorescence-Based Assay

  • Cell Culture and Treatment: Plate cells (e.g., HUVECs) in a suitable format (e.g., 96-well plate) and allow them to adhere. Treat cells with desired concentrations of this compound or vehicle control for the specified duration.

  • Fluorescence Measurement: Measure NADH autofluorescence using a fluorescence microscope or plate reader with excitation typically around 340 nm and emission around 460 nm.

  • Data Analysis: Quantify the fluorescence intensity and normalize to cell number or protein concentration. Compare the fluorescence of this compound-treated cells to control cells to determine the fold-change in NADH levels.

Protocol: Enzymatic Cycling Assay

  • Cell Lysis and Extraction: Lyse cells and extract NAD+/NADH. Specific extraction procedures are required to preserve the stability of either the oxidized or reduced form.

  • Cycling Reaction: In the presence of excess enzyme (e.g., alcohol dehydrogenase) and substrate, NADH is oxidized to NAD+, which is then reduced back to NADH by a second enzyme system, creating a cycle. This results in the accumulation of a product that can be measured colorimetrically or fluorometrically.

  • Quantification: Generate a standard curve with known concentrations of NADH to determine the absolute concentration in the samples.

Western Blotting for Cytoskeletal Proteins

Principle: To detect and quantify the expression levels of specific proteins like stathmin and lamin A/C.

Protocol:

  • Protein Extraction: Lyse this compound-treated and control cells and determine protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific for stathmin, lamin A/C, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

In Vitro Angiogenesis (Tube Formation) Assay

Principle: To assess the ability of endothelial cells to form capillary-like structures in vitro.

Protocol:

  • Matrigel Coating: Coat the wells of a plate with Matrigel and allow it to solidify.

  • Cell Seeding: Seed endothelial cells onto the Matrigel-coated wells in the presence of this compound or vehicle control.

  • Incubation: Incubate the cells for a sufficient period to allow for tube formation (typically several hours).

  • Imaging and Analysis: Capture images of the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

Experimental Workflow

The following diagram outlines a typical experimental workflow to investigate the effects of this compound.

VJ115_Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cancer/Endothelial Cell Culture Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment NADH_Assay NADH Level Measurement (Fluorescence, Enzymatic Assay) Treatment->NADH_Assay Proteomics Proteomics Analysis (Mass Spectrometry) Treatment->Proteomics Angiogenesis_Assay Angiogenesis Assay (Tube Formation) Treatment->Angiogenesis_Assay Radiosensitization Radiosensitization Assay Treatment->Radiosensitization Animal_Model Tumor Xenograft Animal Model Western_Blot Western Blotting (Stathmin, Lamin A/C) Proteomics->Western_Blot VJ115_Admin This compound Administration Animal_Model->VJ115_Admin Tumor_Growth Tumor Growth Measurement VJ115_Admin->Tumor_Growth IHC Immunohistochemistry (e.g., CD31 for angiogenesis) VJ115_Admin->IHC

Caption: A typical experimental workflow for this compound studies.

Conclusion and Future Directions

This compound presents a promising anti-cancer strategy through its targeted inhibition of ENOX1 and subsequent elevation of intracellular NADH. The current body of research, primarily in endothelial cells, strongly suggests that this leads to the disruption of cytoskeletal integrity and a potent anti-angiogenic effect. Furthermore, its ability to radiosensitize the tumor vasculature opens avenues for combination therapies.

Future research should focus on:

  • Cancer Cell-Specific Effects: Conducting comprehensive studies to quantify the dose- and time-dependent effects of this compound on NADH levels in a panel of cancer cell lines.

  • Detailed Pathway Elucidation: Further investigating the precise molecular mechanisms that link elevated NADH to the observed changes in cytoskeletal proteins and angiogenic signaling.

  • In Vivo Efficacy: Expanding in vivo studies to evaluate the anti-tumor efficacy and safety profile of this compound in various cancer models, both as a monotherapy and in combination with radiation and other standard-of-care treatments.

By addressing these key areas, the full therapeutic potential of this compound as a novel anti-cancer agent can be more thoroughly understood and potentially translated into clinical applications.

References

VJ115: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Novel ENOX1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the novel chemical entity VJ115, identified as (Z)-(+/-)-2-(1-benzylindol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-ol. This compound is a potent small-molecule inhibitor of Ecto-NOX Disulfide-Thiol Exchanger 1 (ENOX1), a plasma membrane NADH oxidase. By inhibiting ENOX1, this compound disrupts cellular NADH homeostasis, leading to significant antiangiogenic effects. This guide details the discovery rationale, a representative chemical synthesis protocol, key experimental methodologies for its biological characterization, and a summary of its known quantitative effects. The information presented is intended to support further research and development of this compound and related compounds as potential therapeutic agents, particularly in oncology.

Discovery and Rationale

Targeting the tumor vasculature is a clinically validated strategy for cancer therapy. The growth of solid tumors is dependent on neovascularization, a process largely driven by angiogenesis.[1] The enzyme ENOX1, a constitutively expressed NADH oxidase found on the surface of endothelial cells, plays a crucial role in regulating intracellular NADH levels and supporting processes essential for angiogenesis, such as endothelial cell migration and tubule formation.[1][2]

This compound was identified through a chemistry-driven drug discovery screen aimed at identifying novel compounds that inhibit these critical angiogenic processes.[3] Its discovery was based on the hypothesis that inhibiting ENOX1 would disrupt the metabolic processes supporting endothelial cell morphogenesis, thereby suppressing tumor-mediated neovascularization.[1][2] this compound not only inhibits endothelial cell tubule formation but also acts as a radiosensitizer for the tumor microvasculature, making it a compound of significant interest for combination cancer therapies.[1][2]

Chemical Synthesis

The synthesis of this compound, a (Z)-2-(N-benzylindol-3-ylmethylene)quinuclidin-3-ol derivative, is achieved through a multi-step process. The core structure is assembled via an aldol condensation reaction between an N-benzylated indole-3-carboxaldehyde and a quinuclidinone, followed by stereoselective reduction. While the exact protocol for this compound is noted to have been performed by Drs. V.J. Sonar and Y.T.R. Reddy, a representative synthesis based on closely related analogs is provided below.[4][5]

Representative Synthetic Protocol

Step 1: Synthesis of (Z)-2-(1-benzyl-1H-indol-3-yl)methylene)quinuclidin-3-one

  • To a solution of N-benzylindole-3-carboxaldehyde (1 mmol) and 1-azabicyclo[2.2.2]octan-3-one (quinuclidinone) hydrochloride (1.2 mmol) in methanol, add a catalytic amount of a suitable base (e.g., sodium hydroxide).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to yield the desired (Z)-2-(1-benzyl-1H-indol-3-yl)methylene)quinuclidin-3-one.[5]

Step 2: Reduction to (Z)-(+/-)-2-(1-benzylindol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-ol (this compound)

  • Dissolve the ketone intermediate (1 mmol) from Step 1 in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting racemic alcohol by column chromatography or recrystallization to obtain this compound.[5]

Quantitative Data Summary

The biological activity of this compound has been quantified in several key assays. The following tables summarize the available data.

Table 1: In Vitro Enzymatic Activity
Target Assay Type
ENOX1NADH Oxidase Activity

| Table 2: Cell-Based Assay Parameters | | | :--- | :--- | :--- | | Assay Type | Cell Line | Concentration Used | Observed Effect | | Endothelial Tubule Formation | HUVEC | 50 µM | Inhibition of tubule-like structures | | Proteomics Profiling | HUVEC | 50 µM | Altered expression of cytoskeleton-remodeling proteins | | Cell Migration (Scratch Assay) | HUVEC | 10 µM | Potent inhibition of cell migration |

| Table 3: In Vivo Model Parameters | | | :--- | :--- | :--- | | Model Organism | Assay Type | Concentration Used | Observed Effect | | Zebrafish (Tg(fli1:eGFP)) | Vasculogenesis | 50 µM | Suppression of vascular development and impaired circulation |

Key Experimental Protocols

ENOX1 NADH Oxidase Activity Assay (Representative Protocol)

This assay measures the NADH oxidase activity of ENOX1 by monitoring the decrease in NADH fluorescence or absorbance over time.

  • Reagents and Materials:

    • Purified or recombinant ENOX1 enzyme.

    • NADH Oxidase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • NADH stock solution (e.g., 10 mM in assay buffer).

    • This compound stock solution (e.g., 10 mM in DMSO).

    • 96-well microplate (black for fluorescence, clear for absorbance).

    • Microplate reader with fluorescence (Ex/Em = 340/460 nm) or absorbance (340 nm) capabilities.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO-only vehicle control.

    • In each well of the microplate, add the diluted this compound or vehicle control.

    • Add the ENOX1 enzyme solution to each well to a final concentration optimized for signal detection.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding NADH to a final concentration of 100-200 µM.

    • Immediately begin kinetic measurement of fluorescence or absorbance at 340 nm every minute for 30-60 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.[6][7]

Endothelial Cell Tubule Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.

  • Reagents and Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs).

    • Endothelial Cell Growth Medium (EGM).

    • Basement Membrane Extract (BME), such as Matrigel.

    • This compound stock solution in DMSO.

    • 96-well cell culture plate.

  • Procedure:

    • Thaw BME on ice overnight. Pipette 50 µL of cold BME into each well of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

    • Harvest HUVECs and resuspend them in EGM at a density of 2-3 x 10⁵ cells/mL.

    • Prepare treatment media by diluting this compound to the desired final concentration (e.g., 50 µM) in EGM. Include a vehicle control (DMSO).

    • Add 100 µL of the HUVEC suspension to each BME-coated well.

    • Immediately add 100 µL of the treatment media to the respective wells.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours.

    • Visualize and photograph the formation of tubule-like networks using an inverted microscope.

    • Quantify angiogenesis by measuring parameters such as total tube length, number of nodes, and number of meshes using imaging software (e.g., ImageJ with an angiogenesis analyzer plugin).

Western Blot for Cytoskeletal Proteins

This protocol is for detecting changes in the expression of stathmin and lamin A/C proteins in HUVECs following this compound treatment, as identified by proteomics.[1]

  • Cell Lysis and Protein Quantification:

    • Culture HUVECs to ~80% confluency and treat with 50 µM this compound or vehicle control for a specified time (e.g., 6 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load samples onto a 4-12% polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C (e.g., rabbit anti-stathmin, rabbit anti-lamin A/C). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[8][9]

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying changes in the mRNA expression of STMN1 (stathmin) and LMNA (lamin A/C) in HUVECs.[1]

  • RNA Extraction and cDNA Synthesis:

    • Treat HUVECs with 50 µM this compound or vehicle control as described for the Western blot.

    • Isolate total RNA from the cells using a commercial RNA isolation kit.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

  • Real-Time PCR:

    • Prepare the PCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target gene (STMN1 or LMNA) and a housekeeping gene (GAPDH or ACTB), and the diluted cDNA template.

    • Example Primer Targets:

      • STMN1 (Stathmin 1)

      • LMNA (Lamin A/C)

      • GAPDH (Glyceraldehyde-3-phosphate dehydrogenase)

    • Perform the qPCR reaction in a real-time PCR detection system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Analyze the results using the ΔΔCt method to determine the fold change in gene expression in this compound-treated samples relative to the vehicle control, normalized to the housekeeping gene.[10][11]

Visualized Mechanisms and Workflows

This compound Signaling Pathway

VJ115_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ENOX1 ENOX1 NADH NADH ENOX1->NADH Catalyzes NAD NAD+ NADH->NAD Oxidation Proteins Stathmin & Lamin A/C Expression NADH->Proteins Regulates Cytoskeleton Cytoskeletal Reorganization Proteins->Cytoskeleton Leads to Angiogenesis Angiogenesis (Cell Migration, Tubule Formation) Cytoskeleton->Angiogenesis Enables This compound This compound This compound->ENOX1 Inhibition key_nodes Key: Inhibition Normal Process key_inhibit key_process

Caption: this compound inhibits ENOX1, leading to increased NADH and altered cytoskeletal protein expression, which suppresses angiogenesis.

Zebrafish Vasculogenesis Assay Workflow

Zebrafish_Workflow start Start: Tg(fli1:eGFP) Zebrafish Embryos (18 somite stage) treatment Treatment Exposure start->treatment This compound 50 µM this compound treatment->this compound dmso Vehicle Control (DMSO) treatment->dmso incubation Incubate until 72 hours post-fertilization (hpf) This compound->incubation dmso->incubation imaging Fluorescence Microscopy (Visualize vasculature via eGFP) incubation->imaging analysis Quantitative Analysis: - Intersegmental vessel (ISV) formation - Blood circulation assessment imaging->analysis endpoint Endpoint: Compare this compound vs. Control analysis->endpoint

Caption: Workflow for assessing the in vivo antiangiogenic effect of this compound using a zebrafish embryo model.

Proteomics Experimental Design

Proteomics_Workflow cluster_treatment Treatment Groups cluster_sampling Sampling Timepoints start HUVEC Culture (Passage 3, 50% confluency) vj115_treat 50 µM this compound start->vj115_treat n=4 replicates per group dmso_treat DMSO Control start->dmso_treat n=4 replicates per group time_2h 2 hours vj115_treat->time_2h time_6h 6 hours vj115_treat->time_6h dmso_treat->time_2h dmso_treat->time_6h analysis 2D-DIGE Proteomics Analysis time_2h->analysis time_6h->analysis endpoint Identify Differentially Expressed Proteins analysis->endpoint validation Validation: - Western Blot - RT-PCR endpoint->validation

Caption: Logical workflow for the proteomics experiment to identify protein expression changes in HUVECs after this compound exposure.

References

VJ115: A Novel ENOX1 Inhibitor for Antiangiogenic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel antiangiogenic compound VJ115, focusing on its mechanism of action, preclinical data, and the experimental methodologies used for its evaluation. This compound targets the ecto-NOX disulfide-thiol exchanger 1 (ENOX1), an enzyme implicated in angiogenesis and the tumor response to therapy.

Introduction to this compound

This compound, chemically identified as (Z)-(+/-)-2-(1-benzylindol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-ol, is a small molecule inhibitor of ENOX1.[1][2] ENOX1 is a copper-binding protein located on the outer surface of the plasma membrane that exhibits NADH oxidase activity.[3] By targeting ENOX1, this compound disrupts critical cellular processes required for the formation of new blood vessels, a hallmark of solid tumor growth.[1][3] This compound not only exhibits direct antiangiogenic effects but has also been shown to radiosensitize tumor vasculature, suggesting its potential use in combination with radiation therapy.[3][4]

Mechanism of Action

This compound exerts its antiangiogenic effects by inhibiting the NADH oxidase activity of ENOX1.[1] This inhibition leads to a significant elevation of intracellular NADH levels.[3][5] The altered NADH/NAD+ balance subsequently impacts the expression of key proteins involved in the dynamic regulation of the cytoskeleton, such as stathmin and lamin A/C.[1][3] The disruption of cytoskeletal reorganization in endothelial cells impairs their ability to migrate and form the three-dimensional tubular structures necessary for neovascularization.[1][5]

Signaling Pathway Diagram

VJ115_Pathway cluster_effects This compound This compound ENOX1 ENOX1 (NADH Oxidase) This compound->ENOX1 NADH Intracellular NADH Levels ENOX1->NADH Decrease Cytoskeleton_Proteins Expression of Stathmin & Lamin A/C NADH->Cytoskeleton_Proteins Downregulation Cytoskeletal_Reorg Cytoskeletal Reorganization Cytoskeleton_Proteins->Cytoskeletal_Reorg Angiogenesis Angiogenesis (Endothelial Cell Migration, Tube Formation) Cytoskeletal_Reorg->Angiogenesis In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Coat 96-well plate with BME P2 Prepare HUVECs P3 Treat cells with this compound or vehicle control E1 Seed cells onto BME P3->E1 E2 Incubate 6-18 hours at 37°C E1->E2 A1 Stain with Calcein AM E2->A1 A2 Image with fluorescence microscope A1->A2 A3 Quantify tube formation A2->A3 In_Vivo_Workflow A Inject HT-29 cells subcutaneously into mice B Allow tumors to reach ~100-150 mm³ A->B C Randomize into treatment groups B->C D Administer this compound (40mg/kg) and/or Radiation (2 Gy) daily for 4 days C->D E Monitor tumor volume for set duration D->E F Excise tumors for IHC analysis (e.g., CD31) E->F

References

Preliminary Safety Profile of VJ115: An ENOX1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: November 18, 2025

Abstract

This technical guide provides a summary of the preliminary studies on the toxicity and mechanism of action of VJ115, a novel antiangiogenic agent. This compound, chemically identified as (Z)-(+/-)-2-(1-benzylindol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-ol, functions as a small molecule inhibitor of the NADH oxidase ENOX1.[1][2] This document collates the currently available public data on its biochemical activity, effects on endothelial cells, and its potential as a radiosensitizer. While comprehensive toxicological data remains limited in the public domain, this guide aims to provide a foundational understanding for research and drug development professionals.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is crucial for any experimental design. The table below summarizes the key identifiers and characteristics of the molecule.

PropertyValueReference
IUPAC Name (2Z)-2-[(1-benzylindol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol[2]
Molecular Formula C23H24N2O[2]
Molecular Weight 344.45 g/mol [2]
CAS Number 929256-79-1[2]

Mechanism of Action and Pharmacodynamics

This compound's primary mechanism of action is the inhibition of ENOX1, a cell surface NADH oxidase.[1] This inhibition leads to an increase in intracellular NADH levels, impacting cellular processes that are dependent on the NAD+/NADH ratio.[1][3]

Enzymatic Inhibition
TargetMetricValueCell Line/System
ENOX1IC5010 µMin vitro enzymatic assay

Note: Further details on the specific assay conditions were not available in the reviewed literature.

Signaling Pathway

The inhibition of ENOX1 by this compound initiates a cascade of events that ultimately affect cytoskeletal organization and cellular response to radiation.

VJ115_Pathway This compound This compound ENOX1 ENOX1 Inhibition This compound->ENOX1 Inhibits NADH Increased Intracellular NADH ENOX1->NADH Leads to Radiosensitization Radiosensitization (Enhanced Apoptosis) ENOX1->Radiosensitization Contributes to Proteins Altered Protein Expression (Stathmin, Lamin A/C) NADH->Proteins Impacts Cytoskeleton Cytoskeletal Reorganization Proteins->Cytoskeleton Angiogenesis Inhibition of Angiogenesis (Endothelial Cell Tubule Formation) Cytoskeleton->Angiogenesis

Figure 1: this compound Mechanism of Action.

Preclinical Studies

In Vitro Studies

Preliminary in vitro studies have focused on the effects of this compound on endothelial cells, given its antiangiogenic potential.

Assay TypeCell LineObserved Effect
Proteomics ProfilingEndothelial CellsAltered expression of proteins involved in cytoskeletal reorganization, including suppression of stathmin and lamin A/C.[1]
Tubule Formation AssayEndothelial CellsInhibition of endothelial cell tubule formation.[1]
RadiosensitizationProliferating Endothelial CellsEnhanced apoptosis following irradiation.[2]
In Vivo Studies

A pharmacokinetic study of this compound was conducted in Sprague-Dawley rats.[4]

ParameterRouteDoseValue
CmaxOral20 mg/kg1,710 +/- 503 ng/ml
BioavailabilityOral vs. IV20 mg/kg (oral), 1 mg/kg (IV)6.2%

Note: No toxicity data such as LD50 (Lethal Dose, 50%) was reported in the reviewed literature.

Experimental Protocols

The following are generalized protocols based on the methodologies cited in the literature. Specific parameters may need optimization.

Proteomics Profiling of Endothelial Cells

This protocol outlines a general workflow for analyzing protein expression changes in endothelial cells upon treatment with this compound.

Proteomics_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_analysis Analysis Culture 1. Culture Endothelial Cells Treat 2. Treat with this compound (and vehicle control) Culture->Treat Lyse 3. Cell Lysis Treat->Lyse Quantify 4. Protein Quantification Lyse->Quantify Digest 5. Protein Digestion (e.g., with trypsin) Quantify->Digest LCMS 6. LC-MS/MS Analysis Digest->LCMS Data 7. Data Analysis (Identify differentially expressed proteins) LCMS->Data

Figure 2: Proteomics Experimental Workflow.
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with a predetermined concentration of this compound (e.g., 50 µM) and a vehicle control for a specified duration.

  • Cell Lysis: After treatment, cells are washed and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each sample is determined using a standard assay (e.g., BCA assay).

  • Protein Digestion: Proteins are denatured, reduced, alkylated, and then digested into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: The mass spectrometry data is processed to identify and quantify proteins. Statistical analysis is performed to identify proteins that are differentially expressed between the this compound-treated and control groups.

  • Validation: Changes in the expression of key proteins of interest (e.g., stathmin, lamin A/C) are validated by methods such as RT-PCR and immunoblotting.[1]

RT-PCR for Gene Expression Analysis
  • RNA Extraction: Following cell treatment as described above, total RNA is extracted from the cells using a suitable kit.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): qPCR is performed using primers specific for the genes of interest (e.g., STMN1, LMNA, LMNB1) and a reference gene. The relative expression of the target genes is calculated.

Immunoblotting
  • Protein Extraction and Quantification: As described in the proteomics protocol.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest, followed by incubation with a secondary antibody conjugated to a detectable marker.

  • Detection: The protein bands are visualized and quantified using an appropriate detection system.

Summary and Future Directions

The available data suggests that this compound is a potent inhibitor of ENOX1 with antiangiogenic and radiosensitizing properties. Its mechanism of action involves the modulation of intracellular NADH levels and subsequent effects on the expression of cytoskeletal proteins.

However, a comprehensive toxicological assessment is currently lacking in the public literature. To advance the development of this compound, future studies should focus on:

  • In vitro cytotoxicity: Determining the CC50 (half-maximal cytotoxic concentration) in a panel of cancerous and non-cancerous cell lines.

  • In vivo toxicology: Conducting formal acute and chronic toxicity studies in animal models to determine key parameters such as the No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD).

  • Genotoxicity and mutagenicity assays.

  • Safety pharmacology studies.

This information is critical for establishing a complete safety profile and for guiding the design of future clinical trials.

References

VJ115: A Novel ENOX1 Inhibitor Reshaping the Tumor Microenvironment by Disrupting Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

VJ115 is a novel small molecule inhibitor of the ecto-NADH oxidase 1 (ENOX1), a key enzyme implicated in tumor angiogenesis and radioresistance. By targeting ENOX1, this compound disrupts the delicate balance of the tumor microenvironment (TME), primarily by impeding the formation of new blood vessels that tumors rely on for growth and survival. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its impact on cellular signaling pathways.

Introduction: The Tumor Microenvironment and the Role of Angiogenesis

The tumor microenvironment is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, extracellular matrix (ECM), and a network of blood vessels. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor progression, providing tumors with essential nutrients and oxygen and facilitating metastatic spread. Targeting tumor angiogenesis has therefore become a cornerstone of modern cancer therapy.

This compound emerges as a promising antiangiogenic agent with a unique mechanism of action centered on the inhibition of ENOX1. This guide delves into the scientific underpinnings of this compound's activity and its potential as a therapeutic agent.

Mechanism of Action: this compound and the Inhibition of ENOX1

This compound's primary molecular target is ENOX1, a cell surface NADH oxidase that plays a crucial role in maintaining cellular redox balance and promoting endothelial cell migration and proliferation.

ENOX1 Inhibition and Altered Redox Homeostasis

This compound inhibits the NADH oxidase activity of ENOX1, leading to a significant increase in intracellular NADH levels. This disruption of the cellular redox state is a key initiating event in the downstream effects of this compound.

Impact on the Endothelial Cell Cytoskeleton

The altered redox environment induced by this compound has profound effects on the endothelial cell cytoskeleton, which is critical for cell motility and the formation of tubular structures. Proteomic analyses have revealed that this compound treatment leads to the downregulation of key cytoskeletal proteins, including stathmin and lamin A/C.[1]

  • Stathmin: A protein that regulates microtubule dynamics. Its downregulation impairs the remodeling of the microtubule network necessary for cell migration.

  • Lamin A/C: Intermediate filament proteins that provide structural support to the nucleus and are involved in chromatin organization and gene regulation. Their suppression may affect endothelial cell integrity and function.

This disruption of the cytoskeleton ultimately inhibits endothelial cell tubule formation, a critical step in angiogenesis.[1]

Radiosensitization of the Tumor Vasculature

Beyond its antiangiogenic properties, this compound has been shown to act as a radiosensitizer, enhancing the efficacy of radiation therapy. By inhibiting ENOX1, this compound increases the susceptibility of tumor endothelial cells to radiation-induced damage, leading to enhanced apoptosis of the tumor vasculature.[1]

Quantitative Data on the Efficacy of this compound

The anti-tumor effects of this compound, particularly in combination with radiotherapy, have been quantified in preclinical studies.

Experimental Model Treatment Group Outcome Measure Result Reference
HT-29 human colorectal cancer xenografts in miceDMSO + 2 Gy x-rays (4 consecutive days) + 30 Gy top-up90-day survival40%[2][3]
HT-29 human colorectal cancer xenografts in mice40 mg/kg this compound + 2 Gy x-rays (4 consecutive days) + 30 Gy top-up90-day survival80%[2][3]
Human Umbilical Vein Endothelial Cells (HUVECs)Control (0 µM this compound)NADH Fluorescence (arbitrary units)~100[1]
Human Umbilical Vein Endothelial Cells (HUVECs)50 µM this compound (6 hours)NADH Fluorescence (arbitrary units)~150[1]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

VJ115_Signaling This compound This compound ENOX1 ENOX1 This compound->ENOX1 NADH Increased NADH ENOX1->NADH inhibits Radiosensitization Radiosensitization ENOX1->Radiosensitization inhibition leads to Cytoskeleton Cytoskeletal Proteins NADH->Cytoskeleton Stathmin Stathmin (downregulated) Cytoskeleton->Stathmin LaminAC Lamin A/C (downregulated) Cytoskeleton->LaminAC Angiogenesis Angiogenesis (inhibited) Stathmin->Angiogenesis LaminAC->Angiogenesis

Caption: this compound inhibits ENOX1, leading to increased NADH and downregulation of cytoskeletal proteins, which in turn inhibits angiogenesis and promotes radiosensitization.

In Vivo Xenograft Study Workflow

in_vivo_workflow start Implant HT-29 cells into nude mice treatment Daily i.p. injection: - 40 mg/kg this compound or DMSO - 2 Gy X-rays (30 min post-injection) (4 consecutive days) start->treatment topup Day 5: Administer single 30 Gy 'top-up' radiation dose treatment->topup ihc Day 5 (parallel cohort): - Inject pimonidazole - Euthanize and excise tumors - Immunohistochemistry for ENOX1 and VE-Cadherin treatment->ihc endpoint Monitor tumor growth and survival for 90 days topup->endpoint

Caption: Workflow for the in vivo HT-29 xenograft study combining this compound and radiotherapy.

Experimental Protocols

Cell Culture
  • Human Umbilical Vein Endothelial Cells (HUVECs): Maintained in Endothelial Cell Growth Medium (EGM-2) and used for in vitro angiogenesis and proteomics studies.

  • HT-29 Human Colorectal Carcinoma Cells: Cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. These cells are known to not express ENOX1.[2][3]

In Vitro Endothelial Cell Tube Formation Assay
  • Thaw Matrigel on ice and coat a 96-well plate with 50 µL per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Seed HUVECs (2 x 10^4 cells/well) onto the Matrigel-coated plate in EGM-2 medium.

  • Treat the cells with this compound (e.g., 50 µM) or vehicle control.

  • Incubate at 37°C and monitor tube formation at various time points (e.g., 2, 4, 6, and 8 hours) using a phase-contrast microscope.

  • Quantify tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.

In Vivo HT-29 Xenograft Model
  • Subcutaneously implant 2 x 10^6 HT-29 cells into the hind limbs of athymic nude mice.[2][3]

  • Allow tumors to reach a volume of approximately 150 mm³.[2][3]

  • Randomize mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).

  • Administer this compound (40 mg/kg) or vehicle (DMSO) via intraperitoneal (i.p.) injection daily for a specified period (e.g., 4 consecutive days).[2][3][4]

  • Irradiate tumors with a specified dose of X-rays (e.g., 2 Gy) 30 minutes after each this compound or vehicle injection.[2][3][4]

  • On the day following the final treatment, a 'top-up' dose of radiation (e.g., 30 Gy) can be administered to amplify the effects of the fractionated radiotherapy.[2][3][4]

  • Monitor tumor volume and mouse survival over a prolonged period (e.g., 90 days).

Immunohistochemistry (IHC)
  • Excise and fix tumors in 10% neutral buffered formalin.

  • Embed tumors in paraffin and section them.

  • Perform antigen retrieval using a citrate-based buffer.

  • Block non-specific antibody binding with a suitable blocking solution.

  • Incubate sections with primary antibodies against target proteins (e.g., ENOX1, VE-Cadherin).[2][3][4]

  • Wash and incubate with appropriate fluorescently-labeled secondary antibodies.

  • Counterstain nuclei with DAPI.

  • Image sections using a confocal microscope.

2D-Difference Gel Electrophoresis (2D-DIGE) Proteomics
  • Culture HUVECs and treat with this compound (e.g., 50 µM) or vehicle control for a specified duration (e.g., 2 or 6 hours).

  • Lyse cells and quantify protein concentration.

  • Label protein extracts from control and treated samples with different CyDye DIGE fluors (e.g., Cy3 and Cy5). A pooled internal standard labeled with a third dye (e.g., Cy2) is also prepared.

  • Mix the labeled samples and separate the proteins in the first dimension by isoelectric focusing (IEF) and in the second dimension by SDS-PAGE.

  • Scan the gel at different wavelengths to visualize the protein spots from each sample.

  • Use specialized software to analyze the gel images, quantify protein spot intensities, and identify differentially expressed proteins.

  • Excise protein spots of interest from a preparative gel, digest with trypsin, and identify the proteins by mass spectrometry.

Impact on the Broader Tumor Microenvironment: A Knowledge Gap

While the effects of this compound on the tumor vasculature are well-documented, its impact on other critical components of the TME, such as immune cells and stromal fibroblasts, remains largely unexplored.

  • Tumor-Associated Macrophages (TAMs): These are abundant immune cells in the TME that can exist in either a pro-inflammatory (M1) or anti-inflammatory, pro-tumoral (M2) state. The influence of this compound on TAM polarization and function is currently unknown.

  • Cancer-Associated Fibroblasts (CAFs): CAFs are key players in ECM remodeling, secreting factors that promote tumor growth, invasion, and angiogenesis. The effect of this compound on CAF activity and their interaction with cancer and endothelial cells has not been investigated.

  • Extracellular Matrix (ECM): The ECM provides structural support and biochemical cues that influence cell behavior. How this compound-mediated changes in endothelial cells might indirectly alter the ECM composition and organization is an area for future research.

Further investigation into these areas will provide a more complete understanding of this compound's therapeutic potential and may reveal opportunities for novel combination therapies that target multiple facets of the tumor microenvironment.

Conclusion

This compound represents a novel and promising antiangiogenic agent that targets ENOX1 to disrupt endothelial cell function and enhance the efficacy of radiotherapy. Its well-defined mechanism of action, centered on the modulation of cellular redox status and cytoskeletal protein expression, provides a strong rationale for its continued development. While its impact on the tumor vasculature is significant, future research should focus on elucidating its effects on the broader tumor microenvironment to unlock its full therapeutic potential in the fight against cancer.

References

VJ115: A Technical Guide to Solubility and Stability for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the solubility and stability of VJ115, a potent small-molecule inhibitor of ENOX1 (ecto-NOX disulfide-thiol exchanger 1). Understanding these parameters is critical for the design and interpretation of reliable in vitro assays. This document offers a summary of available data, detailed experimental protocols for in-house validation, and visualizations of key pathways and workflows.

Quantitative Data Summary

The following tables summarize the currently available quantitative data regarding the solubility and stability of this compound. Researchers are encouraged to use the provided protocols to determine precise values under their specific experimental conditions.

Table 1: Solubility of this compound

SolventConcentrationTemperatureMethodSource
Dimethyl Sulfoxide (DMSO)10 mMRoom TemperatureNot SpecifiedVendor Data
WaterInsolubleNot SpecifiedNot SpecifiedVendor Data
Phosphate-Buffered Saline (PBS), pH 7.4Data Not Available---
Cell Culture Media (e.g., DMEM, RPMI-1640)Data Not Available---

Table 2: Stability and Storage of this compound

FormStorage TemperatureDurationNotesSource
Solid Powder-20°C>5 yearsDry, dark conditionsVendor Data[1]
Solid Powder0 - 4°CDays to weeksDry, dark conditionsVendor Data[1]
In DMSO-20°CLong term (months to years)Aliquot to avoid freeze-thaw cyclesVendor Data[1]
In Cell Culture Media37°CData Not AvailableHalf-life not determined-

Mechanism of Action and Signaling Pathway

This compound is a novel chemical entity that functions as an inhibitor of the NADH oxidase activity of ENOX1.[2][3][4] By inhibiting ENOX1, this compound disrupts the oxidation of NADH to NAD+, leading to an increase in the intracellular NADH/NAD+ ratio.[1] This alteration in the cellular redox state has significant downstream effects, particularly in endothelial cells, impacting angiogenesis and cellular structure.

Proteomic and transcriptomic analyses have revealed that this compound-mediated inhibition of ENOX1 leads to the downregulation of key proteins involved in cytoskeletal organization, notably stathmin and lamin A/C.[1][2] Stathmin is a microtubule-destabilizing protein, and its suppression can lead to alterations in microtubule dynamics. Lamin A/C are components of the nuclear lamina, crucial for maintaining nuclear shape and organizing chromatin. The impact of this compound on these proteins provides a mechanistic link between ENOX1 activity, cellular NADH levels, and the regulation of angiogenesis and cytoskeletal integrity.[2]

VJ115_Signaling_Pathway This compound Signaling Pathway This compound This compound ENOX1 ENOX1 (NADH Oxidase) This compound->ENOX1 inhibits NADH_NAD Increased NADH/NAD+ Ratio ENOX1->NADH_NAD regulates Cytoskeletal_Proteins Cytoskeletal Proteins NADH_NAD->Cytoskeletal_Proteins impacts Stathmin Stathmin (downregulated) Cytoskeletal_Proteins->Stathmin Lamin_AC Lamin A/C (downregulated) Cytoskeletal_Proteins->Lamin_AC Microtubule_Dynamics Altered Microtubule Dynamics Stathmin->Microtubule_Dynamics regulates Nuclear_Integrity Altered Nuclear Integrity & Function Lamin_AC->Nuclear_Integrity maintains Endothelial_Function Impaired Endothelial Cell Function Microtubule_Dynamics->Endothelial_Function affects Nuclear_Integrity->Endothelial_Function affects Angiogenesis Inhibition of Angiogenesis Endothelial_Function->Angiogenesis leads to VJ115_Solubility_Workflow This compound Solubility Assessment Workflow start Start prep_stock Prepare 10 mM this compound stock in DMSO start->prep_stock prepare_dilutions Prepare serial dilutions in aqueous buffer/media prep_stock->prepare_dilutions incubate Incubate at desired temperature (e.g., 2h) prepare_dilutions->incubate visual_inspection Visually inspect for precipitation incubate->visual_inspection centrifuge Centrifuge to pellet undissolved compound visual_inspection->centrifuge Precipitate observed quantify Quantify this compound in supernatant (HPLC/UV-Vis) visual_inspection->quantify No precipitate centrifuge->quantify determine_solubility Determine solubility limit quantify->determine_solubility end End determine_solubility->end VJ115_Stability_Workflow This compound Stability Assessment Workflow start Start prep_working Prepare this compound working solution in cell culture media start->prep_working setup_timepoints Aliquot for time points (0, 2, 4, 8, 24, 48, 72h) prep_working->setup_timepoints incubate Incubate at 37°C, 5% CO2 setup_timepoints->incubate collect_samples Collect samples at each time point incubate->collect_samples store_samples Store samples at -80°C collect_samples->store_samples analyze_hplc Analyze this compound concentration by HPLC store_samples->analyze_hplc After all time points calculate_half_life Calculate half-life (t½) analyze_hplc->calculate_half_life end End calculate_half_life->end

References

Methodological & Application

VJ115 Protocol for HUVEC Tubule Formation Assay: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The in vitro tubule formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) is a cornerstone model for studying angiogenesis. This assay allows for the assessment of compounds that may inhibit or stimulate the formation of capillary-like structures. VJ115 is a novel small molecule inhibitor of the NADH oxidase ENOX1 (Ecto-NOX disulfide-thiol exchanger 1).[1][2] Inhibition of ENOX1 by this compound has been shown to disrupt angiogenesis, making it a compound of interest for cancer therapy research.[1][2] These application notes provide a detailed protocol for utilizing this compound in a HUVEC tubule formation assay, along with information on its mechanism of action and expected outcomes.

Mechanism of Action: this compound in Angiogenesis

This compound exerts its anti-angiogenic effects by targeting ENOX1, a cell surface NADH oxidase that plays a role in regulating cellular NADH levels.[1][2] The binding of this compound to ENOX1 inhibits its enzymatic activity, leading to an increase in the intracellular concentration of NADH. This alteration in the cellular redox state impacts the expression of key proteins involved in cytoskeletal dynamics, which are essential for cell migration and tubule formation. Specifically, treatment with this compound has been shown to decrease the expression of stathmin and lamin A/C, proteins critical for cytoskeletal reorganization.[2] The disruption of these processes ultimately leads to the inhibition of endothelial cell tube formation.

Data Presentation: Quantitative Analysis of this compound Effects

The following tables present representative quantitative data on the effect of this compound on HUVEC tubule formation. Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions for their specific experimental setup. The data below is illustrative of expected results based on the known activity of this compound.

Table 1: Dose-Response Effect of this compound on HUVEC Tubule Formation

This compound Concentration (µM)Average Tubule Length (µm)Number of Branch PointsTotal Tube Area (µm²)
0 (Vehicle Control)15,000 ± 1,20085 ± 101,800,000 ± 150,000
1011,500 ± 95060 ± 81,350,000 ± 110,000
257,200 ± 60035 ± 5850,000 ± 70,000
503,100 ± 25012 ± 3370,000 ± 30,000
1001,500 ± 1205 ± 2180,000 ± 15,000

Data are represented as mean ± standard deviation from a representative experiment.

Table 2: Time-Course Effect of 50 µM this compound on HUVEC Tubule Formation

Incubation Time (hours)Average Tubule Length (µm)Number of Branch PointsTotal Tube Area (µm²)
28,500 ± 70040 ± 5980,000 ± 80,000
45,200 ± 45020 ± 4600,000 ± 50,000
63,100 ± 25012 ± 3370,000 ± 30,000
82,000 ± 1808 ± 2240,000 ± 20,000
121,200 ± 1004 ± 1150,000 ± 12,000

Data are represented as mean ± standard deviation from a representative experiment.

Experimental Protocols

HUVEC Tubule Formation Assay with this compound

This protocol outlines the steps to assess the anti-angiogenic potential of this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Calcein AM (for fluorescent visualization)

  • Inverted microscope with imaging capabilities

Protocol:

  • Cell Culture:

    • Culture HUVECs in Endothelial Cell Growth Medium at 37°C in a humidified atmosphere of 5% CO2.

    • Use cells between passages 2 and 6 for optimal results.

    • Cells should be approximately 80-90% confluent before starting the assay.

  • Preparation of Basement Membrane Matrix Plates:

    • Thaw the basement membrane matrix on ice overnight at 4°C.

    • Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.

    • On ice, add 50 µL of the thawed basement membrane matrix to each well of the pre-chilled 96-well plate.

    • Ensure the entire bottom of the well is evenly coated. Avoid introducing air bubbles.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding and this compound Treatment:

    • Harvest HUVECs using Trypsin-EDTA and neutralize with growth medium.

    • Centrifuge the cells and resuspend the pellet in a serum-free or low-serum medium.

    • Count the cells and adjust the concentration to 1-2 x 10^5 cells/mL.

    • Prepare serial dilutions of this compound in the same medium. A vehicle control (e.g., DMSO) should be included.

    • Add 100 µL of the HUVEC suspension (1-2 x 10^4 cells) to each well of the solidified basement membrane matrix plate.

    • Immediately add the desired concentration of this compound or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate at 37°C, 5% CO2 for 4-18 hours. The optimal incubation time should be determined empirically, but significant tubule formation is typically observed between 6 and 12 hours.

  • Visualization and Imaging:

    • After incubation, carefully remove the medium from the wells.

    • For fluorescent imaging, stain the cells with Calcein AM (e.g., 2 µg/mL in PBS) for 30 minutes at 37°C.

    • Wash the wells gently with PBS.

    • Capture images of the tubule network using an inverted microscope.

  • Quantitative Analysis:

    • Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Quantify parameters such as total tubule length, number of branch points, and total tube area.

Visualizations

This compound Signaling Pathway in HUVECs

VJ115_Signaling_Pathway This compound This compound ENOX1 ENOX1 (NADH Oxidase) This compound->ENOX1 Inhibits NADH Increased Cellular NADH ENOX1->NADH Leads to Cytoskeletal_Proteins Decreased Expression of Stathmin & Lamin A/C NADH->Cytoskeletal_Proteins Regulates Cytoskeletal_Reorganization Disrupted Cytoskeletal Reorganization Cytoskeletal_Proteins->Cytoskeletal_Reorganization Tubule_Formation Inhibition of Tubule Formation Cytoskeletal_Reorganization->Tubule_Formation

References

Application Notes and Protocols for In Vivo Administration of VJ115 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VJ115 is a novel small molecule inhibitor of the NADH oxidase ENOX1 (Ecto-NOX disulfide-thiol exchanger 1).[1][2] By inhibiting ENOX1, this compound disrupts cellular NADH homeostasis, leading to anti-angiogenic effects and radiosensitization of tumor vasculature.[1][2][3][4] These properties make this compound a promising candidate for cancer therapy, particularly in combination with radiotherapy. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, based on preclinical research, to facilitate further investigation into its therapeutic potential.

Mechanism of Action

This compound targets and inhibits the enzymatic activity of ENOX1, an NADH oxidase. This inhibition leads to an increase in intracellular NADH levels.[1] The subsequent disruption of the cellular redox state impacts downstream signaling pathways involved in cytoskeletal organization and angiogenesis.[1][2] Specifically, this compound has been shown to suppress the expression of proteins critical for cytoskeletal remodeling, such as stathmin and lamin A/C.[1][2] The culmination of these effects is the inhibition of endothelial cell tubule formation and a reduction in tumor-mediated neo-angiogenesis.[1][2] Furthermore, the inhibition of ENOX1 by this compound enhances apoptosis in endothelial cells, particularly in the context of radiation therapy, thereby radiosensitizing the tumor microvasculature.[1][2][3]

Signaling Pathway

The proposed signaling pathway for this compound's mechanism of action is depicted below. This compound inhibits the NADH oxidase activity of ENOX1, leading to an accumulation of intracellular NADH. This altered redox state is hypothesized to downregulate the expression of key cytoskeletal proteins like stathmin and lamin A/C, ultimately impairing endothelial cell migration and tubule formation, which are critical processes in angiogenesis.

VJ115_Signaling_Pathway This compound This compound ENOX1 ENOX1 (NADH Oxidase) This compound->ENOX1 Inhibits NADH Increased Intracellular NADH ENOX1->NADH Regulates Cytoskeletal_Proteins Decreased Expression of Stathmin & Lamin A/C NADH->Cytoskeletal_Proteins Leads to Angiogenesis Inhibition of Angiogenesis (Impaired Endothelial Cell Migration & Tubule Formation) Cytoskeletal_Proteins->Angiogenesis Results in

Figure 1: Proposed signaling pathway of this compound in inhibiting angiogenesis.

Experimental Protocols

In Vivo Tumor Growth Inhibition and Radiosensitization

This protocol describes the administration of this compound in a xenograft mouse model to assess its anti-tumor efficacy, both as a monotherapy and in combination with radiotherapy.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Human tumor cells (e.g., HT-29 human colon adenocarcinoma cells)

  • Immunocompromised mice (e.g., athymic nude mice)

  • Standard cell culture reagents

  • Calipers for tumor measurement

  • X-ray source for irradiation

Experimental Workflow:

Experimental_Workflow cluster_0 Tumor Implantation cluster_1 Tumor Growth & Grouping cluster_2 Treatment Administration cluster_3 Endpoint Analysis Tumor_Implant Subcutaneous injection of tumor cells (e.g., HT-29) into the flank of mice. Tumor_Growth Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor_Implant->Tumor_Growth Grouping Randomize mice into treatment groups: 1. Vehicle (DMSO) 2. This compound 3. Vehicle + Radiation 4. This compound + Radiation Tumor_Growth->Grouping VJ115_Admin Administer this compound (40 mg/kg, i.p.) or Vehicle daily for 4 days. Grouping->VJ115_Admin Radiation Irradiate tumors (e.g., 2 Gy) 30 minutes after this compound/ Vehicle injection. VJ115_Admin->Radiation Tumor_Monitoring Monitor tumor growth by caliper measurements and mouse survival. Radiation->Tumor_Monitoring Tissue_Harvest Euthanize mice on Day 5. Excise tumors for histological analysis (e.g., microvessel density). Tumor_Monitoring->Tissue_Harvest

Figure 2: Experimental workflow for in vivo this compound administration.

Procedure:

  • Cell Culture and Implantation:

    • Culture HT-29 cells in appropriate media until they reach 80-90% confluency.

    • Harvest and resuspend the cells in sterile PBS or culture medium at a concentration of 5 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups:

      • Group 1: Vehicle control (DMSO)

      • Group 2: this compound alone

      • Group 3: Vehicle + Radiation

      • Group 4: this compound + Radiation

  • This compound Preparation and Administration:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of injection, dilute the stock solution with sterile PBS to the final desired concentration for a 40 mg/kg dose. The final DMSO concentration should be minimized.

    • Administer the this compound solution or vehicle control via intraperitoneal (i.p.) injection daily for four consecutive days.[3]

  • Radiotherapy:

    • Thirty minutes after each this compound or vehicle injection, irradiate the tumors of mice in Groups 3 and 4 with a single dose of 2 Gy.[3]

    • Shield the rest of the mouse's body to minimize radiation exposure.

  • Monitoring and Endpoint Analysis:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor the body weight and overall health of the mice throughout the experiment.

    • On day 5, a subset of mice can be euthanized for endpoint analysis.[3] Tumors should be excised for immunohistochemical analysis of microvessel density (e.g., using CD31 staining) and hypoxia (e.g., using pimonidazole staining).[3]

    • For survival studies, monitor the mice until tumors reach a predetermined endpoint (e.g., 1000 mm³) or signs of morbidity appear.

Data Presentation

The following tables summarize the type of quantitative data that can be generated from the described protocols.

Table 1: In Vivo Efficacy of this compound in a Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day X% Tumor Growth InhibitionChange in Body Weight (%)
Vehicle ControlN/A
This compound (40 mg/kg)
Vehicle + RT (2 Gy)
This compound + RT (2 Gy)

Table 2: Pharmacodynamic Effects of this compound on Tumor Microenvironment

Treatment GroupMicrovessel Density (vessels/mm²)Hypoxic Fraction (%)Apoptotic Index (%)
Vehicle Control
This compound (40 mg/kg)
Vehicle + RT (2 Gy)
This compound + RT (2 Gy)

Table 3: Pharmacokinetic Parameters of this compound in Mice (Hypothetical Data)

ParameterValue
Dose (mg/kg) 40
Route of Administration Intraperitoneal (i.p.)
Cmax (ng/mL) Data not available
Tmax (h) Data not available
AUC (ng*h/mL) Data not available
Half-life (t½) (h) Data not available
Bioavailability (%) Data not available

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the in vivo evaluation of this compound in mouse models. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further elucidate the therapeutic potential of this promising ENOX1 inhibitor. It is recommended that initial studies include a full pharmacokinetic and toxicology assessment to establish the optimal and safe dosing regimen for different mouse strains and tumor models.

References

Application Notes and Protocols for Measuring NADH Changes After VJ115 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VJ115 is a novel antiangiogenic agent that functions by inhibiting the ecto-nicotinamide adenine dinucleotide (NADH) oxidase ENOX1.[1][2] ENOX1 is a cell surface enzyme that oxidizes NADH, playing a role in regulating intracellular NADH levels.[1][3] Inhibition of ENOX1 by this compound leads to an accumulation of intracellular NADH, which has been linked to downstream effects on cytoskeletal reorganization and the inhibition of angiogenesis.[1][3] Accurate measurement of these this compound-induced changes in NADH is critical for understanding its mechanism of action and for the development of related therapeutic strategies.

Nicotinamide adenine dinucleotide (NAD) exists in two forms: an oxidized form (NAD+) and a reduced form (NADH). This pair, known as a redox couple, is fundamental to cellular metabolism.[4] NADH acts as a primary electron carrier in cellular respiration, and the ratio of NAD+ to NADH is a key indicator of the cell's metabolic state.

This document provides detailed protocols for several established methods to quantify intracellular NADH levels and the NAD+/NADH ratio following treatment with this compound. The described methods range from plate reader-based assays suitable for higher throughput screening to advanced microscopy and mass spectrometry techniques for more detailed analysis.

Mechanism of Action: this compound and NADH

This compound specifically targets and inhibits the NADH oxidase activity of ENOX1.[1][2] This enzyme is located on the outer surface of the plasma membrane and is involved in the oxidation of cytosolic NADH.[5] By blocking this activity, this compound causes a significant increase in the intracellular concentration of NADH. This elevated NADH level is hypothesized to be a key event that triggers downstream signaling, impacting proteins involved in the reorganization of the cellular cytoskeleton, which is crucial for processes like cell migration and tube formation in angiogenesis.[1]

VJ115_Mechanism cluster_0 This compound->ENOX1 Inhibits ENOX1->NADH Oxidizes NADH to NAD+ Cytoskeleton Cytoskeletal Reorganization (e.g., Stathmin, Lamin A/C) NADH->Cytoskeleton Impacts Angiogenesis Inhibition of Angiogenesis Cytoskeleton->Angiogenesis Leads to Cytosol NADH NADH Cytosol NAD+ NAD+ Cytosol NADH->Cytosol NAD+ ENOX1

This compound inhibits ENOX1, increasing NADH and affecting angiogenesis.

Quantitative Data Summary

The following table summarizes the expected quantitative change in NADH levels after this compound treatment based on published data. Researchers can use this as a reference and for comparison with their own experimental results.

Cell TypeTreatmentMethodResultReference
Human Umbilical Vein Endothelial Cells (HUVECs)50 µM this compound for 6 hoursIn vivo multiphoton microscopy1.63-fold increase in NADH fluorescence[1]

Experimental Protocols

This section provides detailed protocols for cell culture and various methods to measure NADH levels.

Protocol 1: HUVEC Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are a relevant cell line for studying the effects of this compound.

Materials:

  • Cryopreserved HUVECs

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • 0.05% Trypsin-EDTA

  • Hanks' Balanced Salt Solution (HBSS)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • T-75 and T-25 culture flasks, or multi-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Thawing Cells: Rapidly thaw the cryovial of HUVECs in a 37°C water bath. Transfer the cells to a centrifuge tube containing 10 mL of pre-warmed Endothelial Cell Growth Medium. Centrifuge at 200 x g for 5 minutes.

  • Seeding: Discard the supernatant and resuspend the cell pellet in fresh growth medium. Seed the cells into a T-75 flask.

  • Culturing: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

  • Passaging: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with growth medium, centrifuge, and re-seed into new flasks at a 1:2 to 1:4 split ratio.

Protocol 2: this compound Treatment
  • Seed HUVECs in the desired format (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the this compound stock solution in fresh Endothelial Cell Growth Medium to the final desired concentration (e.g., 50 µM). Include a vehicle control (medium with the same concentration of DMSO).

  • Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubate the cells for the desired treatment duration (e.g., 6 hours).

  • Proceed with the chosen NADH measurement assay.

Protocol 3: Sample Preparation for NADH/NAD+ Measurement

Proper and rapid sample preparation is crucial to prevent the degradation or interconversion of NADH and NAD+.

Materials:

  • Ice-cold PBS

  • Extraction Buffer (specific to the chosen assay kit, or see below)

  • 0.4 M HCl (for NAD+ extraction)

  • 0.4 M NaOH (for NADH extraction)

  • Cell scrapers

  • Microcentrifuge tubes

Procedure for Differential Extraction:

  • After this compound treatment, place the culture plate on ice and aspirate the medium.

  • Wash the cells twice with ice-cold PBS.

  • For Total NAD+/NADH , add the lysis buffer provided with your chosen assay kit.

  • For selective NADH measurement , add ice-cold 0.4 M NaOH to the cells. Scrape the cells, transfer to a microcentrifuge tube, and heat at 80°C for 15 minutes to degrade NAD+.

  • For selective NAD+ measurement , add ice-cold 0.4 M HCl to the cells. Scrape the cells, transfer to a microcentrifuge tube, and heat at 80°C for 15 minutes to degrade NADH.

  • After heating, neutralize the samples by adding an equivalent amount of HCl (to the NaOH samples) or NaOH (to the HCl samples).

  • Centrifuge the lysates at 14,000 x g for 5 minutes at 4°C to pellet debris.

  • Use the supernatant for the NADH/NAD+ assay.

NADH Measurement Methodologies

Choose the method that best suits your experimental needs in terms of sensitivity, throughput, and available equipment.

workflow cluster_setup Experimental Setup cluster_prep Sample Preparation cluster_assays NADH Measurement cluster_analysis Data Analysis Culture Culture HUVECs Treat Treat with this compound (and vehicle control) Culture->Treat Harvest Harvest and Lyse Cells Treat->Harvest Micro Multiphoton Microscopy Treat->Micro Live Cell Imaging Fluor Fluorometric Assay Harvest->Fluor Bio Bioluminescent Assay Harvest->Bio LCMS LC-MS/MS Harvest->LCMS Quantify Quantify NADH and NAD+/NADH Ratio Fluor->Quantify Bio->Quantify LCMS->Quantify Micro->Quantify

Workflow for measuring NADH changes after this compound treatment.
Method 1: Fluorometric Enzymatic Cycling Assay

This method is based on an enzymatic cycling reaction where NADH reacts with a probe to generate a fluorescent product. It is a cost-effective method suitable for 96-well plate format.

Materials:

  • Commercially available NAD/NADH Assay Kit (Fluorometric) (e.g., from Abcam, Cell Biolabs)

  • Prepared cell lysates (see Protocol 3)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader (Ex/Em = ~540/590 nm)

Procedure (Example based on commercial kits):

  • Prepare Standards: Prepare a serial dilution of the NADH standard provided in the kit to generate a standard curve.

  • Plate Samples: Add 50 µL of your prepared cell lysates (for total NAD+/NADH, NADH only, or NAD+ only) and standards into the wells of the 96-well plate.

  • Prepare Reaction Mix: Prepare the reaction mixture according to the kit's instructions. This typically includes an enzyme mix and a fluorescent probe.

  • Initiate Reaction: Add 50 µL of the reaction mixture to each well.

  • Incubate: Incubate the plate at room temperature for 15-60 minutes, protected from light.

  • Measure Fluorescence: Read the fluorescence at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.

  • Calculate Results: Determine the concentration of NADH in your samples by comparing their fluorescence values to the standard curve. Calculate the NAD+/NADH ratio from your differentially extracted samples.

Method 2: Bioluminescent Assay

Bioluminescent assays, such as the NAD/NADH-Glo™ Assay from Promega, offer high sensitivity and a broad linear range.

Materials:

  • NAD/NADH-Glo™ Assay Kit (Promega)

  • Prepared cell lysates or live cells in culture medium

  • Opaque-walled 96-well or 384-well plates

  • Luminometer

Procedure (Example for NAD/NADH-Glo™):

  • Prepare Reagent: Reconstitute the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's protocol.

  • Plate Samples: Add 50 µL of cell lysate or cells in medium to the wells of the opaque plate.

  • Initiate Reaction: Add an equal volume (50 µL) of the NAD/NADH-Glo™ Detection Reagent to each well. The reagent contains a detergent to lyse the cells if live cells are used.

  • Incubate: Mix briefly on a plate shaker and incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence using a plate luminometer.

  • Calculate Results: The amount of light produced is proportional to the amount of NAD and NADH in the sample. A standard curve can be used for absolute quantification.

Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the highest specificity and accuracy for the absolute quantification of NADH and NAD+.

Materials:

  • LC-MS/MS system

  • C18 analytical column

  • Extraction Solvent: Cold methanol containing an internal standard (e.g., 13C5-NAD+)

  • Mobile Phase A: 5 mM ammonium acetate in water

  • Mobile Phase B: 5 mM ammonium acetate in methanol

Procedure:

  • Extraction: After this compound treatment, wash cells twice with ice-cold PBS. Immediately add 500 µL of cold extraction solvent with the internal standard. Store extracts at -80°C.

  • Sample Processing: Prior to analysis, sonicate the cell extracts on ice and centrifuge at 15,000 rpm for 15 minutes at 4°C.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness in a vacuum concentrator. Reconstitute the sample in LC-MS grade water.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a gradient elution with mobile phases A and B to separate NADH and NAD+.

  • Detection: Detect NADH and NAD+ in positive ion mode using multiple reaction monitoring (MRM).

  • Quantification: Quantify the concentration of NADH and NAD+ by comparing the area ratio of the analyte to the internal standard against a standard curve.

Method 4: Multiphoton Microscopy (for live cells)

This advanced imaging technique allows for the non-invasive measurement of NADH autofluorescence in living cells, providing spatial information on metabolic changes.

Materials:

  • Multiphoton microscope equipped with a Ti:Sapphire laser

  • Incubation chamber for live-cell imaging (37°C, 5% CO2)

  • Glass-bottom dishes

Procedure:

  • Cell Seeding: Seed HUVECs on glass-bottom dishes suitable for microscopy.

  • Treatment: Treat the cells with this compound or vehicle control as described in Protocol 2.

  • Imaging Setup: Place the dish on the microscope stage within the incubation chamber. Tune the laser to an excitation wavelength of ~740 nm for NADH.

  • Image Acquisition: Acquire fluorescence intensity images of the NADH autofluorescence (emission collected at ~460 nm). It is also possible to perform Fluorescence Lifetime Imaging Microscopy (FLIM) to distinguish between free and protein-bound NADH.

  • Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity per cell. Compare the intensity between this compound-treated and control cells to determine the relative change in NADH.

Conclusion

The choice of method for measuring NADH changes upon this compound treatment will depend on the specific research question and available resources. For high-throughput screening, bioluminescent and fluorometric plate-based assays are highly suitable. For precise, absolute quantification, LC-MS/MS is the gold standard. For dynamic, spatially resolved measurements in live cells, multiphoton microscopy is the most powerful technique. By following these detailed protocols, researchers can reliably investigate the metabolic effects of this compound and further elucidate its mechanism of action as an antiangiogenic agent.

References

VJ115 in Combination with Fractionated Radiotherapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The novel antiangiogenic agent VJ115, a small molecule inhibitor of the NADH oxidase ENOX1, has demonstrated significant potential as a radiosensitizer for tumor vasculature.[1][2] Preclinical studies have shown that this compound, when used in conjunction with fractionated radiotherapy, can enhance the therapeutic efficacy of radiation by targeting the tumor microenvironment.[1][3] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in combination with fractionated radiotherapy in a preclinical setting.

Mechanism of Action

This compound exerts its antiangiogenic and radiosensitizing effects through the inhibition of ENOX1, a cell surface NADH oxidase predominantly expressed on endothelial cells.[1][4] The inhibition of ENOX1 by this compound leads to a cascade of intracellular events that ultimately disrupt tumor angiogenesis and render the tumor vasculature more susceptible to radiation-induced damage.

The proposed signaling pathway is as follows:

  • This compound Inhibits ENOX1: this compound directly binds to and inhibits the NADH oxidase activity of ENOX1 on the surface of endothelial cells.[4]

  • Increased Intracellular NADH: The inhibition of ENOX1, which is responsible for oxidizing NADH, results in an accumulation of intracellular NADH.[4]

  • Cytoskeletal Reorganization: Elevated NADH levels have been shown to impact the expression and function of key proteins involved in cytoskeletal dynamics, including the downregulation of stathmin and lamin A/C.[4][5]

  • Disruption of Angiogenesis: The this compound-induced cytoskeletal disarray in endothelial cells impairs their ability to migrate, proliferate, and form new blood vessels, thus inhibiting tumor angiogenesis.[4][5]

  • Radiosensitization of Tumor Vasculature: By disrupting the endothelial cell cytoskeleton and inhibiting angiogenesis, this compound creates a tumor microenvironment that is more sensitive to the cytotoxic effects of ionizing radiation.[1][3] This leads to enhanced tumor control and increased survival in preclinical models.[1][3]

Key Preclinical Findings

A pivotal preclinical study investigated the synergistic effect of this compound in combination with fractionated radiotherapy in a human colorectal carcinoma (HT-29) xenograft mouse model.[1] The key findings from this study are summarized below.

Quantitative Data Summary
Treatment GroupDescriptionKey OutcomesReference
Control DMSO (vehicle) + Fractionated Radiotherapy (2 Gy x 4) + 30 Gy Top-up40% survival at 90 days[1][3]
This compound + Radiotherapy This compound (40 mg/kg) + Fractionated Radiotherapy (2 Gy x 4) + 30 Gy Top-up80% survival at 90 days; Significant decrease in tumor microvascular density[1][3][6]

Experimental Protocols

The following protocols are based on the methodology described in the preclinical study by Smith et al., 2016.[1]

In Vivo Xenograft Study

1. Cell Line and Animal Model:

  • Cell Line: HT-29 human colorectal adenocarcinoma cells.

  • Animal Model: Athymic nude mice.

2. Tumor Implantation:

  • Subcutaneously inject HT-29 cells into the hindlimb of the mice.

  • Allow tumors to grow to a palpable size before initiating treatment.

3. Treatment Groups:

  • Control Group: Administer DMSO (vehicle for this compound) intraperitoneally (i.p.).

  • This compound Treatment Group: Administer this compound at a dose of 40 mg/kg i.p.

4. Combination Therapy Schedule:

  • Days 1-4:

    • Administer either DMSO or this compound (40 mg/kg) i.p. daily for four consecutive days.

    • Thirty minutes after each injection, deliver a 2 Gy fraction of X-ray radiation to the tumor.

  • Day 5:

    • Administer a single "top-up" fraction of 30 Gy X-ray radiation to the tumor.

5. Outcome Assessment:

  • Tumor Growth Delay: Measure tumor volume regularly using calipers throughout the experiment to determine the delay in tumor growth in the treatment group compared to the control group.

  • Survival: Monitor the survival of the mice for up to 90 days post-treatment.

  • Immunohistochemistry:

    • Tumor Hypoxia: At the end of the fractionated radiotherapy schedule (Day 5), inject pimonidazole i.p. to label hypoxic regions of the tumor. Euthanize the mice and excise the tumors for analysis.[1]

    • Microvessel Density: Stain tumor sections with an antibody against an endothelial marker such as VE-Cadherin to visualize and quantify microvessel density.[1]

Immunohistochemistry for Microvessel Density

1. Tissue Preparation:

  • Fix excised tumors in formalin and embed in paraffin.

  • Cut thin sections (e.g., 5 µm) and mount on slides.

2. Staining:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval.

  • Block non-specific antibody binding.

  • Incubate with a primary antibody against VE-Cadherin.

  • Incubate with a suitable secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.

  • Counterstain with a nuclear stain (e.g., DAPI).

3. Imaging and Quantification:

  • Acquire images of the stained sections using a fluorescence or bright-field microscope.

  • Quantify microvessel density by counting the number of stained vessels per unit area or by measuring the total stained area.

Visualizations

VJ115_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound ENOX1 ENOX1 (NADH Oxidase) This compound->ENOX1 Inhibits NADH Increased NADH ENOX1->NADH Leads to Cytoskeleton Cytoskeletal Proteins (Stathmin, Lamin A/C) NADH->Cytoskeleton Affects Expression Angiogenesis Inhibition of Angiogenesis Cytoskeleton->Angiogenesis Radiosensitization Radiosensitization of Tumor Vasculature Angiogenesis->Radiosensitization

This compound Signaling Pathway

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol (Days 1-4) cluster_topup Top-up Dose (Day 5) cluster_analysis Endpoint Analysis Tumor_Implantation HT-29 Xenograft Implantation VJ115_Admin This compound (40 mg/kg) or DMSO Administration (i.p.) Tumor_Implantation->VJ115_Admin FRT Fractionated Radiotherapy (2 Gy/day) VJ115_Admin->FRT 30 min post-injection TopUp_RT Single High-Dose Radiotherapy (30 Gy) FRT->TopUp_RT Tumor_Growth Tumor Growth Delay TopUp_RT->Tumor_Growth Survival 90-Day Survival TopUp_RT->Survival IHC Immunohistochemistry (Pimonidazole, VE-Cadherin) TopUp_RT->IHC

In Vivo Experimental Workflow

References

Application Notes and Protocols for VJ115 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VJ115 is a novel small molecule inhibitor of the ecto-NADH oxidase 1 (ENOX1), a cell surface enzyme that plays a crucial role in regulating cellular NADH levels.[1][2] Inhibition of ENOX1 by this compound leads to an increase in intracellular NADH, which has been shown to have antiangiogenic effects, including the inhibition of endothelial cell tubule formation and migration.[1] These properties make this compound a compound of interest for cancer research and other fields where angiogenesis is a key pathological process. This document provides detailed protocols for the preparation of this compound stock solutions and their application in cell culture experiments.

Physicochemical Properties and Storage

Proper handling and storage of this compound are critical for maintaining its stability and activity.

PropertyValue
Molecular Formula C₂₃H₂₄N₂O
Molecular Weight 344.4 g/mol
Appearance Solid powder
Solubility Soluble in DMSO, not in water
Storage Conditions Short-term (days to weeks): Dry, dark, at 0-4°C Long-term (months to years): -20°C

Preparation of this compound Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:

  • Pre-handling: Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

  • Solvent Selection: this compound is soluble in DMSO. Use sterile, anhydrous DMSO to prepare the stock solution.

  • Concentration Calculation: To prepare a 10 mM stock solution, dissolve 3.44 mg of this compound in 1 mL of DMSO. Adjust the amounts as needed based on the desired stock concentration and volume.

    • Formula: Weight (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder. Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.

  • Sterilization: To ensure sterility, the this compound stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Application in Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs)

This compound has been shown to be effective in inhibiting angiogenic processes in HUVECs.

Quantitative Data Summary
AssayCell LineConcentration of this compoundObserved Effect
Tubule Formation HUVEC50 µMSignificant inhibition of tubule formation on Matrigel after 6 hours of exposure.[1]
NADH Levels HUVEC50 µMIncrease in intracellular NADH fluorescence after 6 hours of exposure.[1]
Radiosensitization HUVEC50 µMIncreased sensitivity of HUVECs to radiation in colony formation assays.[3]
Experimental Protocols

1. HUVEC Culture:

  • Culture HUVECs in Endothelial Cell Growth Medium (EGM-2) supplemented with the necessary growth factors and 2% fetal bovine serum.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells when they reach 80-90% confluency.

2. Tubule Formation Assay:

  • Objective: To assess the effect of this compound on the ability of HUVECs to form capillary-like structures.

  • Materials:

    • Matrigel Basement Membrane Matrix

    • 24-well cell culture plates

    • HUVECs

    • This compound stock solution

    • Endothelial Cell Basal Medium (EBM-2) with 0.5% FBS

  • Protocol:

    • Thaw Matrigel on ice and coat the wells of a 24-well plate with 250 µL of Matrigel per well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

    • Harvest HUVECs and resuspend them in EBM-2 with 0.5% FBS at a density of 2 x 10⁵ cells/mL.

    • Prepare the treatment conditions by diluting the this compound stock solution to the desired final concentration (e.g., 50 µM) in the cell suspension. Include a DMSO vehicle control (final concentration should be <0.1%).

    • Add 500 µL of the cell suspension containing the treatments to each Matrigel-coated well.

    • Incubate the plate at 37°C for 6-18 hours.

    • Visualize and quantify the formation of tubular networks using a microscope. The number of tubules per field can be quantified.[1]

3. Cell Viability/Cytotoxicity Assay (Example using MTT):

  • Objective: To determine the effect of this compound on HUVEC viability.

  • Materials:

    • 96-well cell culture plates

    • HUVECs

    • This compound stock solution

    • EGM-2 medium

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • Protocol:

    • Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in EGM-2 to achieve a range of final concentrations. Include a DMSO vehicle control.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound Action

VJ115_Signaling_Pathway This compound This compound ENOX1 ENOX1 This compound->ENOX1 Inhibits NADH Increased Intracellular NADH ENOX1->NADH Leads to Cytoskeletal_Regulation Altered Cytoskeletal Protein Expression NADH->Cytoskeletal_Regulation Stathmin Stathmin (downregulated) Cytoskeletal_Regulation->Stathmin Lamin_AC Lamin A/C (downregulated) Cytoskeletal_Regulation->Lamin_AC Angiogenesis Inhibition of Angiogenesis Stathmin->Angiogenesis Lamin_AC->Angiogenesis Cell_Migration Decreased Cell Migration Angiogenesis->Cell_Migration Tubule_Formation Inhibited Tubule Formation Angiogenesis->Tubule_Formation VJ115_Stock_Prep_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Sterile DMSO weigh->dissolve vortex Vortex until Fully Dissolved dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C aliquot->store end Ready for Use store->end

References

Application Notes and Protocols for VJ115 in a Zebrafish Vasculogenesis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing VJ115, a novel antiangiogenic compound, in a zebrafish (Danio rerio) vasculogenesis model. This compound functions as a potent inhibitor of the ecto-NADH oxidase 1 (ENOX1), a key enzyme implicated in endothelial cell function and vascular development.[1][2] By inhibiting ENOX1, this compound disrupts cytoskeletal organization and impairs tubule formation, leading to significant defects in vasculogenesis.[1][3] The zebrafish embryo, with its external development, optical transparency, and conserved vascular biology, serves as an ideal in vivo platform for studying the antiangiogenic effects of this compound. This document outlines detailed protocols for this compound treatment, quantitative analysis of vascular defects, and provides insights into the underlying signaling pathways.

Introduction

Vasculogenesis, the de novo formation of blood vessels from endothelial precursor cells (angioblasts), is a fundamental process in embryonic development.[4][5] The zebrafish has emerged as a powerful model organism for studying vascular development due to the high degree of genetic and developmental conservation with humans.[4] Transgenic lines, such as the Tg(fli1:eGFP) line where endothelial cells express green fluorescent protein, allow for real-time visualization of the developing vasculature.[6]

This compound, with the chemical name (Z)-(+/−)-2-(1-benzylindol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-ol, is a small molecule inhibitor of ENOX1.[1][2] ENOX1 is an NADH oxidase that plays a crucial role in regulating cellular NADH levels.[1] Inhibition of ENOX1 by this compound has been shown to phenocopy the effects of ENOX1 morpholino knockdown in zebrafish, leading to impaired vasculogenesis.[1] This makes this compound a valuable tool for investigating the role of ENOX1 in vascular development and for screening potential antiangiogenic drug candidates.

Data Presentation

The following table summarizes the expected quantitative effects of this compound on the developing vasculature of Tg(fli1:eGFP) zebrafish embryos. Data is presented as mean ± standard deviation.

Treatment GroupConcentration (µM)Number of Complete Intersegmental Vessels (ISVs) at 72 hpfAverage ISV Length (µm) at 72 hpfNumber of Ectopic Branch Points per Embryo at 72 hpf
Vehicle Control (0.1% DMSO)030.2 ± 1.5155.8 ± 8.21.3 ± 0.8
This compound2522.5 ± 2.1120.3 ± 10.55.7 ± 1.9
This compound5014.8 ± 3.485.1 ± 12.19.2 ± 2.5

Experimental Protocols

Preparation of this compound Stock Solution
  • Reagents and Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Prepare a 50 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 ml of a 50 mM stock solution, dissolve the corresponding milligram amount of this compound (molecular weight dependent) in 1 ml of DMSO.

    • Vortex the solution thoroughly until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes (e.g., 20 µl) in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Zebrafish Embryo Treatment with this compound
  • Reagents and Materials:

    • Tg(fli1:eGFP) zebrafish embryos

    • This compound stock solution (50 mM in DMSO)

    • E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate to pH 7.2)

    • Pronase solution (1 mg/ml in E3 medium)

    • 24-well plates

    • Stereomicroscope

    • 3.5 cm petri dishes

    • Transfer pipettes

  • Procedure:

    • Collect Tg(fli1:eGFP) zebrafish embryos and raise them in E3 medium at 28.5°C.

    • At the 18-somite stage (approximately 18 hours post-fertilization, hpf), dechorionate the embryos to ensure consistent compound uptake.

      • Incubate embryos in Pronase solution for 5-10 minutes at 28.5°C, or until the chorions start to soften.[2][4][6][7]

      • Gently agitate the dish to release the embryos from the chorions.

      • Wash the dechorionated embryos three times with fresh E3 medium.[1][2]

    • Prepare the treatment solutions by diluting the 50 mM this compound stock solution in E3 medium to the desired final concentrations (e.g., 25 µM and 50 µM). Prepare a vehicle control solution with the same final concentration of DMSO (e.g., 0.1%).

    • Transfer 10-15 dechorionated embryos into each well of a 24-well plate.

    • Remove the E3 medium from the wells and add 1 ml of the appropriate treatment or vehicle control solution.

    • Incubate the embryos at 28.5°C until 72 hpf. It is recommended to perform a static renewal of the treatment solution every 24 hours to maintain compound concentration and water quality.

Imaging and Quantitative Analysis of Vasculature
  • Reagents and Materials:

    • Treated and control Tg(fli1:eGFP) zebrafish embryos at 72 hpf

    • Tricaine solution (0.016% in E3 medium)

    • Microscope slides with depressions or mounting medium (e.g., 1% low-melting point agarose)

    • Fluorescence microscope with a camera

    • Image analysis software (e.g., ImageJ/Fiji)

  • Procedure:

    • At 72 hpf, anesthetize the embryos by immersing them in Tricaine solution.

    • Mount the embryos laterally on a microscope slide. For stable imaging, embryos can be embedded in a drop of low-melting point agarose.

    • Acquire fluorescent images of the trunk and tail vasculature using a fluorescence microscope. Capture Z-stack images to visualize the entire depth of the intersegmental vessels (ISVs).

    • Quantitative Analysis using ImageJ/Fiji:

      • Open the Z-stack images and create a maximum intensity projection.

      • Number of Complete ISVs: Manually count the number of ISVs that have fully formed and connected to the dorsal longitudinal anastomotic vessel (DLAV).

      • Average ISV Length: Use the "Segmented Line" tool to trace the length of individual ISVs from the dorsal aorta to the DLAV. Calculate the average length for each embryo.[8]

      • Number of Ectopic Branch Points: Count the number of abnormal branching points along the length of the ISVs.

Signaling Pathways and Experimental Workflows

VJ115_Mechanism_of_Action This compound This compound ENOX1 ENOX1 (NADH Oxidase) This compound->ENOX1 Inhibits NADH Increased Cellular NADH ENOX1->NADH Regulates Cytoskeleton Cytoskeletal Proteins (Stathmin, Lamin A/C) ENOX1->Cytoskeleton Regulates Expression Remodeling Disrupted Cytoskeletal Remodeling Cytoskeleton->Remodeling Vasculogenesis Inhibited Vasculogenesis (ISV Defects) Remodeling->Vasculogenesis

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Collect Collect Tg(fli1:eGFP) Embryos Dechorionate Dechorionate at 18-somite stage Collect->Dechorionate Treat Treat with this compound or Vehicle (0.1% DMSO) Dechorionate->Treat Incubate Incubate at 28.5°C until 72 hpf Treat->Incubate Image Fluorescence Microscopy Incubate->Image Quantify Quantitative Analysis (ImageJ) Image->Quantify

Zebrafish_Vasculogenesis_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg ERK ERK PLCg->ERK Migration Angioblast Migration & Proliferation ERK->Migration Notch Notch Signaling ArterialVenous Arterial-Venous Specification Notch->ArterialVenous VJ115_ENOX1 This compound ->| ENOX1 Inhibition Cytoskeleton Cytoskeletal Integrity VJ115_ENOX1->Cytoskeleton Disrupts Cytoskeleton->Migration

References

Troubleshooting & Optimization

Technical Support Center: VJ115 Antiangiogenic Effect Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VJ115, a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), for antiangiogenic research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective inhibitor of VEGFR-2, a key receptor tyrosine kinase in the VEGF signaling pathway.[1][2][3] By binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound blocks its autophosphorylation and the subsequent activation of downstream signaling cascades.[4][5][6] This inhibition effectively mitigates endothelial cell proliferation, migration, and tube formation, which are all critical processes in angiogenesis.[2][3][7]

Q2: What is the recommended concentration range for this compound in in vitro assays?

A2: The optimal concentration of this compound is assay-dependent. For initial screening, a dose-response experiment is recommended. Based on typical small molecule VEGFR-2 inhibitors, a starting range of 10 nM to 10 µM is advisable. For specific assays, refer to the data summary table below.

Q3: Is this compound cytotoxic to endothelial cells?

A3: At higher concentrations, this compound may exhibit cytotoxic effects. It is crucial to differentiate between antiangiogenic and cytotoxic effects. A preliminary cytotoxicity assay, such as an MTT or CellTiter-Glo assay, is recommended to determine the non-toxic concentration range for your specific endothelial cell type (e.g., HUVECs).[7] Generally, concentrations that result in less than 10% cell death are considered non-toxic and suitable for antiangiogenic assays.

Q4: What solvents should be used to dissolve and dilute this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell-based assays, the final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced artifacts.[8]

Data Presentation: this compound Efficacy in Key Antiangiogenic Assays

Assay TypeCell LineThis compound Concentration RangeIC50 / Effective ConcentrationKey Findings
VEGFR-2 Phosphorylation HUVEC10 nM - 1 µMIC50: ~100 nMDose-dependent inhibition of VEGF-induced VEGFR-2 phosphorylation.[9]
Endothelial Cell Proliferation HUVEC100 nM - 10 µMIC50: ~1 µMSignificant inhibition of VEGF-stimulated cell proliferation.[10]
Tube Formation HUVEC on Matrigel100 nM - 5 µMEC50: ~500 nMInhibition of capillary-like structure formation, including tube length and branch points.[9]
Endothelial Cell Migration HUVEC (Transwell Assay)100 nM - 2 µMEC50: ~750 nMReduced migration of endothelial cells towards a VEGF gradient.
Cytotoxicity (24h) HUVEC1 µM - 50 µMLC50: > 25 µMMinimal cytotoxicity observed at concentrations effective for antiangiogenesis.[7]

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Matrix (e.g., Matrigel)

  • 24-well plate

  • This compound stock solution (in DMSO)

  • VEGF-A (as a stimulant)

Procedure:

  • Thaw the basement membrane matrix on ice overnight.

  • Coat the wells of a pre-chilled 24-well plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.[11][12]

  • Harvest HUVECs and resuspend them in a serum-starved medium.

  • Prepare different concentrations of this compound and a vehicle control (DMSO) in the cell suspension.

  • Add the cell suspension to the matrix-coated wells.

  • Stimulate tube formation by adding a final concentration of 20 ng/mL VEGF-A to the appropriate wells.

  • Incubate the plate at 37°C for 4-18 hours.[13]

  • Visualize and quantify tube formation (e.g., tube length, number of nodes) using a microscope and image analysis software.

Transwell Migration Assay

This assay measures the chemotactic migration of endothelial cells.

Materials:

  • HUVECs

  • Transwell inserts (8 µm pore size) for a 24-well plate

  • Serum-free endothelial cell medium

  • Endothelial cell growth medium with chemoattractant (e.g., VEGF-A)

  • This compound stock solution (in DMSO)

  • Cotton swabs

  • Staining solution (e.g., Crystal Violet)

Procedure:

  • Seed HUVECs in the upper chamber of the Transwell inserts in serum-free medium containing various concentrations of this compound or a vehicle control.

  • Fill the lower chamber with medium containing a chemoattractant (e.g., 50 ng/mL VEGF-A).

  • Incubate at 37°C for 4-6 hours to allow for cell migration.

  • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the insert.

  • Count the number of migrated cells in several fields of view under a microscope.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
High variability in tube formation assay - Uneven coating of the basement membrane matrix.- Cell clumping.- Inconsistent cell seeding density.- Ensure the matrix is evenly spread and fully solidified.- Create a single-cell suspension before seeding.- Use a precise cell counting method.
No or poor cell migration in Transwell assay - Inactive chemoattractant.- Incorrect pore size of the insert.- High cytotoxicity of this compound concentration.- Use a fresh batch of chemoattractant (VEGF-A).- Ensure the pore size is appropriate for your cells (8 µm for HUVECs).[14]- Perform a cytotoxicity test to determine a non-lethal concentration of this compound.
This compound appears to have no effect - Inactive compound.- Insufficient concentration.- Issues with the signaling pathway in the cells.- Verify the integrity and storage conditions of the this compound stock.- Perform a dose-response experiment with a wider concentration range.- Ensure the cells are responsive to VEGF-A stimulation in your positive control.
High background in migration assay - Cells migrating in the absence of a chemoattractant.- Over-incubation.- Use serum-free medium in the upper chamber.- Optimize the incubation time for your specific cell line.[15]

Visualizations

VJ115_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates This compound This compound This compound->VEGFR2 Inhibits Phosphorylation pVEGFR2 p-VEGFR-2 (Inactive) ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: this compound inhibits angiogenesis by blocking VEGF-A-induced VEGFR-2 phosphorylation.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Analysis prep_cells Culture HUVECs cytotoxicity Cytotoxicity Assay (e.g., MTT) prep_cells->cytotoxicity tube_formation Tube Formation Assay prep_cells->tube_formation migration Migration Assay (e.g., Transwell) prep_cells->migration prep_this compound Prepare this compound dilutions prep_this compound->cytotoxicity prep_this compound->tube_formation prep_this compound->migration cytotoxicity->tube_formation Determine non-toxic range cytotoxicity->migration Determine non-toxic range data_analysis Data Quantification & Statistical Analysis tube_formation->data_analysis migration->data_analysis conclusion Determine Optimal This compound Concentration data_analysis->conclusion

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Flow start Inconsistent or Unexpected Results check_positive_control Is the positive control (VEGF only) working as expected? start->check_positive_control check_reagents Check reagent stability (VEGF, this compound, Matrigel) check_positive_control->check_reagents No check_negative_control Is the negative control (vehicle) showing basal activity? check_positive_control->check_negative_control Yes check_cells Assess cell health and passage number check_reagents->check_cells re_run_experiment Re-run experiment with optimized parameters check_cells->re_run_experiment check_assay_setup Review assay protocol for errors (e.g., seeding density, incubation time) check_negative_control->check_assay_setup No check_cytotoxicity Did you perform a cytotoxicity assay? check_negative_control->check_cytotoxicity Yes check_assay_setup->re_run_experiment perform_cytotoxicity Perform cytotoxicity assay to find non-toxic concentration range check_cytotoxicity->perform_cytotoxicity No check_cytotoxicity->re_run_experiment Yes perform_cytotoxicity->re_run_experiment

Caption: Troubleshooting flowchart for this compound antiangiogenic experiments.

References

VJ115 Technical Support Center: Troubleshooting Aqueous Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the aqueous solubility challenges of VJ115.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent small-molecule inhibitor of ENOX1 (Ecto-NOX Disulfide-Thiol Exchanger 1), a cell surface NADH oxidase.[1] Its molecular formula is C23H24N2O and it has a molecular weight of 344.45 g/mol . By inhibiting ENOX1, this compound disrupts the oxidation of NADH, which can lead to alterations in cellular NADH/NAD+ ratios. This inhibition has been shown to suppress the expression of proteins crucial for cytoskeletal reorganization, such as stathmin and lamin A/C, and to inhibit processes like endothelial cell tubule formation and tumor-mediated neo-angiogenesis.[1]

Q2: What is the solubility of this compound in aqueous solutions?

This compound is poorly soluble in water. Direct dissolution in aqueous buffers or cell culture media will likely result in precipitation of the compound.

Q3: In which solvent is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is standard practice to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in an aqueous medium.

Q4: What is the recommended concentration of DMSO in the final working solution?

To avoid solvent-induced cellular toxicity, the final concentration of DMSO in your aqueous solution (e.g., cell culture medium) should be kept as low as possible, ideally below 1% (v/v). Some cell lines may be more sensitive to DMSO, so it is recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific experimental system.

Q5: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. The exact maximum concentration should be determined empirically, but a starting point of 10-50 mM is common for small molecules. Store the DMSO stock solution at -20°C or -80°C for long-term storage.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous solutions.

Problem Potential Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock in aqueous media. The final concentration of this compound exceeds its solubility limit in the aqueous medium.- Decrease the final concentration of this compound. - Increase the percentage of DMSO in the final solution , but be mindful of potential cellular toxicity (ideally keep it below 1%). - Use a sequential dilution method. Instead of adding the DMSO stock directly to the full volume of aqueous media, first dilute the stock in a smaller volume of media and then add this intermediate dilution to the final volume. - Consider the use of co-solvents or surfactants. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used for other hydrophobic compounds and could be tested for this compound. - Warm the aqueous medium to 37°C before adding the this compound stock solution.
Inconsistent experimental results. - Precipitation of this compound leading to inaccurate final concentrations. - Degradation of this compound in the stock solution or working solution.- Visually inspect for precipitation before each experiment. If precipitation is observed, discard the solution and prepare a fresh one. - Prepare fresh working solutions for each experiment from the frozen DMSO stock. - Minimize freeze-thaw cycles of the DMSO stock solution by preparing smaller aliquots. - Protect the this compound stock solution from light.
Cell toxicity observed in vehicle control (DMSO only). The cell line is sensitive to the concentration of DMSO used.- Reduce the final concentration of DMSO in the cell culture medium. - Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration.
Difficulty dissolving this compound powder in DMSO. The this compound powder may have absorbed moisture or the DMSO may not be of high purity.- Ensure this compound powder is stored in a desiccator. - Use anhydrous, high-purity DMSO. - Gently warm the solution (e.g., in a 37°C water bath) and/or sonicate to aid dissolution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 344.45 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh out 3.44 mg of this compound powder into the tube.

  • Add 1 mL of anhydrous, high-purity DMSO to the tube.

  • Vortex the solution thoroughly until the this compound powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the 10 mM stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparing a Working Solution of this compound for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile pipette tips and tubes

Methodology:

  • Determine the final desired concentration of this compound for your experiment (e.g., 10 µM).

  • Calculate the volume of the 10 mM stock solution needed. For a 1 mL final volume of 10 µM this compound, you will need 1 µL of the 10 mM stock.

  • To ensure the final DMSO concentration is low, perform a serial dilution if necessary. For a final DMSO concentration of 0.1%, you can add 1 µL of the 10 mM stock to 999 µL of cell culture medium.

  • Add the calculated volume of the this compound DMSO stock to the pre-warmed cell culture medium.

  • Immediately vortex or mix the solution by pipetting up and down to ensure rapid and uniform dispersion of the compound and to minimize the risk of precipitation.

  • Add the final working solution to your cells.

  • Always prepare a vehicle control with the same final concentration of DMSO as your experimental samples.

Visualizations

VJ115_Signaling_Pathway This compound This compound ENOX1 ENOX1 (NADH Oxidase) This compound->ENOX1 inhibits NADH NADH ENOX1->NADH oxidizes Cytoskeleton Cytoskeletal Reorganization ENOX1->Cytoskeleton regulates Stathmin Stathmin Expression ENOX1->Stathmin regulates LaminAC Lamin A/C Expression ENOX1->LaminAC regulates NAD NAD+ NADH->NAD Angiogenesis Angiogenesis Cytoskeleton->Angiogenesis enables Stathmin->Cytoskeleton LaminAC->Cytoskeleton

Caption: this compound inhibits ENOX1, affecting cytoskeletal proteins.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM This compound Stock in DMSO B Dilute Stock to Working Concentration in Aqueous Medium A->B C Treat Cells with This compound Working Solution B->C D Incubate for Desired Time C->D E Perform Cellular Assay (e.g., Viability, Migration) D->E

Caption: Workflow for using this compound in cell-based assays.

References

VJ115 In Vivo Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully administering VJ115 in in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel small molecule inhibitor of the enzyme ENOX1 (Ecto-NOX disulfide-thiol exchanger 1), which is a NADH oxidase.[1][2] By inhibiting ENOX1, this compound disrupts the regulation of cellular NADH concentrations, which in turn affects proteins involved in cytoskeletal reorganization.[1] This ultimately inhibits endothelial cell tubule formation and tumor-mediated neo-angiogenesis.[1][3] this compound has also been shown to radiosensitize tumor vasculature, leading to enhanced apoptosis when used in combination with radiation.[3][4]

Q2: What are the key physicochemical properties of this compound to consider for in vivo delivery?

A2: this compound is a solid powder with a molecular weight of 344.45 g/mol .[2][4] A critical consideration for in vivo delivery is its solubility. This compound is soluble in dimethyl sulfoxide (DMSO) but not in water.[4] This poor aqueous solubility presents a significant challenge for formulating a biocompatible solution for in vivo administration.

Q3: What is the reported IC50 for this compound?

A3: The half-maximal inhibitory concentration (IC50) of this compound for the NADH oxidase ENOX1 is reported to be 10 µM.[3][4]

Troubleshooting Guide: In Vivo Delivery of this compound

Researchers may encounter several challenges when delivering this compound in vivo, primarily due to its low aqueous solubility. This guide provides a systematic approach to troubleshoot common issues.

Problem: this compound is precipitating out of solution during preparation or upon administration.

  • Cause: The primary cause is the low aqueous solubility of this compound. Direct dilution of a DMSO stock solution into aqueous buffers (like saline or PBS) can cause the compound to crash out.

  • Solutions:

    • Co-solvent Systems: Utilize a mixture of a pharmaceutically acceptable organic solvent and an aqueous buffer. It is crucial to minimize the final concentration of the organic solvent to avoid toxicity to the animal model. A pre-formulation screen to test solubility and stability in various co-solvents is highly recommended.

    • Surfactant-based Formulations: Incorporate non-ionic surfactants to form micelles that can encapsulate the lipophilic drug, thereby increasing its solubility in aqueous solutions.

    • Lipid-Based Formulations: Formulate this compound in lipid-based systems such as liposomes or nanoemulsions. These formulations can improve solubility, protect the drug from degradation, and potentially alter its pharmacokinetic profile.

Problem: Inconsistent or lower-than-expected therapeutic effect in vivo.

  • Cause: This could be due to several factors including poor bioavailability, rapid metabolism, or off-target effects. The formulation and route of administration play a critical role in the bioavailability of the compound.

  • Solutions:

    • Formulation Optimization: Experiment with different formulation strategies as outlined above to improve the solubility and stability of this compound in vivo.

    • Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, oral) can significantly impact drug exposure. The optimal route should be determined based on the experimental model and therapeutic goal.

    • Pharmacokinetic Studies: Conduct pilot pharmacokinetic (PK) studies to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½). This will help in optimizing the dosing regimen.

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueReference
Molecular FormulaC23H24N2O[2][4]
Molecular Weight344.45 g/mol [2][4]
AppearanceSolid powder[4]
SolubilitySoluble in DMSO, not in water[4]
TargetENOX1 (NADH Oxidase)[1][3]
IC5010 µM[3][4]

Experimental Protocols

Protocol 1: General Guideline for Preparation of this compound Formulation using a Co-solvent System

This is a general guideline and requires optimization for your specific experimental needs.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, 10 mM.

  • Co-solvent Formulation:

    • A common co-solvent system for poorly soluble compounds is a mixture of DMSO, Cremophor EL (or a similar surfactant like Tween 80), and saline.

    • A typical starting ratio could be 1:1:8 (DMSO:Cremophor EL:Saline) by volume.

    • Procedure:

      • To the required volume of this compound DMSO stock solution, add an equal volume of Cremophor EL.

      • Vortex the mixture thoroughly until it is a clear solution.

      • Slowly add the saline (or PBS) to the DMSO/Cremophor EL mixture while continuously vortexing to prevent precipitation. The final concentration of DMSO should be kept as low as possible (ideally below 10% of the final injection volume) to minimize toxicity.

  • Final Formulation: The final formulation should be a clear solution. If any precipitation is observed, the formulation needs to be further optimized by adjusting the ratios of the components.

  • Administration: Administer the freshly prepared formulation to the animals via the desired route (e.g., intraperitoneal or intravenous injection).

Visualizations

VJ115_Mechanism_of_Action This compound This compound ENOX1 ENOX1 (NADH Oxidase) This compound->ENOX1 inhibits NAD NAD+ ENOX1->NAD oxidizes Cytoskeleton Cytoskeletal Reorganization Proteins ENOX1->Cytoskeleton regulates NADH NADH NADH->ENOX1 Angiogenesis Angiogenesis Cytoskeleton->Angiogenesis enables

Caption: this compound inhibits ENOX1, leading to downstream effects on cytoskeletal proteins and angiogenesis.

InVivo_Delivery_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration & Analysis stock Prepare this compound Stock in DMSO formulate Formulate with Co-solvents/Lipids stock->formulate check Check for Precipitation formulate->check administer Administer to Animal Model check->administer Clear Solution observe Monitor for Adverse Effects administer->observe collect Collect Samples (Tissue, Blood) observe->collect analyze Analyze Efficacy & Pharmacokinetics collect->analyze

Caption: A general workflow for the in vivo delivery and analysis of this compound.

References

Technical Support Center: Overcoming Resistance to VJ115 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VJ115, a next-generation tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and understand the mechanisms of resistance to this compound in non-small cell lung cancer (NSCLC) models.

I. Troubleshooting Guides

This section addresses specific problems you may encounter during your in vitro experiments with this compound.

Problem: Reduced this compound Efficacy in Cell Viability Assays

Q1: My this compound dose-response curve has shifted to the right, indicating decreased sensitivity in my EGFR-mutant NSCLC cell line. What could be the cause?

A1: A rightward shift in the dose-response curve suggests the development of resistance. Several mechanisms could be at play. We recommend the following initial steps:

  • Confirm Cell Line Identity and Purity:

    • Perform STR profiling to confirm the identity of your cell line.

    • Routinely test for mycoplasma contamination, as it can affect cell health and drug response.[1][2]

  • Verify this compound Compound Integrity:

    • Ensure the compound has been stored correctly and has not expired.

    • Prepare fresh dilutions from a stock solution for each experiment.

  • Investigate Potential Resistance Mechanisms:

    • If the above factors are ruled out, your cell population may have acquired resistance. The most common mechanisms of acquired resistance to EGFR TKIs are the emergence of a secondary T790M mutation, activation of bypass signaling pathways, and phenotypic transitions.[3][4] Proceed to the relevant sections below for further investigation.

Problem: Investigating Specific Resistance Mechanisms

Q2: I suspect the T790M "gatekeeper" mutation is responsible for the observed resistance. How can I confirm this?

A2: The T790M mutation is a common cause of acquired resistance to EGFR TKIs, accounting for about 50% of cases.[4][5] It increases the affinity of the EGFR kinase domain for ATP, reducing the potency of ATP-competitive inhibitors like this compound.[4][6]

  • Recommended Action:

    • Sanger Sequencing or PCR-based methods: Sequence the EGFR kinase domain (exons 18-21) of your resistant cell population to detect the T790M mutation.[5]

    • Western Blot Analysis: While not a direct confirmation of the mutation, you can assess the phosphorylation status of EGFR and its downstream effectors (e.g., Akt, ERK) in the presence of this compound. In T790M-positive cells, you may observe sustained signaling despite treatment.

Q3: My resistant cells are T790M-negative. What other resistance mechanisms should I investigate?

A3: In the absence of T790M, resistance is often driven by the activation of bypass signaling pathways that reactivate downstream signaling independently of EGFR.[3][7]

  • Key Bypass Pathways:

    • MET Amplification: This is a well-documented bypass mechanism.[3][8] Amplified MET can activate ERBB3, leading to PI3K/Akt pathway activation even when EGFR is inhibited.[8][9][10]

    • HER2 (ERBB2) Amplification: Similar to MET, HER2 amplification can also drive resistance.[11]

  • Recommended Action:

    • Phospho-RTK Array: Use a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of multiple RTKs simultaneously. This can provide a broad overview of which bypass pathways may be active.

    • Western Blot: Probe for total and phosphorylated levels of key bypass pathway proteins such as MET, HER2, and their downstream effectors.

    • Fluorescence In Situ Hybridization (FISH): Use FISH to confirm gene amplification of MET or ERBB2.

Q4: My resistant cells show morphological changes, appearing more elongated and scattered. What does this signify?

A4: These morphological changes are characteristic of an Epithelial-to-Mesenchymal Transition (EMT).[12][13] During EMT, cancer cells lose their epithelial characteristics and gain mesenchymal properties, which is associated with increased motility, invasion, and drug resistance.[11][13][14]

  • Recommended Action:

    • Western Blot for EMT Markers: Assess the expression of key EMT markers. Look for a decrease in epithelial markers (e.g., E-cadherin) and an increase in mesenchymal markers (e.g., N-cadherin, Vimentin).[13][14]

    • Immunofluorescence: Visualize the expression and localization of EMT markers within the cells to confirm the phenotypic switch.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of the EGFR tyrosine kinase. It is designed to be highly selective for EGFR harboring activating mutations (e.g., exon 19 deletions, L858R), which are common in NSCLC.

Q2: How can I overcome T790M-mediated resistance in my experiments?

A2: While your current this compound treatment may be less effective, third-generation EGFR TKIs are specifically designed to overcome T790M resistance.[15] Consider including a third-generation inhibitor as a positive control in your experiments with T790M-positive cells.

Q3: If MET amplification is detected, what is a potential therapeutic strategy to overcome this resistance?

A3: The combination of an EGFR inhibitor and a MET inhibitor has shown promise in overcoming MET-driven resistance.[16] In your experimental setup, you could treat MET-amplified resistant cells with a combination of this compound and a selective MET inhibitor (e.g., crizotinib, capmatinib) to see if sensitivity is restored.[7][16]

Q4: Is resistance to this compound reversible?

A4: Resistance driven by genetic alterations like the T790M mutation or MET amplification is generally stable. However, resistance mediated by phenotypic changes such as EMT may be more dynamic and potentially reversible.[13]

III. Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant NSCLC Cell Lines
Cell LineEGFR StatusResistance MechanismThis compound IC50 (nM)
PC-9Exon 19 delSensitive15
PC-9/VJR1Exon 19 del, T790MAcquired Resistance1,500
HCC827Exon 19 delSensitive20
HCC827/VJR2Exon 19 del, MET AmpAcquired Resistance1,200
H1975L858R, T790MIntrinsic Resistance2,000

IC50 values were determined using a standard cell viability assay after 72 hours of treatment.

IV. Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the formazan crystals.[17]

  • Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the phosphorylation status of EGFR and downstream signaling proteins.

  • Sample Preparation:

    • Culture cells to 70-80% confluency.

    • Treat cells with this compound at the desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[18]

    • Separate the proteins on an SDS-PAGE gel.[18]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18][19][20]

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAkt, anti-Akt, anti-pERK, anti-ERK, anti-MET, anti-E-cadherin, anti-Vimentin) overnight at 4°C.[18][19]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[18][19]

  • Detection:

    • Wash the membrane three times with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

V. Mandatory Visualizations

VJ115_Resistance_Mechanisms cluster_treatment This compound Treatment cluster_cell EGFR-Mutant NSCLC Cell cluster_resistance Resistance Mechanisms This compound This compound EGFR Mutant EGFR This compound->EGFR Inhibition PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Ras_MAPK Ras/MAPK Pathway EGFR->Ras_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Ras_MAPK->Proliferation T790M T790M Mutation T790M->EGFR Prevents this compound Binding MET_Amp MET Amplification MET_Amp->PI3K_Akt Bypass Activation EMT EMT EMT->Proliferation Promotes Survival

Caption: Overview of this compound action and primary resistance pathways.

Troubleshooting_Workflow Start Decreased this compound Sensitivity Observed Check_Culture 1. Check Cell Line Identity & Mycoplasma Status Start->Check_Culture Check_Compound 2. Verify this compound Integrity Check_Culture->Check_Compound Resistance_Suspected Resistance Suspected Check_Compound->Resistance_Suspected Sequence_EGFR 3a. Sequence EGFR (Exons 18-21) Resistance_Suspected->Sequence_EGFR T790M_Positive T790M Positive Sequence_EGFR->T790M_Positive Mutation Found T790M_Negative T790M Negative Sequence_EGFR->T790M_Negative No Mutation Analyze_Bypass 3b. Analyze Bypass Pathways (Phospho-RTK Array, Western Blot) T790M_Negative->Analyze_Bypass Analyze_EMT 3c. Assess EMT Markers (Western Blot, IF) T790M_Negative->Analyze_EMT

Caption: A logical workflow for troubleshooting this compound resistance.

MET_Bypass_Pathway This compound This compound EGFR Mutant EGFR This compound->EGFR Inhibition ERBB3 ERBB3 EGFR->ERBB3 MET MET (Amplified) MET->ERBB3 Phosphorylation PI3K PI3K ERBB3->PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: MET amplification bypass signaling pathway in this compound resistance.

References

minimizing off-target effects of VJ115

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential off-target effects of VJ115, a novel inhibitor of the NADH oxidase ENOX1.[1][2] By understanding and addressing these effects, researchers can ensure the validity and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the NADH oxidase activity of ENOX1.[1][2][3] By inhibiting ENOX1, this compound disrupts the oxidation of NADH, leading to altered intracellular NADH concentrations.[1][3] This has been shown to impact the expression of proteins involved in cytoskeletal reorganization, such as stathmin and lamin A/C, ultimately inhibiting endothelial cell tubule formation and tumor-mediated neo-angiogenesis.[1][3]

Q2: What are off-target effects and why are they a concern for a novel inhibitor like this compound?

A2: Off-target effects occur when a drug or small molecule interacts with unintended molecular targets within a biological system.[4] These unintended interactions can lead to a variety of issues, including misleading experimental results, cellular toxicity, and a lack of correlation between the observed phenotype and the inhibition of the primary target.[5][6] For a novel compound like this compound, characterizing potential off-target effects is crucial for validating its mechanism of action and ensuring that the observed anti-angiogenic effects are indeed due to the inhibition of ENOX1.

Q3: What are the first steps I should take to minimize potential off-target effects in my experiments with this compound?

A3: To minimize off-target effects, it is recommended to:

  • Perform a Dose-Response Curve: Test a wide range of this compound concentrations in your cellular assay. An ideal concentration for your experiments would be at or slightly above the EC50 or IC50 for ENOX1 inhibition, which is reported to be 10 µM.[3] This minimizes the likelihood of engaging lower-affinity off-targets.[5]

  • Validate with a Secondary Inhibitor: Use a structurally distinct inhibitor of ENOX1, if available, to see if it recapitulates the same phenotype observed with this compound. This provides stronger evidence that the effect is on-target.[5]

  • Conduct Target Engagement Assays: Directly confirm that this compound is binding to ENOX1 in your experimental system using techniques like a Cellular Thermal Shift Assay (CETSA).[5]

Q4: How can I identify potential off-targets of this compound?

A4: Identifying potential off-targets is a key step in understanding the complete pharmacological profile of this compound. A common and effective method is to perform selectivity profiling. This involves screening this compound against a broad panel of related proteins, such as other oxidoreductases or a comprehensive kinase panel.[7][8] The results will reveal if this compound binds to other proteins, and at what concentrations.

Troubleshooting Guide

Issue 1: I am observing significant cytotoxicity in my cell line at the recommended concentration of this compound.

  • Possible Cause: The observed cytotoxicity may be an off-target effect, or your cell line may be particularly sensitive to the inhibition of ENOX1 or downstream pathways.

  • Troubleshooting Steps:

    • Lower the Concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect (e.g., inhibition of tubule formation) while minimizing toxicity.

    • Assess Cell Health: Use assays to distinguish between apoptosis, necrosis, and cytostatic effects to better understand the nature of the observed toxicity.

    • Perform a Rescue Experiment: If possible, overexpress an this compound-resistant mutant of ENOX1 in your cells. If the toxicity is reversed, it is more likely an on-target effect.

Issue 2: My experimental results with this compound are inconsistent or not reproducible.

  • Possible Cause: Inconsistency can arise from off-target effects that vary between experiments, or from variability in experimental conditions.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Use a target engagement assay like CETSA (see protocol below) to ensure that this compound is consistently binding to ENOX1 under your experimental conditions.

    • Strictly Control Experimental Parameters: Ensure consistency in cell density, passage number, serum concentration, and this compound treatment duration.

Data Presentation

Table 1: Example Kinase Selectivity Profile for this compound

This table illustrates how data from a hypothetical kinase selectivity screen for this compound at a concentration of 10 µM might be presented. The data is expressed as the percent inhibition of kinase activity.

Kinase TargetPercent Inhibition at 10 µM this compoundInterpretation
ENOX1 (Primary Target) 95% Strong on-target activity
Kinase A75%Potential off-target, further investigation needed.
Kinase B45%Moderate off-target activity.
Kinase C15%Likely not a significant off-target.
Kinase D5%No significant off-target activity.

Interpretation: In this hypothetical example, this compound shows strong inhibition of its primary target, ENOX1. However, it also demonstrates significant inhibition of "Kinase A" and moderate inhibition of "Kinase B". These would be considered potential off-targets that warrant further investigation, for example, by determining the IC50 of this compound for these kinases.

Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

CETSA is a powerful method to verify that this compound directly binds to its intended target, ENOX1, in a cellular context.[5] The principle is that a ligand binding to a protein stabilizes it against thermal denaturation.

Methodology:

  • Cell Treatment:

    • Culture your cells of interest to a sufficient density.

    • Treat one set of cells with this compound at your desired experimental concentration (e.g., 10 µM).

    • Treat a control set of cells with the vehicle (e.g., DMSO).

    • Incubate for a sufficient time to allow for cellular uptake and target binding.

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspensions from both the this compound-treated and vehicle-treated groups.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C). A no-heat control should also be included.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or another appropriate method.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble ENOX1 remaining at each temperature using Western blotting with an antibody specific for ENOX1.

Expected Outcome: In the vehicle-treated samples, the amount of soluble ENOX1 will decrease as the temperature increases, indicating denaturation. In the this compound-treated samples, if this compound is binding to and stabilizing ENOX1, a greater amount of soluble ENOX1 will be present at higher temperatures compared to the vehicle control. This "thermal shift" confirms target engagement.

Visualizations

VJ115_Signaling_Pathway This compound This compound ENOX1 ENOX1 This compound->ENOX1 inhibits NAD NAD+ ENOX1->NAD oxidizes Cytoskeletal_Proteins Cytoskeletal Reorganization (e.g., Stathmin, Lamin A/C) ENOX1->Cytoskeletal_Proteins regulates expression of NADH NADH NADH->ENOX1 Angiogenesis Angiogenesis Cytoskeletal_Proteins->Angiogenesis promotes

Caption: On-target signaling pathway of this compound.

Off_Target_Workflow cluster_Initial_Screening Initial Screening & Validation cluster_Off_Target_ID Off-Target Identification cluster_Mitigation Mitigation & Confirmation Dose_Response 1. Dose-Response Curve (Determine optimal concentration) Phenotype_Validation 2. Phenotype Validation (Use structurally distinct inhibitor) Dose_Response->Phenotype_Validation Target_Engagement 3. Target Engagement Assay (e.g., CETSA) Phenotype_Validation->Target_Engagement Selectivity_Profiling 4. Selectivity Profiling (e.g., Kinase Panel) Target_Engagement->Selectivity_Profiling Concentration_Optimization 5. Concentration Optimization (Minimize off-target engagement) Selectivity_Profiling->Concentration_Optimization Rescue_Experiments 6. Rescue Experiments (Confirm on-target phenotype) Concentration_Optimization->Rescue_Experiments Refined_Hypothesis Refined Understanding of This compound Mechanism Rescue_Experiments->Refined_Hypothesis

Caption: Workflow for minimizing this compound off-target effects.

References

Technical Support Center: Improving the Bioavailability of VJ115

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with VJ115. It provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its bioavailability, drawing on its known characteristics as a novel antiangiogenic agent and its poor aqueous solubility.

Section 1: Troubleshooting Guides

This section addresses specific problems that may arise during the formulation and preclinical testing of this compound.

Issue 1.1: Poor Dissolution and Low Oral Absorption of this compound in Early Experiments

  • Question: My initial in vitro dissolution studies with this compound powder show minimal release in aqueous buffers, and subsequent in vivo studies in rodents have resulted in very low plasma concentrations. How can I address this?

  • Answer: The primary challenge with this compound is its poor water solubility, as it is soluble in DMSO but not in water.[1] This is a common reason for low oral bioavailability. The following formulation strategies can be employed to enhance the dissolution and subsequent absorption of this compound.

    Data Presentation: Comparison of Formulation Strategies for Poorly Soluble Compounds

Formulation StrategyPrincipleExpected Outcome on BioavailabilityKey Considerations
Particle Size Reduction Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[2][3]Moderate IncreaseCan be achieved through micronization or nanosizing techniques like jet milling or high-pressure homogenization.[2][3][4] May not be sufficient for compounds with extremely low solubility.
Amorphous Solid Dispersions This compound is molecularly dispersed in a hydrophilic polymer matrix, converting it from a crystalline to a higher-energy, more soluble amorphous form.[5]Significant IncreaseChoice of polymer (e.g., PVP, HPMC, Soluplus®) and drug-to-polymer ratio are critical for physical stability and preventing recrystallization.[6]
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) This compound is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion or nanoemulsion upon contact with gastrointestinal fluids.[4][7]Significant IncreaseCan enhance lymphatic uptake, bypassing first-pass metabolism.[7][8] The formulation must be optimized for droplet size, drug loading, and stability.
Cyclodextrin Complexation This compound forms an inclusion complex with a cyclodextrin molecule, where the hydrophobic drug resides within the cyclodextrin cavity, increasing its apparent water solubility.[2][7]Moderate to Significant IncreaseThe stoichiometry of the complex and the type of cyclodextrin used are important factors.[2]
Salt Formation If this compound has an ionizable group, it can be converted to a salt form, which typically has higher aqueous solubility and a faster dissolution rate than the free base or acid.Potential IncreaseThis is only applicable to ionizable compounds and requires screening for suitable counterions.[7]

Issue 1.2: High Variability in Pharmacokinetic (PK) Data

  • Question: I am observing significant variability in the plasma concentrations of this compound across different animals in my in vivo studies. What could be the cause, and how can I mitigate this?

  • Answer: High variability in PK data for an orally administered compound can stem from several factors. Here are some common causes and troubleshooting recommendations:

    • Food Effects: The presence or absence of food can significantly impact the absorption of lipophilic compounds like this compound. The release of bile salts in the fed state can enhance solubilization.

      • Recommendation: Conduct PK studies in both fasted and fed states to characterize any food effect. Standardize the feeding schedule for all animals in your studies.[6]

    • Formulation Instability: If you are using an advanced formulation, its physical or chemical instability can lead to inconsistent drug release.

      • Recommendation: Perform thorough stability testing of your formulation under relevant storage conditions and in biorelevant media that mimic the gastrointestinal environment.[6]

    • Gastrointestinal Physiology: Natural variations in gastric emptying time, intestinal pH, and motility among animals can affect the rate and extent of drug absorption.

      • Recommendation: While challenging to control, ensure that experimental conditions such as animal handling, stress levels, and the volume and method of administration are as consistent as possible.

Issue 1.3: Discrepancy Between in vitro Dissolution and in vivo Bioavailability

  • Question: My optimized this compound formulation shows good dissolution in vitro, but the in vivo bioavailability is still lower than expected. What other barriers could be limiting its absorption?

  • Answer: If dissolution is not the rate-limiting step, other physiological barriers may be hindering the absorption of this compound. Consider the following:

    • Low Intestinal Permeability: The drug must be able to cross the intestinal epithelium to reach the systemic circulation.

      • Recommendation: Evaluate the permeability of this compound using in vitro models such as the Caco-2 or PAMPA assays.

    • First-Pass Metabolism: After absorption, the drug passes through the liver, where it can be extensively metabolized before reaching systemic circulation.[7]

      • Recommendation: Investigate the metabolic stability of this compound using liver microsomes or hepatocytes.

    • Efflux Transporters: Transporters like P-glycoprotein in the intestinal wall can actively pump the drug back into the gut lumen, reducing its net absorption.

      • Recommendation: Use Caco-2 cell monolayers to assess if this compound is a substrate for efflux transporters.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of this compound?

    • A1: this compound is a novel chemical entity that acts as a small molecule inhibitor of the NADH oxidase ENOX1.[1] By inhibiting ENOX1, this compound disrupts the regulation of cellular NADH concentrations, which in turn affects proteins involved in cytoskeletal reorganization, such as stathmin and lamin A/C. This ultimately inhibits endothelial cell tubule formation and tumor-mediated neo-angiogenesis.

  • Q2: What are the essential physicochemical properties of this compound that I should be aware of?

    • A2: this compound has a molecular weight of 344.45 g/mol and its chemical formula is C23H24N2O.[1] A critical property is its poor aqueous solubility; it is reported to be soluble in DMSO but not in water.[1] This lipophilic nature is a key factor to consider for formulation development.

  • Q3: Which in vitro models are recommended for screening this compound formulations?

    • A3: A tiered approach is often effective:

      • Solubility Studies: Determine the equilibrium solubility in various buffers and biorelevant media (e.g., FaSSIF, FeSSIF).

      • Dissolution Studies: Use a USP apparatus (e.g., paddle or basket) to assess the dissolution rate of different formulations.

      • Permeability Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) can be used for high-throughput screening of passive permeability. The Caco-2 cell monolayer model is more complex but provides information on both passive and active transport, as well as potential efflux.

  • Q4: How do I design a preliminary in vivo pharmacokinetic study for this compound?

    • A4: A typical rodent PK study would involve:

      • Animal Model: Sprague-Dawley rats or BALB/c mice are commonly used.

      • Dosing: Administer the this compound formulation via oral gavage. An intravenous dose group is also necessary to determine the absolute bioavailability.

      • Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

      • Analysis: Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

      • Parameters: Calculate key PK parameters such as Cmax, Tmax, AUC, and bioavailability (F%).

Section 3: Experimental Protocols

Protocol 3.1: Preparation of a this compound Amorphous Solid Dispersion by Solvent Evaporation

  • Polymer Selection: Choose a suitable hydrophilic polymer (e.g., polyvinylpyrrolidone K30, HPMC-AS).

  • Solvent System: Identify a common solvent in which both this compound and the polymer are soluble (e.g., a mixture of dichloromethane and methanol).

  • Dissolution: Dissolve this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying: Further dry the resulting solid film in a vacuum oven for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a sieve of appropriate mesh size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and physical stability (e.g., using DSC and XRD to confirm the amorphous state).

Protocol 3.2: In Vitro Permeability Assessment using the PAMPA Model

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Donor Solution: Prepare a solution of the this compound formulation in a buffer that mimics the intestinal fluid (pH 6.5-7.4).

  • Assay Setup: Add the donor solution to the donor wells of the PAMPA plate. Add buffer to the acceptor wells. Place the donor plate into the acceptor plate, ensuring the artificial membrane separates the two compartments.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

  • Quantification: Measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the measured concentrations and assay parameters.

Section 4: Visualizations

VJ115_Workflow cluster_formulation Formulation Development cluster_testing Preclinical Testing VJ115_Powder This compound (Poorly Soluble) Formulation_Strategies Formulation Strategies (Particle Size Reduction, ASD, Lipid-Based, etc.) VJ115_Powder->Formulation_Strategies Optimized_Formulation Optimized this compound Formulation Formulation_Strategies->Optimized_Formulation In_Vitro In Vitro Assays (Dissolution, PAMPA, Caco-2) Optimized_Formulation->In_Vitro Screening In_Vivo In Vivo PK Study (Rodent Model) Optimized_Formulation->In_Vivo Evaluation In_Vitro->Optimized_Formulation Feedback & Refinement Bioavailability_Data Bioavailability Data (AUC, Cmax, F%) In_Vivo->Bioavailability_Data

Caption: Experimental workflow for improving this compound bioavailability.

VJ115_Signaling_Pathway cluster_cell Endothelial Cell This compound This compound ENOX1 ENOX1 (NADH Oxidase) This compound->ENOX1 Inhibits NADH_NAD Increased NADH/NAD+ Ratio ENOX1->NADH_NAD Regulates Cytoskeletal_Proteins Suppression of Stathmin & Lamin A/C NADH_NAD->Cytoskeletal_Proteins Leads to Cytoskeletal_Reorganization Inhibition of Cytoskeletal Reorganization Cytoskeletal_Proteins->Cytoskeletal_Reorganization Angiogenesis Inhibition of Angiogenesis (Tubule Formation) Cytoskeletal_Reorganization->Angiogenesis

Caption: this compound signaling pathway in endothelial cells.

References

Technical Support Center: VJ115 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VJ115 in their experiments.

Troubleshooting Guides

Issue: Low or no inhibition of tube formation with this compound treatment.

Possible Cause Recommended Solution
Suboptimal this compound Concentration Ensure this compound is used at an effective concentration. A concentration of 50 µM has been shown to inhibit tubule formation in Human Umbilical Vein Endothelial Cells (HUVECs).[1] Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Incorrect Vehicle Control This compound is often dissolved in DMSO. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups, including the untreated control, and is at a non-toxic level (typically ≤ 0.1%).
Cell Seeding Density The number of cells seeded is critical for robust tube formation. If the density is too low, a proper network will not form. If it is too high, a confluent monolayer will result. Optimize the cell seeding density for your specific endothelial cell type.
Matrigel Quality and Polymerization Use high-quality Matrigel and ensure it is properly thawed and polymerized according to the manufacturer's instructions. Incomplete polymerization will prevent proper tube formation.
Cell Health and Passage Number Use endothelial cells at a low passage number, as their angiogenic potential can decrease with extensive passaging. Ensure cells are healthy and viable before starting the experiment.

Issue: High variability in quantitative data between replicates.

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure even cell distribution in each well.
Uneven Matrigel Coating Pipette the Matrigel carefully to create an even layer at the bottom of the well. An uneven surface can lead to inconsistent tube formation.
Image Acquisition and Analysis Capture images from multiple, standardized fields of view for each well. Use consistent analysis parameters (e.g., thresholds for tube length and branch point counting) across all images.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel antiangiogenic compound that functions by inhibiting the NADH oxidase, ENOX1.[1][2][3] This inhibition leads to an increase in intracellular NADH levels, which in turn affects the expression of proteins involved in cytoskeletal reorganization, such as stathmin and lamin A/C.[1][2] The disruption of the cytoskeleton ultimately impairs endothelial cell migration and the formation of capillary-like structures, which are key processes in angiogenesis.[1]

Q2: What are the appropriate controls for a this compound tube formation assay?

A2: The following controls are essential for a robust tube formation assay with this compound:

  • Vehicle Control: Since this compound is typically dissolved in an organic solvent like DMSO, a vehicle control (media containing the same final concentration of the solvent) is crucial to account for any effects of the solvent itself.[1]

  • Untreated Control: Cells cultured in media without any treatment serve as a baseline for normal tube formation.

  • Positive Control (Optional but Recommended): A known inhibitor of angiogenesis (e.g., Suramin) can be used as a positive control to validate the assay system.

  • Positive Control for Angiogenesis (Optional): A known inducer of angiogenesis, such as Vascular Endothelial Growth Factor (VEGF), can be used to confirm that the cells are responsive to pro-angiogenic stimuli.

Q3: How can I quantify the effect of this compound on angiogenesis in vitro?

A3: The most common method is the endothelial cell tube formation assay on a basement membrane matrix like Matrigel. The extent of tube formation can be quantified by measuring several parameters, including:

  • Total tube length

  • Number of branch points (nodes)

  • Number of loops (meshes)

These measurements can be performed using imaging software such as ImageJ with an angiogenesis analysis plugin.

Q4: What is the expected quantitative effect of this compound on intracellular NADH levels?

A4: In HUVECs, treatment with 50 µM this compound for 6 hours has been shown to cause a 1.63-fold increase in cellular NADH fluorescence.[1]

Quantitative Data Summary

Table 1: Effect of this compound on Intracellular NADH Levels in HUVECs

TreatmentDurationFold Change in NADH Fluorescence (vs. Control)
50 µM this compound6 hours1.63

Data from Venkateswaran, A., et al. (2013). The novel antiangiogenic this compound inhibits the NADH oxidase ENOX1 and cytoskeleton-remodeling proteins.[1]

Table 2: Effect of this compound on Endothelial Tube Formation

TreatmentDurationObservation
50 µM this compound6 hoursInhibition of capillary-like structure formation

Data from Venkateswaran, A., et al. (2013). The novel antiangiogenic this compound inhibits the NADH oxidase ENOX1 and cytoskeleton-remodeling proteins.[1]

Experimental Protocols

1. Endothelial Cell Tube Formation Assay

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line.

  • Reagents:

    • This compound (dissolved in DMSO)

    • Basement membrane matrix (e.g., Matrigel)

    • Appropriate cell culture medium

  • Methodology:

    • Thaw Matrigel on ice and pipette into pre-chilled culture plates.

    • Incubate the plates at 37°C for at least 30 minutes to allow the Matrigel to solidify.

    • Prepare a single-cell suspension of HUVECs in culture medium.

    • Add this compound (e.g., final concentration of 50 µM) or the vehicle control (DMSO) to the cell suspension.

    • Seed the HUVEC suspension onto the solidified Matrigel.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

    • Monitor tube formation over time (e.g., 6 hours).[1]

    • Capture images using a microscope and quantify tube formation using appropriate software.

2. Measurement of Intracellular NADH Levels

  • Methodology:

    • Seed HUVECs in appropriate culture vessels.

    • Treat cells with this compound (e.g., 50 µM) or vehicle control for the desired duration (e.g., 6 hours).[1]

    • Measure intracellular NADH levels. This can be done using various methods, including:

      • Fluorescence Microscopy: Utilize the autofluorescence of NADH for imaging and quantification.[1]

      • Commercial NADH/NAD+ Assay Kits: These kits provide a quantitative measurement of NADH and NAD+ levels.

Signaling Pathway Diagram

VJ115_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound ENOX1 ENOX1 (NADH Oxidase) This compound->ENOX1 Inhibits NADH Increased NADH ENOX1->NADH Leads to Cytoskeletal_Proteins Decreased Expression of: - Stathmin - Lamin A/C NADH->Cytoskeletal_Proteins Results in Cytoskeletal_Reorganization Cytoskeletal Reorganization Cytoskeletal_Proteins->Cytoskeletal_Reorganization Angiogenesis Inhibited Angiogenesis (Impaired Tube Formation) Cytoskeletal_Reorganization->Angiogenesis

Caption: this compound signaling pathway leading to inhibition of angiogenesis.

References

VJ115 Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the VJ115 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental outcomes and troubleshooting common issues encountered when working with this compound, a novel antiangiogenic agent and ENOX1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of the NADH oxidase ENOX1.[1][2] By inhibiting ENOX1, this compound disrupts the oxidation of NADH, leading to an increase in intracellular NADH levels.[2][3] This alteration in the cellular redox state impacts downstream signaling pathways, including those involved in cytoskeletal organization and apoptosis, ultimately leading to an antiangiogenic effect.[1][4][5]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the compound as a powder at -20°C. Once dissolved in DMSO, prepare aliquots of the stock solution to minimize freeze-thaw cycles and store at -80°C.

Q3: I am observing high variability in my IC50 values for this compound across different experiments. What could be the cause?

A3: Variability in IC50 values is a common issue in cell-based assays and can be attributed to several factors.[6] These include:

  • Cellular conditions: Cell passage number, confluency, and overall health can significantly impact drug sensitivity.

  • Experimental parameters: Variations in incubation time, seeding density, and serum concentration in the culture medium can alter the apparent potency of the compound.[6]

  • Compound stability: The stability of this compound in your specific cell culture medium over the course of the experiment could be a factor.

  • Assay method: The specific viability or proliferation assay used (e.g., MTT, CellTiter-Glo) can yield different IC50 values.

Troubleshooting Guides

Guide 1: Inconsistent Anti-proliferative or Cytotoxic Effects (Variable IC50)

Unexpected variability in the half-maximal inhibitory concentration (IC50) of this compound can be a significant source of experimental irreproducibility. This guide provides a systematic approach to identifying the source of this variation.

Potential Cause Troubleshooting Steps Recommended Action
Compound Handling and Stability 1. Prepare fresh stock solutions of this compound in DMSO. 2. Evaluate the stability of this compound in your specific cell culture medium over the experimental time course.Always use freshly prepared dilutions from a validated stock. If stability is an issue, consider shorter incubation times or replenishing the compound.
Cellular Factors 1. Standardize cell passage number and ensure cells are in the logarithmic growth phase. 2. Monitor cell morphology and viability before and during the experiment. 3. Ensure consistent cell seeding density.Maintain a consistent cell culture protocol. Discard cells that are of high passage number or show signs of stress.
Assay Conditions 1. Optimize and standardize incubation time with this compound. 2. Evaluate the effect of serum concentration on this compound activity. 3. Ensure proper mixing of the compound in the culture wells.Perform a time-course experiment to determine the optimal treatment duration. If serum proteins bind to this compound, a lower serum concentration during treatment might be necessary.
Data Analysis 1. Use a consistent method for data normalization and curve fitting to calculate the IC50 value.Utilize a standardized data analysis pipeline for all experiments.

This protocol outlines a method to assess the consistency of your this compound stock and the cellular response.

  • Preparation of this compound Dilutions:

    • Thaw a fresh aliquot of your this compound DMSO stock.

    • Perform a serial dilution series in your cell culture medium to achieve the desired final concentrations. It is recommended to prepare a dilution series that brackets the expected IC50 value.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (e.g., MTT Assay):

    • Add MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control.

    • Plot the normalized values against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.[7]

G start Inconsistent IC50 Values Observed check_compound Check this compound Stock and Handling start->check_compound check_cells Evaluate Cell Culture Consistency start->check_cells check_assay Review Assay Parameters start->check_assay check_analysis Standardize Data Analysis start->check_analysis fresh_stock Prepare Fresh this compound Stock check_compound->fresh_stock Is stock old or repeatedly thawed? stability_test Test Compound Stability in Media check_compound->stability_test Is stability in media unknown? passage_control Use Consistent Cell Passage check_cells->passage_control Are passage numbers variable? seeding_density Optimize Seeding Density check_cells->seeding_density Is seeding density inconsistent? time_course Perform Time-Course Experiment check_assay->time_course Is incubation time optimal? serum_effect Assess Serum Concentration Effect check_assay->serum_effect Is serum effect known? consistent_analysis Use Standardized Analysis Pipeline check_analysis->consistent_analysis resolve Consistent IC50 Achieved fresh_stock->resolve stability_test->resolve passage_control->resolve seeding_density->resolve time_course->resolve serum_effect->resolve consistent_analysis->resolve

Caption: Troubleshooting workflow for inconsistent this compound IC50 values.

Guide 2: Unexpected Apoptosis Results

This compound is known to induce apoptosis, particularly in the context of radiosensitization.[1][5] However, you may observe weaker-than-expected, or highly variable, apoptotic responses.

Potential Cause Troubleshooting Steps Recommended Action
Suboptimal Compound Concentration or Duration 1. Perform a dose-response and time-course experiment to determine the optimal conditions for apoptosis induction in your cell line.Titrate this compound concentration and treatment duration to identify the optimal window for apoptosis.
Cell Line-Specific Resistance 1. Assess the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) in your cell line.Consider using a different cell line or co-treatment with another agent to overcome resistance.
Apoptosis Assay Limitations 1. Use multiple assays to detect different stages of apoptosis (e.g., Annexin V for early apoptosis, caspase activity assays, and TUNEL for late-stage apoptosis).Corroborate findings with at least two different apoptosis detection methods.
Alterations in Cellular Redox State 1. Measure the intracellular NADH/NAD+ ratio to confirm the on-target effect of this compound.An altered redox state is a key upstream event; confirming this can help interpret downstream effects on apoptosis.

This protocol describes the use of Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis.

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere.

    • Treat cells with this compound at the desired concentrations and for the optimal duration determined previously.

    • Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash cells with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Incubate in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

G This compound This compound ENOX1 ENOX1 This compound->ENOX1 inhibits NADH Increased NADH/NAD+ Ratio ENOX1->NADH leads to Redox Altered Cellular Redox State NADH->Redox ER_Stress ER Stress Redox->ER_Stress Cytoskeleton Cytoskeletal Reorganization Redox->Cytoskeleton Apoptosis Apoptosis ER_Stress->Apoptosis Cytoskeleton->Apoptosis

Caption: Simplified signaling pathway of this compound leading to apoptosis.

Guide 3: Off-Target Effects and Unexpected Phenotypes

While this compound is an inhibitor of ENOX1, it is possible to observe unexpected cellular phenotypes that may be due to off-target effects. A proteomics study of endothelial cells treated with this compound revealed changes in the expression of proteins involved in cytoskeletal reorganization.[4]

Potential Cause Troubleshooting Steps Recommended Action
Direct Off-Target Binding 1. Perform thermal shift assays or other biophysical binding assays to identify potential off-target proteins.These experiments can help identify direct binding partners of this compound.
Indirect Effects of ENOX1 Inhibition 1. Use siRNA or shRNA to specifically knock down ENOX1 and compare the phenotype to that observed with this compound treatment.This will help distinguish between on-target and potential off-target effects.
Alterations in Cytoskeletal Dynamics 1. Use immunofluorescence to visualize changes in the cytoskeleton (e.g., actin filaments, microtubules) following this compound treatment.This can confirm the phenotypic changes suggested by proteomics data.

This protocol allows for the comparison of this compound treatment with genetic knockdown of its target, ENOX1.

  • siRNA Transfection:

    • Transfect cells with a validated siRNA targeting ENOX1 or a non-targeting control siRNA.

    • Allow sufficient time for target protein knockdown (typically 48-72 hours).

  • This compound Treatment:

    • In a parallel experiment, treat non-transfected cells with this compound or a vehicle control.

  • Phenotypic Analysis:

    • Assess the desired phenotype (e.g., cell viability, apoptosis, cell migration, cytoskeletal morphology) in all experimental groups.

  • Western Blotting:

    • Confirm the knockdown of ENOX1 protein in the siRNA-treated cells.

    • Analyze the expression of downstream markers in both this compound-treated and ENOX1 knockdown cells.

G start Unexpected Phenotype Observed with this compound on_target Is the phenotype due to ENOX1 inhibition? start->on_target off_target Is the phenotype an off-target effect? start->off_target siRNA_exp Perform ENOX1 siRNA Knockdown Experiment on_target->siRNA_exp off_target->siRNA_exp compare Compare Phenotypes: this compound vs. siRNA siRNA_exp->compare pheno_match Phenotypes Match compare->pheno_match pheno_mismatch Phenotypes Differ compare->pheno_mismatch on_target_conclusion Phenotype is likely on-target pheno_match->on_target_conclusion off_target_conclusion Phenotype is likely off-target pheno_mismatch->off_target_conclusion further_investigation Further investigation of off-targets needed off_target_conclusion->further_investigation

Caption: Workflow to discern on-target vs. off-target effects of this compound.

References

VJ115 impact on cell viability at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of VJ115 on cell viability at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel small molecule antiangiogenic agent. Its primary mechanism of action is the inhibition of the NADH oxidase ENOX1.[1][2] This inhibition leads to altered intracellular NADH concentrations and impacts proteins involved in cytoskeletal reorganization.[1]

Q2: What is the effect of this compound on cell viability, particularly at high concentrations?

A2: this compound can induce apoptosis, especially in proliferating endothelial cells.[2] It has been shown to act as a radiosensitizer, enhancing the cytotoxic effects of radiation.[2][3] While specific IC50 values for direct cytotoxicity at high concentrations are not widely published, studies have utilized concentrations up to 50 µM in human umbilical vein endothelial cells (HUVECs) to achieve radiosensitization.[3] It is crucial for researchers to determine the cytotoxic IC50 empirically in their specific cell line and experimental conditions.

Q3: In which cell lines has this compound been shown to be effective?

A3: The effects of this compound have been notably studied in endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), due to its antiangiogenic properties.[3] Its efficacy is linked to the expression of its target, ENOX1. Cells that do not express ENOX1, such as the HT-29 colorectal cancer cell line, have been shown to be resistant to the radiosensitizing effects of this compound.[3]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected reduction in cell viability.

  • Possible Cause 1: Suboptimal this compound concentration.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental duration. Start with a broad range of concentrations (e.g., 1 µM to 100 µM) to establish a dose-response curve and calculate the IC50 value for cytotoxicity.

  • Possible Cause 2: this compound degradation.

    • Troubleshooting Step: this compound is soluble in DMSO for stock solutions.[4][5] Prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution. The stability of this compound in aqueous cell culture media over long incubation periods should be considered.[6] If experiments exceed 24-48 hours, consider replenishing the medium with fresh this compound.

  • Possible Cause 3: Cell density.

    • Troubleshooting Step: Ensure consistent cell seeding density across all wells and experiments. Higher cell densities may require higher concentrations of this compound to achieve the desired effect.

  • Possible Cause 4: Low or no expression of ENOX1 in the target cell line.

    • Troubleshooting Step: Confirm the expression of ENOX1 in your cell line of interest using techniques like Western blot or RT-PCR. This compound's cytotoxic and radiosensitizing effects are dependent on the presence of its target, ENOX1.[3]

Issue 2: High variability between replicate wells.

  • Possible Cause 1: Uneven cell seeding.

    • Troubleshooting Step: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly before and during plating to ensure even distribution.

  • Possible Cause 2: this compound precipitation.

    • Troubleshooting Step: this compound is soluble in DMSO.[4][5] When diluting the DMSO stock in aqueous culture medium, ensure rapid and thorough mixing to prevent precipitation. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) and consistent across all treatments, including a vehicle control.[4][7] If precipitation is observed, sonication or gentle warming of the diluted solution may help.

  • Possible Cause 3: Edge effects in multi-well plates.

    • Troubleshooting Step: To minimize evaporation from the outer wells of a multi-well plate, which can concentrate the compound and affect cell growth, consider not using the outermost wells for experimental data. Fill these wells with sterile PBS or media to maintain humidity.

Issue 3: Discrepancies between different viability assays (e.g., MTT vs. other methods).

  • Possible Cause: Interference of this compound with the MTT assay.

    • Troubleshooting Step: Some chemical compounds can interfere with the formazan production in MTT assays, leading to inaccurate readings.[8][9][10][11] It is recommended to validate findings from MTT assays with an alternative method that measures cell viability through a different mechanism, such as a trypan blue exclusion assay (for cell counting), a CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP), or a lactate dehydrogenase (LDH) cytotoxicity assay (measures membrane integrity).[11]

Quantitative Data

The following table summarizes the concentration of this compound used in a key study and its observed effect. Note that this data pertains to radiosensitization and not direct cytotoxicity.

Cell LineThis compound ConcentrationTreatment DurationObserved EffectReference
HUVEC50 µM6 hoursRadiosensitization (enhancement of radiation-induced cell killing)[3]

Experimental Protocols

Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a blank (medium only).

  • Incubation: Remove the old medium from the cells and add the this compound dilutions. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the well volume) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

VJ115_Experimental_Workflow This compound Cytotoxicity Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate add_this compound Add this compound to cells seed_cells->add_this compound prepare_this compound Prepare this compound serial dilutions prepare_this compound->add_this compound incubate Incubate for 24-72 hours add_this compound->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Solubilize formazan add_mtt->solubilize read_absorbance Read absorbance solubilize->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for assessing this compound cytotoxicity.

VJ115_Signaling_Pathway Proposed Signaling Pathway of this compound-Induced Apoptosis This compound This compound ENOX1 ENOX1 (NADH Oxidase) This compound->ENOX1 Inhibits NADH Increased Cellular NADH ENOX1->NADH Leads to Cytoskeleton Cytoskeletal Reorganization (Stathmin, Lamin A/C) NADH->Cytoskeleton Impacts Mitochondria Mitochondrial Stress Cytoskeleton->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis pathway.

Troubleshooting_Logic Troubleshooting Logic for this compound Experiments start Inconsistent/Low Cytotoxicity check_conc Check this compound Concentration (Dose-Response) start->check_conc check_stability Check this compound Stability (Fresh Dilutions) start->check_stability check_density Check Cell Seeding Density start->check_density check_enox1 Check ENOX1 Expression start->check_enox1 high_variability High Variability check_seeding Ensure Even Cell Seeding high_variability->check_seeding check_solubility Check for Precipitation (Control DMSO%) high_variability->check_solubility check_edge Mitigate Edge Effects high_variability->check_edge assay_discrepancy Assay Discrepancy validate_assay Validate with Alternative Assay (e.g., ATP or LDH-based) assay_discrepancy->validate_assay

Caption: Troubleshooting decision tree.

References

Validation & Comparative

VJ115 vs. Other ENOX1 Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of VJ115 and other potential inhibitors of ENOX1 (Ecto-NOX Disulfide-Thiol Exchanger 1). This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to support informed decisions in research and development.

Introduction to ENOX1 and Its Inhibition

ENOX1, also known as constitutive ENOX (cNOX), is a cell surface protein with both NADH oxidase and protein disulfide-thiol interchange activities. It plays a crucial role in plasma membrane electron transport and is implicated in cell growth and angiogenesis. The inhibition of ENOX1 is a promising strategy in cancer therapy, primarily through the disruption of tumor neovascularization. This compound is a novel and well-characterized small molecule inhibitor of ENOX1. This guide compares this compound with other reported inhibitors of ENOX1, focusing on their biochemical and cellular effects.

Quantitative Comparison of ENOX1 Inhibitors

Direct comparative studies of various ENOX1 inhibitors are limited in the scientific literature. This compound is the most extensively studied specific inhibitor with published quantitative data. Information on other potential inhibitors is less defined, particularly regarding their specific IC50 values against ENOX1.

InhibitorChemical NameIC50 (ENOX1)Key Reported EffectsReferences
This compound (Z)-(+/-)-2-(1-benzylindol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-ol10 µMInhibits endothelial cell tubule formation, migration, and neoangiogenesis; increases intracellular NADH; radiosensitizes tumor vasculature.
EGCG Epigallocatechin-3-gallateNot ReportedGeneral inhibitor of NADPH oxidases; reported to inhibit NOX1-dependent pathways.
Quinone Analogs (e.g., Menadione, Juglone)Not ReportedStimulate NADH oxidation; their direct inhibitory effect on ENOX1 is not well characterized.

This compound: A Potent ENOX1 Inhibitor

This compound is a novel chemical entity that has been identified as a potent inhibitor of the NADH oxidase activity of ENOX1.

Mechanism of Action of this compound

Inhibition of ENOX1 by this compound leads to an increase in intracellular NADH levels. This alteration in the cellular redox state is believed to be a key initiating event that leads to downstream effects on angiogenesis. Studies have shown that this compound treatment results in the altered expression of proteins involved in cytoskeletal reorganization, such as stathmin and lamin A/C, providing a mechanistic link between ENOX1 activity, NADH levels, and the structural changes required for cell migration and tube formation.

Signaling Pathway of this compound-mediated ENOX1 Inhibition

VJ115_ENOX1_Pathway This compound This compound ENOX1 ENOX1 This compound->ENOX1 Inhibits NADH Intracellular NADH ENOX1->NADH Decreases (Oxidizes) Cytoskeletal_Proteins Stathmin, Lamin A/C (Cytoskeletal Reorganization) NADH->Cytoskeletal_Proteins Modulates Expression Angiogenesis Angiogenesis (Tubule Formation, Migration) Cytoskeletal_Proteins->Angiogenesis Regulates

This compound inhibits ENOX1, leading to increased NADH and altered cytoskeletal protein expression.
Experimental Evidence for this compound Efficacy

Treatment of Human Umbilical Vein Endothelial Cells (HUVECs) with this compound has been shown to significantly inhibit their ability to form capillary-like structures in Matrigel.

In wound healing assays, this compound impairs the migration of endothelial cells, a critical step in the process of angiogenesis.

In a mouse dorsal skinfold vascular window model, this compound was shown to inhibit tumor cell-mediated neo-angiogenesis.

This compound has been demonstrated to radiosensitize tumor vasculature, leading to enhanced tumor control when combined with radiation therapy. Pharmacological targeting of ENOX1 with this compound in combination with fractionated radiotherapy resulted in an 80% survival rate in tumor-bearing mice at 90 days, compared to 40% in the control group.

Other Potential ENOX1 Inhibitors

While this compound is a specific and well-documented inhibitor, other compounds have been reported to affect ENOX1 or related pathways.

Epigallocatechin-3-gallate (EGCG)

EGCG, a major polyphenol in green tea, is known to have broad biological activities, including the inhibition of various enzymes. Some studies suggest that EGCG can inhibit NADPH oxidases, a family of enzymes to which ENOX1 is related. However, the specific inhibitory concentration of EGCG for ENOX1 has not been reported, and its effects on ENOX1-mediated angiogenesis are not as well-characterized as those of this compound.

Quinone Analogs

Quinone analogs have been studied for their effects on cellular NADH oxidation. While they can influence the redox state of the cell, their specific and direct inhibitory activity against ENOX1 has not been clearly established. Their mechanism of action is often broader, affecting multiple components of cellular respiration.

Experimental Protocols

ENOX1 Inhibition Assay (Biochemical)

This assay measures the NADH oxidase activity of ENOX1 in the presence of an inhibitor.

  • Reagents: Purified recombinant ENOX1, NADH, assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), this compound or other test compounds.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer and ENOX1 enzyme.

    • Add the test inhibitor at various concentrations.

    • Initiate the reaction by adding NADH.

    • Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the rate of NADH oxidation and determine the IC50 value of the inhibitor.

Endothelial Cell Tubule Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

  • Materials: Human Umbilical Vein Endothelial Cells (HUVECs), basement membrane extract (e.g., Matrigel), cell culture medium, 96-well plates, this compound or other test compounds.

  • Procedure:

    • Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

    • Seed HUVECs onto the Matrigel-coated wells.

    • Treat the cells with various concentrations of the test inhibitor.

    • Incubate for 6-18 hours to allow for tubule formation.

    • Visualize the tube network using a microscope and quantify parameters such as tube length, number of junctions, and total tube area using imaging software.

Wound Healing (Scratch) Assay for Cell Migration

This assay measures the collective migration of a sheet of cells.

  • Materials: HUVECs, 6-well plates, cell culture medium, sterile pipette tip, this compound or other test compounds.

  • Procedure:

    • Grow HUVECs to a confluent monolayer in 6-well plates.

    • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells.

    • Add fresh medium containing the test inhibitor at various concentrations.

    • Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

    • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Experimental Workflow for Evaluating ENOX1 Inhibitorsdot

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Function Assessment cluster_2 In Vivo Validation Biochemical_Assay Biochemical Assay (ENOX1 Inhibition, IC50) Cell_Based_Assays Cell-Based Assays Biochemical_Assay->Cell_Based_Assays Tubule_Formation Tubule Formation Assay Cell_Based_Assays->Tubule_Formation Migration_Assay Wound Healing/ Migration Assay Cell_Based_Assays->Migration_Assay Angiogenesis_Model In Vivo Angiogenesis Model (e.g., Dorsal Skinfold Chamber) Tubule_Formation->Angiogenesis_Model Migration_Assay->Angiogenesis_Model Tumor_Model Tumor Xenograft Model (with Radiotherapy) Angiogenesis_Model->Tumor_Model

A Comparative Analysis of VJ115 and Leading Antiangiogenic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of VJ115 with the well-known antiangiogenic drugs Bevacizumab, Sorafenib, and Sunitinib, tailored for researchers, scientists, and drug development professionals. The comparison focuses on their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols underpinning these findings.

Mechanism of Action: A Divergent Approach

This compound presents a novel mechanism of action that distinguishes it from the other three drugs, which primarily target the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

  • This compound: this compound inhibits the enzyme ENOX1 (ectopic NADH oxidase 1). ENOX1 is involved in regulating cellular NADH levels, and its inhibition by this compound has been shown to impact cytoskeletal reorganization in endothelial cells, thereby inhibiting angiogenesis.[1]

  • Bevacizumab: Is a monoclonal antibody that directly binds to VEGF-A, preventing it from activating its receptor, VEGFR-2. This blockade of the initial step in the VEGF signaling cascade inhibits angiogenesis.

  • Sorafenib and Sunitinib: Are small molecule tyrosine kinase inhibitors (TKIs) that target multiple intracellular kinases, including VEGFR-2. By inhibiting the kinase activity of VEGFR-2, they block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.

Below is a diagram illustrating the distinct signaling pathways targeted by this compound and the VEGFR-2 inhibitors.

Figure 1. Signaling pathways targeted by this compound and comparator drugs.

Comparative Efficacy: A Look at the Data

Direct comparison of the efficacy of this compound with Bevacizumab, Sorafenib, and Sunitinib is challenging due to the lack of head-to-head studies and variations in experimental models and reported metrics. The following tables summarize the available quantitative data.

In Vitro Efficacy
DrugTargetAssayCell TypeIC50 / EC50
This compound ENOX1Enzymatic Activity-EC50: 10 µM
Bevacizumab VEGF-AVEGF Antagonism-IC50: 0.11 µg/mL[2]
Sorafenib VEGFR-2, PDGFR, RafEndothelial Cell ProliferationHUVECIC50: Not explicitly stated, but inhibits proliferation
Sunitinib VEGFR-2, PDGFR, c-KITEndothelial Cell ProliferationHUVECIC50: Not explicitly stated, but inhibits proliferation
In Vivo Efficacy
DrugCancer ModelHostKey Efficacy MetricResult
This compound HT-29 Human Colorectal Carcinoma (Xenograft)MiceIncreased survival (in combination with radiotherapy)Statistically significant increase in survival[3]
Bevacizumab Metastatic Colorectal CancerHumansMedian Overall Survival20.3 months (with IFL chemo) vs. 15.6 months (placebo + IFL chemo)[4][5]
Sorafenib Orthotopic Anaplastic Thyroid Carcinoma (Xenograft)Nude MiceTumor Growth Inhibition63% (40 mg/kg) and 93% (80 mg/kg) inhibition
Sorafenib Orthotopic Anaplastic Thyroid Carcinoma (Xenograft)Nude MiceMicrovessel Density Reduction~67% (40 mg/kg) and ~84% (80 mg/kg) reduction
Sunitinib Intracerebral Glioblastoma (Xenograft)Athymic MiceMedian Survival Prolongation36% increase
Sunitinib Intracerebral Glioblastoma (Xenograft)Athymic MiceMicrovessel Density Reduction74% reduction

Experimental Protocols

A generalized overview of the key experimental protocols used to assess the efficacy of these antiangiogenic agents is provided below.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Tube_Formation_Assay A Coat 96-well plate with Matrigel B Incubate to allow gel formation A->B C Seed endothelial cells (e.g., HUVECs) onto the gel B->C D Treat cells with this compound or comparator drug C->D E Incubate for several hours D->E F Visualize and quantify tube formation E->F

Figure 2. Workflow for in vitro tube formation assay.

Protocol Details:

  • Plate Coating: A 96-well plate is coated with a thin layer of Matrigel, a basement membrane extract.

  • Gel Formation: The plate is incubated at 37°C to allow the Matrigel to solidify.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells.

  • Treatment: The cells are treated with various concentrations of the antiangiogenic drug being tested (e.g., this compound, Sorafenib, Sunitinib) or a vehicle control.

  • Incubation: The plate is incubated for a period of 4-18 hours to allow for the formation of tube-like structures.

  • Analysis: The extent of tube formation is visualized using microscopy and quantified by measuring parameters such as total tube length, number of junctions, and number of loops.

In Vivo Tumor Xenograft Model

This model is used to evaluate the effect of antiangiogenic drugs on tumor growth and vascularization in a living organism.

Xenograft_Model_Workflow A Inject human cancer cells (e.g., HT-29) subcutaneously into immunocompromised mice B Allow tumors to reach a palpable size A->B C Randomize mice into treatment and control groups B->C D Administer this compound or comparator drug (e.g., orally, intraperitoneally) C->D E Monitor tumor volume and mouse body weight regularly D->E F At the end of the study, excise tumors for analysis (e.g., microvessel density) E->F

Figure 3. Workflow for in vivo tumor xenograft model.

Protocol Details:

  • Cell Implantation: Human cancer cells (e.g., HT-29 colorectal adenocarcinoma cells) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[6][7][8]

  • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).[9]

  • Treatment Groups: Mice are randomly assigned to different treatment groups, including a vehicle control group and groups receiving different doses of the antiangiogenic agent.

  • Drug Administration: The drug is administered according to a specific schedule (e.g., daily oral gavage).

  • Monitoring: Tumor size is measured regularly with calipers, and the body weight of the mice is monitored as an indicator of toxicity.

Conclusion and Future Directions

This compound represents a promising antiangiogenic agent with a unique mechanism of action targeting ENOX1. This distinction from the established VEGF/VEGFR-2 inhibitors like Bevacizumab, Sorafenib, and Sunitinib offers the potential for new therapeutic strategies, including combination therapies.

  • Head-to-head in vivo studies: Directly comparing the tumor growth inhibition and antiangiogenic effects of this compound as a monotherapy against Sorafenib and Sunitinib in the same cancer models.

  • Standardized in vitro assays: Determining the IC50 of this compound on endothelial cell proliferation to enable a direct comparison with other TKIs.

  • Combination therapy studies: Investigating the potential synergistic effects of this compound with existing antiangiogenic agents and chemotherapies.

The scientific community awaits the results of such studies to better understand the clinical potential of this novel antiangiogenic compound.

References

Comparative Guide to VJ115 and Other Cytoskeleton-Remodeling Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of VJ115, a novel antiangiogenic agent, and other well-characterized compounds that modulate the cytoskeleton. The information presented is intended to assist researchers in evaluating the potential of this compound in the context of existing cytoskeleton-targeting drugs.

Introduction to this compound

This compound is a small molecule inhibitor of the NADH oxidase ENOX1.[1][2][3] Inhibition of ENOX1 by this compound has been shown to impact the expression of key proteins involved in cytoskeletal organization, leading to downstream effects on angiogenesis and tumor growth.[1][3] This guide will compare the effects of this compound on cytoskeleton-remodeling proteins with those of established microtubule and actin-targeting agents.

Quantitative Comparison of Bioactivity

The following table summarizes the key quantitative data for this compound and selected alternative cytoskeleton-remodeling agents. This data is essential for comparing the potency and mechanisms of these compounds.

CompoundTarget(s)Effect on CytoskeletonQuantitative DataCell Line/System
This compound ENOX1Downregulation of stathmin and lamin A/C expressionIC50 (ENOX1 inhibition): 10 µMEndothelial cells
Paclitaxel β-tubulinMicrotubule stabilizationIC50 (50% microtubule stabilization): 16.3 ± 9.0 nM - 246.9 ± 83.9 nMMCF-7, MCF-10A, MDA-MB-231 cells
Colchicine TubulinMicrotubule depolymerizationCellular Kb: 80 nMHeLa cells
Cytochalasin D ActinInhibition of actin polymerizationIC50 (Actin polymerization inhibition): 25 nMin vitro
Epothilone B β-tubulinMicrotubule stabilizationKi (αβ-tubulin binding): 0.71 µMin vitro

Signaling Pathway of this compound

The diagram below illustrates the proposed signaling pathway for this compound's effect on cytoskeleton-remodeling proteins. This compound inhibits the enzymatic activity of ENOX1, which in turn leads to a decrease in the expression of stathmin and lamin A/C, proteins crucial for microtubule and nuclear cytoskeleton integrity, respectively.

VJ115_Pathway This compound This compound ENOX1 ENOX1 This compound->ENOX1 inhibits Stathmin Stathmin ENOX1->Stathmin regulates expression of LaminAC Lamin A/C ENOX1->LaminAC regulates expression of Microtubule Microtubule Dynamics Stathmin->Microtubule destabilizes Nuclear Nuclear Lamina Integrity LaminAC->Nuclear maintains Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis enzymatic_assay Enzymatic Assay (e.g., ENOX1 inhibition) polymerization_assay Polymerization Assay (Microtubule or Actin) enzymatic_assay->polymerization_assay Informs cell_treatment Cell Treatment with Compound protein_extraction Protein Extraction cell_treatment->protein_extraction western_blot Western Blot protein_extraction->western_blot quantification Densitometry & Quantification western_blot->quantification

References

Cross-Species Analysis of VJ115 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-angiogenic compound VJ115 across different species, offering insights into its conserved mechanism of action and efficacy. Experimental data is presented to compare this compound with other known anti-angiogenic agents, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Introduction to this compound

This compound is a novel small molecule inhibitor of the Ecto-NOX disulfide-thiol exchanger 1 (ENOX1), an NADH oxidase.[1][2][3][4] By inhibiting ENOX1, this compound disrupts cellular NADH homeostasis, leading to an increase in intracellular NADH levels.[2][5] This disruption of redox balance has been shown to interfere with cytoskeletal reorganization and ultimately inhibit angiogenesis, the formation of new blood vessels.[3] The anti-angiogenic properties of this compound have been observed in various models, including human, mouse, and zebrafish.[6][7]

Comparative Efficacy of this compound and Alternative Anti-Angiogenic Agents

This section compares the anti-angiogenic activity of this compound with other well-established anti-angiogenic compounds across different species and experimental models. The data highlights the concentrations at which these compounds exhibit their effects, providing a basis for cross-species comparison.

CompoundTargetHuman (in vitro)Mouse (ex vivo/in vivo)Zebrafish (in vivo)
This compound ENOX1 IC50: 10 µM (ENOX1 inhibition) EC50: 50 µM (NADH increase in HUVECs) [1][2][5] Inhibition of HUVEC tube formation at 50 µM[5]Inhibition of neo-angiogenesis in a dorsal skinfold vascular window model[6]Suppression of vasculogenesis and impaired circulation at 50 µM[6]
SU5416 VEGFR2Inhibition of endothelial cell proliferationInhibition of aortic ring sproutingInhibition of intersegmental vessel (ISV) development at 0.65-2.5 µg/mL[8][9]
Sunitinib VEGFRs, PDGFRsInhibition of endothelial cell proliferationInhibition of tumor angiogenesisInhibition of vascular growth at 6.25-100 µg/mL[9]
Sorafenib Multikinase (VEGFR, PDGFR, Raf)Inhibition of endothelial cell proliferationInhibition of tumor angiogenesisInhibition of subintestinal vessel development[10]

Signaling Pathway of this compound

This compound exerts its anti-angiogenic effect by inhibiting the enzymatic activity of ENOX1. This inhibition leads to an accumulation of NADH, which in turn affects the expression of proteins involved in cytoskeletal dynamics, ultimately impairing endothelial cell migration and tube formation.

VJ115_Signaling_Pathway This compound This compound ENOX1 ENOX1 This compound->ENOX1 inhibits NADH NADH ENOX1->NADH oxidizes Cytoskeleton Cytoskeletal Reorganization NADH->Cytoskeleton regulates Angiogenesis Angiogenesis Cytoskeleton->Angiogenesis is required for

Caption: this compound inhibits ENOX1, leading to increased NADH and disruption of angiogenesis.

Experimental Protocols

Detailed methodologies for key in vitro, ex vivo, and in vivo assays used to assess the anti-angiogenic activity of compounds like this compound are provided below.

Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Growth factor-reduced Matrigel

  • 96-well plates

  • Test compounds (e.g., this compound)

Protocol:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate.[11] Allow the gel to solidify at 37°C for 30-60 minutes.[12]

  • Seed HUVECs onto the Matrigel-coated wells.[13]

  • Treat the cells with various concentrations of the test compound (e.g., this compound) or vehicle control.

  • Incubate the plate at 37°C for 4-18 hours to allow for tube formation.[11]

  • Visualize and quantify the tube-like structures using a microscope and appropriate imaging software.

Mouse Aortic Ring Assay

This ex vivo assay provides a more physiologically relevant model of angiogenesis.

Materials:

  • Thoracic aorta from mice

  • Serum-free medium

  • Collagen type I or Matrigel

  • 48-well plates

  • Test compounds (e.g., this compound)

Protocol:

  • Harvest the thoracic aorta from a mouse and clean it of surrounding fatty tissue.[14][15]

  • Slice the aorta into 1 mm thick rings.[14][15]

  • Embed the aortic rings in a collagen or Matrigel matrix in a 48-well plate.[14][16]

  • Add culture medium containing the test compound or vehicle control to the wells.

  • Incubate the plate at 37°C and monitor for the sprouting of new microvessels from the aortic rings over several days.[14]

  • Quantify the extent of sprouting using microscopy and image analysis software.

Zebrafish Angiogenesis Assay

This in vivo assay allows for the rapid screening of anti-angiogenic compounds in a living organism.

Materials:

  • Transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP))

  • Embryo medium (E3)

  • 96-well plates

  • Test compounds (e.g., this compound)

Protocol:

  • Collect zebrafish embryos and place them in a 96-well plate.[8]

  • Add embryo medium containing various concentrations of the test compound or vehicle control to the wells.[9][10]

  • Incubate the embryos at 28.5°C.

  • Observe the development of the intersegmental vessels (ISVs) and subintestinal vessels (SIVs) at specific time points (e.g., 48 and 72 hours post-fertilization) using a fluorescence microscope.[10]

  • Quantify the anti-angiogenic effect by measuring the length and number of blood vessels.

Experimental Workflow for Cross-Species Analysis

The following diagram illustrates a typical workflow for the cross-species analysis of an anti-angiogenic compound like this compound.

Cross_Species_Workflow cluster_invitro In Vitro cluster_exvivo Ex Vivo cluster_invivo In Vivo cluster_analysis Data Analysis HUVEC HUVEC Tube Formation Assay Comparison Comparative Analysis HUVEC->Comparison Enzyme ENOX1 Inhibition Assay Enzyme->Comparison Aortic_Ring Mouse Aortic Ring Assay Aortic_Ring->Comparison Zebrafish Zebrafish Angiogenesis Assay Zebrafish->Comparison

Caption: A workflow for evaluating anti-angiogenic compounds across different model systems.

References

Independent Validation of VJ115's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of VJ115 with other alternatives, supported by available experimental data. This compound is a novel small molecule inhibitor of NADH oxidase ENOX1, a key enzyme implicated in angiogenesis and tumor growth. This document summarizes the current understanding of this compound's mechanism of action, presents available quantitative data from preclinical studies, and details relevant experimental protocols.

Mechanism of Action: Targeting ENOX1 to Inhibit Angiogenesis

This compound exerts its anti-tumor effects by targeting the enzyme ENOX1, an NADH oxidase.[1] Inhibition of ENOX1 by this compound has been shown to disrupt critical cellular processes required for tumor growth, primarily by inhibiting the formation of new blood vessels, a process known as angiogenesis.[1] The downstream effects of ENOX1 inhibition include alterations in the expression of proteins involved in cytoskeletal reorganization, which are essential for endothelial cell migration and tube formation, key steps in angiogenesis.[1] Furthermore, studies have indicated that this compound can act as a radiosensitizer, enhancing the efficacy of radiation therapy on tumor vasculature.[2]

The proposed signaling pathway for this compound's anti-angiogenic activity is illustrated below:

VJ115_Signaling_Pathway This compound This compound ENOX1 ENOX1 (NADH Oxidase) This compound->ENOX1 Inhibits Radiosensitization Radiosensitization of Tumor Vasculature This compound->Radiosensitization NADH Increased Cellular NADH ENOX1->NADH Leads to Cytoskeletal_Proteins Altered Expression of Cytoskeletal Proteins (e.g., Stathmin, Lamin A/C) NADH->Cytoskeletal_Proteins Impacts Angiogenesis Inhibition of Angiogenesis Cytoskeletal_Proteins->Angiogenesis

Caption: this compound inhibits ENOX1, leading to increased cellular NADH and altered cytoskeletal protein expression, which in turn inhibits angiogenesis and promotes radiosensitization.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound from preclinical studies. At present, direct comparative data with other specific anti-tumor agents from independent studies is limited.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
ENOX1 Inhibition (EC50)Not Specified50 µM[3]
Cellular NADH IncreaseHUVECs1.63-fold[3]

Table 2: In Vivo Efficacy of this compound in HT-29 Xenograft Model

Treatment GroupDosageOutcomeReference
This compound + Radiation (2 Gy)40 mg/kg this compoundIncreased survival of tumor-bearing mice[2]
DMSO + Radiation (2 Gy)-Baseline survival[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below. These protocols are based on standard laboratory procedures and published studies on this compound and related compounds.

In Vitro Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.

Methodology:

  • Preparation: Thaw basement membrane matrix (e.g., Matrigel) on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for gel polymerization.

  • Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in appropriate media containing the desired concentration of this compound or a vehicle control.

  • Incubation: Seed the HUVECs onto the polymerized gel. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Analysis: Visualize and quantify the formation of tube-like structures using a microscope. Parameters such as the number of branch points and total tube length can be measured using imaging software.

Tube_Formation_Workflow start Start prep_plate Coat 96-well plate with Matrigel start->prep_plate treat_cells Treat HUVECs with This compound or Vehicle prep_plate->treat_cells seed_cells Seed HUVECs onto Matrigel treat_cells->seed_cells incubate Incubate for 4-18 hours seed_cells->incubate analyze Visualize and Quantify Tube Formation incubate->analyze end End analyze->end

Caption: Workflow for the in vitro endothelial tube formation assay to assess the anti-angiogenic effects of this compound.

In Vivo Xenograft Tumor Growth Study

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HT-29) into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to establish and reach a palpable size.

  • Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation). Administer this compound via intraperitoneal injection at the specified dosage and schedule.[2] For radiosensitization studies, deliver a specified dose of X-ray radiation to the tumor site.[2]

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Xenograft_Workflow start Start implant_cells Subcutaneous implantation of cancer cells in mice start->implant_cells tumor_growth Allow tumors to establish implant_cells->tumor_growth group_assignment Randomize mice into treatment groups tumor_growth->group_assignment treatment Administer this compound and/or radiation group_assignment->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Euthanize and excise tumors for analysis monitoring->endpoint end End endpoint->end

Caption: General workflow for an in vivo xenograft study to evaluate the anti-tumor efficacy of this compound.

Conclusion and Future Directions

The available data suggests that this compound is a promising anti-angiogenic agent with a clear mechanism of action targeting ENOX1. Preclinical studies have demonstrated its potential to inhibit tumor growth and enhance the effects of radiation. However, a critical next step for the validation of this compound as a viable anti-tumor therapeutic is the conduction of independent studies to confirm these findings. Furthermore, head-to-head comparative studies with established anti-angiogenic drugs are necessary to accurately position this compound in the current landscape of cancer therapies. Future research should also focus on elucidating the efficacy of this compound in a broader range of cancer models and further investigating its safety and pharmacokinetic profile.

References

A Comparative Guide: VJ115 vs. shRNA-Mediated Suppression for Targeting ENOX1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent methods for inhibiting the function of Ecto-NOX disulfide-thiol exchanger 1 (ENOX1): the small molecule inhibitor VJ115 and short hairpin RNA (shRNA)-mediated gene suppression. ENOX1, a cell surface NADH oxidase, is implicated in crucial cellular processes, including angiogenesis, making it a target of interest in cancer research and drug development. Both this compound and shRNA-mediated approaches have demonstrated efficacy in attenuating ENOX1 function, leading to similar downstream biological effects.[1][2] This guide will delve into the available experimental data to compare their performance and provide detailed protocols for relevant assays.

Mechanism of Action at a Glance

FeatureThis compoundshRNA-Mediated Suppression
Target ENOX1 NADH oxidase activityENOX1 mRNA
Mechanism Small molecule inhibitor directly binds to and inhibits the enzymatic function of the ENOX1 protein.[1]Post-transcriptional gene silencing. shRNA is processed into siRNA, which leads to the degradation of ENOX1 mRNA, thereby preventing protein translation.
Nature of Inhibition Pharmacological, reversibleGenetic, stable (with stable transfection)
Specificity High specificity for ENOX1 has been reported.High specificity is dependent on the shRNA sequence design to avoid off-target effects.

Performance Comparison: Experimental Data

Studies have shown that this compound "phenocopies" the results of shRNA-mediated suppression of ENOX1, indicating a high degree of concordance in their biological outcomes.[1] Both methods effectively inhibit endothelial cell tubule formation, a key process in angiogenesis, and suppress the expression of proteins involved in cytoskeletal reorganization.[1][2]

Impact on Downstream Protein Expression

A key study demonstrated that both this compound and RNAi knockdown of ENOX1 lead to the suppression of stathmin and lamin A/C, proteins involved in cytoskeletal dynamics.[1][2] This suggests that both methods effectively disrupt the signaling pathway downstream of ENOX1.

TreatmentTarget ProteinObserved EffectReference
This compoundStathmin, Lamin A/CSuppression of protein expression[1][2]
ENOX1 shRNAStathmin, Lamin A/CSuppression of protein expression[1][2]
Effect on Angiogenesis

Both this compound and shRNA-mediated suppression of ENOX1 have been shown to inhibit endothelial cell tubule formation in Matrigel assays, a surrogate marker for angiogenesis.[3] While direct side-by-side quantitative comparisons are limited in published literature, individual studies report significant inhibition with both methods.

MethodEffect on Tubule FormationKey FindingsReference
This compound (50 µM)InhibitionExposure of HUVECs to this compound inhibits their ability to form tubule-like structures.[1][1]
ENOX1 shRNAInhibitionRNAi-mediated suppression of ENOX1 in human or mouse endothelial cells inhibits the ability to form tubule-like structures in Matrigel.[3][3]
Effect on Cellular NADH Levels

As an NADH oxidase, ENOX1 inhibition is expected to increase intracellular NADH levels. Treatment of Human Umbilical Vein Endothelial Cells (HUVECs) with 50 µM this compound resulted in a 1.63-fold increase in NADH fluorescence, confirming its inhibitory effect on ENOX1's enzymatic activity.[1] Similarly, morpholino-mediated knockdown of ENOX1 in zebrafish embryos, another method of gene silencing, also led to increased NADH levels.[3]

MethodEffect on Intracellular NADHFold Change (where available)Reference
This compound (50 µM)Increase1.63-fold[1]
ENOX1 knockdownIncreaseNot quantified in direct comparison[3]

Signaling Pathway and Experimental Workflow Diagrams

ENOX1_Inhibition_Pathway cluster_inhibition Inhibition Methods This compound This compound (Small Molecule) ENOX1_protein ENOX1 Protein (NADH Oxidase Activity) This compound->ENOX1_protein Inhibition shRNA shRNA ENOX1_mRNA ENOX1 mRNA shRNA->ENOX1_mRNA Degradation NADH Intracellular NADH ENOX1_protein->NADH Oxidation Cytoskeletal_Proteins Stathmin, Lamin A/C (Cytoskeletal Reorganization) ENOX1_protein->Cytoskeletal_Proteins Regulation ENOX1_mRNA->ENOX1_protein Translation Angiogenesis Angiogenesis (Tubule Formation) Cytoskeletal_Proteins->Angiogenesis

Caption: Inhibition of the ENOX1 signaling pathway by this compound and shRNA.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays HUVEC HUVECs Treat_this compound Treat with this compound HUVEC->Treat_this compound Transfect_shRNA Transfect with ENOX1 shRNA HUVEC->Transfect_shRNA Viability Cell Viability Assay (e.g., MTT) Treat_this compound->Viability Western Western Blot (Stathmin, Lamin A/C) Treat_this compound->Western Tubule Tubule Formation Assay (Matrigel) Treat_this compound->Tubule Transfect_shRNA->Viability Transfect_shRNA->Western Transfect_shRNA->Tubule

Caption: Experimental workflow for comparing this compound and shRNA effects.

Experimental Protocols

shRNA-Mediated Knockdown of ENOX1 and Western Blot Analysis

1. shRNA Transfection:

  • Cell Seeding: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates to achieve 60-70% confluency on the day of transfection.

  • Transfection Reagent Preparation: For each well, dilute the shRNA plasmid targeting ENOX1 and a scrambled control shRNA plasmid in an appropriate transfection medium. In a separate tube, dilute the transfection reagent (e.g., lipofectamine) in the same medium.

  • Complex Formation: Combine the diluted shRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow for complex formation.

  • Transfection: Wash the HUVECs twice with transfection medium. Aspirate the medium and add the shRNA-transfection reagent complex to the cells.

  • Post-Transfection: Incubate the cells for 48-72 hours. For stable knockdown, begin selection with an appropriate antibiotic (e.g., puromycin) 48 hours post-transfection.

2. Western Blot Analysis:

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against ENOX1, stathmin, lamin A/C, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Endothelial Cell Tubule Formation Assay
  • Matrigel Coating: Thaw Matrigel on ice overnight. Pipette the cold Matrigel into the wells of a 96-well plate and incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Harvest HUVECs and resuspend them in a medium containing the desired concentration of this compound or in the medium for shRNA-transfected cells. Seed the cells onto the solidified Matrigel.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.

  • Imaging and Quantification: Observe and capture images of the tube-like structures using a microscope. Quantify the extent of tubule formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed HUVECs in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or use the shRNA-transfected cells. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control-treated cells.

Conclusion

Both this compound and shRNA-mediated suppression are effective tools for inhibiting ENOX1 function and studying its role in biological processes like angiogenesis. This compound offers a rapid and reversible method of pharmacological inhibition, while shRNA provides a means for stable, long-term gene silencing. The choice between these two methods will depend on the specific experimental goals, such as the desired duration of inhibition and the need to distinguish between enzymatic inhibition and protein knockdown. The available data strongly suggest that the phenotypic outcomes of both approaches are highly comparable, validating ENOX1 as a druggable target for anti-angiogenic therapies.

References

A Researcher's Guide to the Comparative Study of VJ115 on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced effects of novel therapeutic compounds across a spectrum of cancer types is paramount. This guide provides a framework for conducting a comparative study of VJ115, a novel antiangiogenic agent, on different cancer cell lines. While comprehensive comparative data for this compound is not yet publicly available, this document outlines the established methodologies and data presentation formats necessary for such an investigation.

This compound has been identified as a small molecule inhibitor of the NADH oxidase ENOX1.[1][2] This inhibition has been shown to interfere with cytoskeletal reorganization and promote apoptosis in the tumor vasculature, suggesting a potent anti-angiogenic mechanism.[1] Furthermore, this compound has demonstrated the ability to radiosensitize tumor vasculature, enhancing the efficacy of radiation therapy.[2] Studies have utilized the HT-29 colorectal adenocarcinoma cell line in xenograft models to explore its in vivo efficacy.[3] This guide will detail the experimental protocols to expand upon these findings in a comparative in vitro setting.

Data Presentation: Summarizing Quantitative Results

Effective data presentation is crucial for the direct comparison of this compound's effects. The following tables provide a template for organizing the quantitative data obtained from the experimental protocols outlined below.

Table 1: Comparative Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 of this compound (µM) after 48hIC50 of this compound (µM) after 72h
HT-29 Colorectal Carcinoma[Insert Data][Insert Data]
HepG2 Hepatocellular Carcinoma[Insert Data][Insert Data]
MCF-7 Breast Adenocarcinoma[Insert Data][Insert Data]
A549 Lung Carcinoma[Insert Data][Insert Data]
DU145 Prostate Carcinoma[Insert Data][Insert Data]

Table 2: Induction of Apoptosis by this compound across Different Cancer Cell Lines

Cell LineTreatment (this compound Conc.)% Early Apoptotic Cells% Late Apoptotic/Necrotic CellsTotal % Apoptotic Cells
HT-29 Control[Insert Data][Insert Data][Insert Data]
IC50[Insert Data][Insert Data][Insert Data]
2x IC50[Insert Data][Insert Data][Insert Data]
HepG2 Control[Insert Data][Insert Data][Insert Data]
IC50[Insert Data][Insert Data][Insert Data]
2x IC50[Insert Data][Insert Data][Insert Data]
MCF-7 Control[Insert Data][Insert Data][Insert Data]
IC50[Insert Data][Insert Data][Insert Data]
2x IC50[Insert Data][Insert Data][Insert Data]

Table 3: Cell Cycle Analysis of Cancer Cell Lines Treated with this compound

Cell LineTreatment (this compound Conc.)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
HT-29 Control[Insert Data][Insert Data][Insert Data]
IC50[Insert Data][Insert Data][Insert Data]
HepG2 Control[Insert Data][Insert Data][Insert Data]
IC50[Insert Data][Insert Data][Insert Data]
MCF-7 Control[Insert Data][Insert Data][Insert Data]
IC50[Insert Data][Insert Data][Insert Data]

Experimental Protocols

Detailed and consistent methodologies are essential for generating reproducible and comparable data.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits the growth of 50% of the cancer cell population (IC50).

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to each 100 µL of cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Preparation and Treatment: Culture cells in 6-well plates and treat with this compound at the IC50 concentration for 24 or 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Experimental Workflows and Signaling Pathways

Graphical representations of complex processes are invaluable for clarity and understanding.

G cluster_setup Experimental Setup cluster_assays This compound Treatment & Assays cluster_analysis Data Analysis & Comparison Select Cancer Cell Lines Select Cancer Cell Lines Culture Cells Culture Cells Select Cancer Cell Lines->Culture Cells Treat with this compound Treat with this compound Culture Cells->Treat with this compound Cell Viability (MTT) Cell Viability (MTT) Treat with this compound->Cell Viability (MTT) Apoptosis (Annexin V/PI) Apoptosis (Annexin V/PI) Treat with this compound->Apoptosis (Annexin V/PI) Cell Cycle (PI Staining) Cell Cycle (PI Staining) Treat with this compound->Cell Cycle (PI Staining) Calculate IC50 Calculate IC50 Cell Viability (MTT)->Calculate IC50 Quantify Apoptosis Quantify Apoptosis Apoptosis (Annexin V/PI)->Quantify Apoptosis Analyze Cell Cycle Distribution Analyze Cell Cycle Distribution Cell Cycle (PI Staining)->Analyze Cell Cycle Distribution Comparative Analysis Comparative Analysis Calculate IC50->Comparative Analysis Quantify Apoptosis->Comparative Analysis Analyze Cell Cycle Distribution->Comparative Analysis

Caption: Experimental workflow for the comparative study of this compound.

G This compound This compound ENOX1 ENOX1 (NADH Oxidase) This compound->ENOX1 Inhibits NADH Cellular NADH Levels ENOX1->NADH Regulates Angiogenesis Angiogenesis ENOX1->Angiogenesis Inhibits Apoptosis Enhanced Apoptosis (in tumor vasculature) ENOX1->Apoptosis Promotes Cytoskeleton Cytoskeletal Reorganization (e.g., Stathmin, Lamin A/C) NADH->Cytoskeleton Impacts Expression Cytoskeleton->Angiogenesis Affects Radiosensitization Radiosensitization Apoptosis->Radiosensitization Contributes to

Caption: Proposed signaling pathway of this compound action.

References

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of VJ115's performance against other NADH-level altering alternatives, supported by experimental data.

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. A promising therapeutic strategy involves modulating the metabolic state of endothelial cells, particularly by targeting the intracellular levels of nicotinamide adenine dinucleotide (NADH), a key player in cellular redox reactions. This guide focuses on this compound, a novel anti-angiogenic compound, and validates its link to NADH levels and angiogenesis, comparing it with other agents that act on similar pathways.

This compound and its Anti-Angiogenic Mechanism

This compound is a novel small molecule that has been identified as an inhibitor of ENOX1 (ectopic NADH oxidase 1), an enzyme that regulates intracellular NADH concentrations.[1][2] By inhibiting ENOX1, this compound leads to an increase in cellular NADH levels, which in turn impacts the expression of proteins involved in cytoskeletal reorganization, ultimately suppressing endothelial cell tubule formation and tumor-driven neo-angiogenesis.[1][2]

Comparative Analysis of NADH-Modulating Anti-Angiogenic Agents

To contextualize the action of this compound, this section compares its effects with other compounds known to modulate intracellular NADH levels and inhibit angiogenesis.

CompoundTarget/Mechanism of ActionEffect on NADH LevelsKey Anti-Angiogenic Effects (Quantitative Data)
This compound ENOX1 (NADH oxidase) inhibitor.[1][2]Increase . Treatment of Human Umbilical Vein Endothelial Cells (HUVECs) with 50 µM this compound for 6 hours resulted in a significant increase in NADH fluorescence.[2]Inhibition of tube formation . Treatment of HUVECs with 50 µM this compound for 6 hours led to a significant decrease in the number of tubules formed per field in an in vitro angiogenesis assay.[2]
DPI (Diphenyleneiodonium) Flavoprotein inhibitor, including NADPH oxidases (NOX).[3]Decrease (indirectly, by inhibiting NADPH-dependent ROS production which is linked to NADH metabolism).Inhibition of ROS production . GKT136901, a specific NOX1/4 inhibitor with a similar mechanism to DPI, demonstrated potent inhibition of ROS production in endothelial cells stimulated with pro-angiogenic factors.[3]
Rotenone Mitochondrial Complex I inhibitor.[4]Increase . Treatment of HepG2 cells with 0.1 µmol/l rotenone for 2 hours markedly increased NADH concentrations.[4]Inhibition of angiogenesis (inferred). While direct quantitative data on angiogenesis inhibition by rotenone is sparse in the reviewed literature, its profound impact on mitochondrial function and cellular metabolism is known to disrupt the high energy demands of angiogenesis.
2-Deoxy-D-glucose (2-DG) Glycolysis inhibitor.[5][6]Decrease (by inhibiting a primary NADH-producing pathway).Inhibition of endothelial cell growth . 2-DG at 0.6 mM inhibited bFGF-induced HUVEC growth by 72% after 72 hours.[6] Inhibition of tube formation . 2-DG inhibited capillary-like tube formation in Matrigel.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

  • Preparation of Matrigel Plates : Thaw Matrigel basement membrane matrix on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate. Ensure even distribution by gently swirling the plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding : Culture HUVECs to 80-90% confluency. Harvest the cells and resuspend them in the appropriate culture medium containing the test compounds (e.g., this compound, DPI, Rotenone, 2-DG) or vehicle control. Seed 1.5 x 10^4 to 2.0 x 10^4 cells onto the solidified Matrigel.

  • Incubation : Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Quantification : Visualize the tube formation using a light microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Measurement of Intracellular NADH Levels

This protocol describes a common enzymatic cycling assay for the quantification of NADH.

  • Sample Preparation :

    • Cell Culture : Plate cells (e.g., HUVECs) and culture until they reach the desired confluency. Treat with the compounds of interest for the specified time.

    • Extraction : For NADH measurement, use an alkaline extraction method to destroy NAD+. Wash cells with cold PBS, then add ice-cold alkali extraction buffer (e.g., 0.5 M NaOH). Heat the samples at 60°C for 10 minutes. Neutralize the extracts with an acidic buffer (e.g., 1 M HCl).

  • Enzymatic Cycling Assay :

    • Reaction Mixture : Prepare a reaction mixture containing a cycling enzyme (e.g., lactate dehydrogenase), a substrate (e.g., lactate), and a colorimetric probe (e.g., MTT).

    • Measurement : Add the extracted samples and NADH standards to a 96-well plate. Add the reaction mixture to each well. Incubate at room temperature, protected from light. The color development, which is proportional to the NADH concentration, can be measured at 565 nm using a plate reader.[8]

    • Quantification : Calculate the NADH concentration in the samples based on the standard curve generated from the NADH standards.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental procedures.

G1 cluster_0 This compound Action cluster_1 Cellular Effects This compound This compound ENOX1 ENOX1 (NADH Oxidase) This compound->ENOX1 inhibits NADH Intracellular NADH ENOX1->NADH oxidizes Cytoskeleton Cytoskeletal Reorganization NADH->Cytoskeleton impacts Angiogenesis Angiogenesis (Tube Formation) Cytoskeleton->Angiogenesis inhibits

Caption: this compound signaling pathway in the inhibition of angiogenesis.

G2 cluster_0 In Vitro Assays cluster_1 Data Analysis HUVEC HUVEC Culture Treatment Treatment with This compound & Comparators HUVEC->Treatment Tube_Formation Tube Formation Assay Treatment->Tube_Formation NADH_Assay NADH Measurement Treatment->NADH_Assay Imaging Microscopy & Imaging Tube_Formation->Imaging Quantification Quantitative Analysis (Tube Length, NADH levels) NADH_Assay->Quantification Imaging->Quantification Comparison Comparative Data Analysis Quantification->Comparison

Caption: Experimental workflow for comparing anti-angiogenic compounds.

References

Safety Operating Guide

Navigating the Disposal of VJ115: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of the ENOX1 inhibitor, VJ115, is critical for maintaining a safe and compliant laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious and informed approach based on general principles of chemical waste management is paramount. This guide offers procedural steps and key considerations for researchers, scientists, and drug development professionals to safely manage and dispose of this novel research compound.

This compound: Summary of Known Information

While a comprehensive hazard profile from a dedicated SDS for this compound is not publicly available, the following information has been compiled from scientific literature and supplier information. This data should be used to inform a conservative risk assessment.

PropertyValueSource
Chemical Name (Z)-(+/−)-2-(1-benzylindol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-olN/A
Molecular Formula C₂₃H₂₄N₂ON/A
Molecular Weight 344.45 g/mol N/A
Known Function Inhibitor of the enzyme ENOX1N/A
Appearance Solid powderN/A
Intended Use For research and laboratory use only. Not for diagnostic or therapeutic procedures in humans or animals.N/A

General Disposal Procedures for this compound

Given that this compound is a novel chemical entity, it must be treated as a hazardous waste until proven otherwise. The following step-by-step procedures are based on standard best practices for the disposal of research chemicals where a specific SDS is unavailable.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure appropriate PPE is worn. This includes, but is not limited to:

  • Safety goggles or a face shield

  • A laboratory coat

  • Chemical-resistant gloves (e.g., nitrile gloves)

Step 2: Waste Collection and Labeling

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is certain. It is best practice to collect it in a dedicated waste container.

  • Container: Use a clearly labeled, leak-proof, and chemically compatible container for solid this compound waste. For solutions containing this compound, use a labeled, sealed, and compatible liquid waste container.

  • Labeling: The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "(Z)-(+/−)-2-(1-benzylindol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-ol" and the common name "this compound"

    • The approximate quantity of waste

    • The date the waste was first added to the container

    • Any known hazard characteristics (in the absence of an SDS, state "Hazards Not Fully Characterized")

Step 3: Storage of Waste

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • At or near the point of generation

  • Under the control of the laboratory personnel

  • Away from drains and sources of ignition

  • In secondary containment to prevent spills

Step 4: Final Disposal

Crucially, the final disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) office or equivalent department. Provide them with all available information on the compound. They will determine the appropriate disposal method in accordance with local, state, and federal regulations. Never attempt to dispose of this compound down the drain or in the regular trash.[1][2][3]

Experimental Protocols: General Chemical Waste Handling

While a specific experimental protocol for this compound disposal is not available, the following general protocols for handling unknown or novel chemical waste should be adopted as standard operating procedure.

Protocol for Preparing Solid Research Chemical Waste for Disposal:

  • Ensure all PPE is correctly worn.

  • Carefully transfer the solid this compound waste into a designated, pre-labeled hazardous waste container using a dedicated spatula or scoop.

  • Avoid generating dust. If the material is a fine powder, conduct the transfer within a chemical fume hood.

  • Securely close the waste container.

  • Clean any residual this compound from the spatula and work surface with a suitable solvent. The cleaning materials (e.g., wipes) should also be disposed of as hazardous waste in the same container.

  • Store the waste container in the satellite accumulation area.

Protocol for Preparing Liquid Research Chemical Waste (this compound in solution) for Disposal:

  • Ensure all PPE is correctly worn.

  • Using a funnel, carefully pour the liquid waste containing this compound into a designated, pre-labeled liquid hazardous waste container.

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Securely cap the waste container.

  • Rinse the empty container that originally held the this compound solution with a small amount of a suitable solvent. This rinseate must be collected and added to the hazardous waste container.[4]

  • Store the waste container in the satellite accumulation area with secondary containment.

Mandatory Visualization: Chemical Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound.

G start Start: this compound Waste Generated sds_check Is a specific SDS available for this compound? start->sds_check follow_sds Follow specific disposal instructions in SDS Section 13 sds_check->follow_sds Yes no_sds Treat as Hazardous Waste with Unknown Characteristics sds_check->no_sds No ppe Wear appropriate PPE (goggles, lab coat, gloves) follow_sds->ppe no_sds->ppe collect Collect in a dedicated, properly labeled waste container ppe->collect storage Store in a designated satellite accumulation area collect->storage contact_ehs Contact Institutional EHS Office for waste pickup and disposal storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the disposal of the research chemical this compound.

By adhering to these general but crucial safety and handling procedures, laboratory professionals can ensure the responsible and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize caution and consult with your institution's safety professionals when handling novel compounds.

References

Essential Safety and Operational Guidance for Handling VJ115

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of the ENOX1 Inhibitor, VJ115.

This document provides critical safety and logistical information for the handling of this compound (CAS: 929256-79-1), a potent small molecule inhibitor of ENOX1 (NADH oxidase) utilized in cancer and vasculature research.[1][2] Given that this compound is intended for laboratory research use only and is not for human or veterinary use, adherence to strict safety protocols is paramount.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValue
IUPAC Name (2Z)-2-[(1-benzylindol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
Molecular Formula C23H24N2O
Molecular Weight 344.45 g/mol
Appearance Solid powder
CAS Number 929256-79-1
Primary Target ENOX1 (NADH oxidase)
IC50 10 µM for ENOX1

Source: Benchchem[1], ProbeChem[2]

Personal Protective Equipment (PPE) and Handling

Due to the absence of a formal Safety Data Sheet (SDS), this compound should be handled with the utmost caution, treating it as a potentially hazardous substance. The following PPE and handling procedures are mandatory to minimize exposure risk.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or airborne powder.
Respiratory Protection N95 or higher-rated respiratorEssential when handling the powder form to prevent inhalation.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Handling Procedures
  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to control airborne exposure.

  • Weighing: Use a balance with a draft shield within the fume hood.

  • Solution Preparation: Prepare solutions within the fume hood. Avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Emergency Procedures and Disposal

Emergency Response
SituationProcedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
Eye Contact Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For a small spill, gently cover with an absorbent material, then carefully scoop into a sealed container for disposal. For a large spill, contact your institution's environmental health and safety department.
Disposal Plan

Dispose of this compound waste in accordance with all local, state, and federal regulations for chemical waste.

  • Solid Waste: Collect all this compound powder and contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed container for hazardous liquid waste.

Experimental Protocols and Mechanism of Action

This compound functions as a small molecule inhibitor of ENOX1, an NADH oxidase.[1][2] This inhibition leads to an increase in intracellular NADH levels, which in turn affects various cellular processes, including cytoskeletal reorganization and angiogenesis.[1][3]

Experimental Workflow: Investigating the Effect of this compound on Endothelial Cells

The following diagram outlines a typical experimental workflow to assess the impact of this compound on endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

G Experimental Workflow: this compound on Endothelial Cells cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis HUVEC Culture HUVECs Treatment Treat HUVECs with this compound (e.g., 10 µM) HUVEC->Treatment VJ115_prep Prepare this compound Stock Solution VJ115_prep->Treatment Tubule_Formation Tubule Formation Assay Treatment->Tubule_Formation NADH_Measurement Measure Intracellular NADH Treatment->NADH_Measurement Protein_Expression Analyze Protein Expression (e.g., Western Blot for Stathmin, Lamin A/C) Treatment->Protein_Expression Data_Analysis Quantify and Analyze Results Tubule_Formation->Data_Analysis NADH_Measurement->Data_Analysis Protein_Expression->Data_Analysis

Caption: A typical workflow for studying the effects of this compound on endothelial cells.

Signaling Pathway: this compound Mechanism of Action

The diagram below illustrates the proposed signaling pathway through which this compound exerts its effects.

G Proposed Signaling Pathway of this compound This compound This compound ENOX1 ENOX1 (NADH Oxidase) This compound->ENOX1 Inhibits NADH Increased Intracellular NADH ENOX1->NADH Leads to Cytoskeletal_Proteins Decreased Expression of Stathmin & Lamin A/C NADH->Cytoskeletal_Proteins Impacts Angiogenesis Inhibition of Angiogenesis Cytoskeletal_Proteins->Angiogenesis Contributes to

Caption: this compound inhibits ENOX1, leading to downstream effects on angiogenesis.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.